Product packaging for 6-Bromo-4-chloronicotinic acid(Cat. No.:CAS No. 1060808-92-5)

6-Bromo-4-chloronicotinic acid

Cat. No.: B1378894
CAS No.: 1060808-92-5
M. Wt: 236.45 g/mol
InChI Key: XWVFYJPQFMTKCQ-UHFFFAOYSA-N
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Description

6-Bromo-4-chloronicotinic acid is a useful research compound. Its molecular formula is C6H3BrClNO2 and its molecular weight is 236.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClNO2 B1378894 6-Bromo-4-chloronicotinic acid CAS No. 1060808-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVFYJPQFMTKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060808-92-5
Record name 6-bromo-4-chloropyridine-3-carboxylic acid
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Foundational & Exploratory

Foreword: The Strategic Value of Halogenated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-4-chloronicotinic Acid (CAS: 1060808-92-5) for Drug Discovery Professionals

Halogenated nicotinic acid derivatives are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of biologically active molecules. The strategic placement of halogen atoms provides synthetic handles for diversification through cross-coupling reactions, while also modulating the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability. This compound is a prime example of such a strategic building block, offering a trifunctionalized platform for the construction of complex therapeutic agents. This guide provides a comprehensive overview of its synthesis, reactivity, and application, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical and Structural Characteristics

This compound is a white to off-white solid at room temperature. A summary of its key properties is provided below.

PropertyValueSource
CAS Number 1060808-92-5[1]
Molecular Formula C₆H₃BrClNO₂[1][2]
Molecular Weight 236.45 g/mol [1][2]
IUPAC Name 6-bromo-4-chloropyridine-3-carboxylic acid[1]
Purity Commercially available at ≥97%[2]
Canonical SMILES C1=C(C(=C(N=C1)Br)Cl)C(=O)O[1]

Synthesis: A Proposed Route from a Dihalogenated Precursor

While a specific, peer-reviewed, step-by-step synthesis for this compound is not extensively documented in readily available literature, a chemically sound and efficient route can be proposed based on well-established organometallic principles and analogous transformations. This proposed synthesis commences with the commercially available 2,5-dibromo-4-chloropyridine.

Synthesis_Pathway cluster_0 Proposed Synthetic Route Start 2,5-Dibromo-4-chloropyridine Grignard Pyridyl Grignard Reagent (Intermediate) Start->Grignard 1. i-PrMgCl, THF    -40 °C to -20 °C Carboxylate Magnesium Carboxylate Salt (Intermediate) Grignard->Carboxylate 2. CO₂ (s) or (g)     -78 °C to rt Product This compound Carboxylate->Product 3. Aqueous Acidic Workup (H₃O⁺)

Caption: Proposed synthetic pathway for this compound.

Rationale Behind the Synthetic Strategy

This approach leverages the differential reactivity of the bromine atoms on the pyridine ring. The bromine at the 5-position is more susceptible to Grignard formation with reagents like isopropylmagnesium chloride (i-PrMgCl) due to a combination of electronic and steric factors. This regioselectivity allows for the precise introduction of the carboxylic acid group at the desired position. The subsequent carboxylation with carbon dioxide is a classic and high-yielding method for the synthesis of carboxylic acids from Grignard reagents.[3][4][5]

Detailed Experimental Protocol (Proposed)

Materials and Equipment:

  • 2,5-Dibromo-4-chloropyridine

  • Isopropylmagnesium chloride solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (e.g., oven-dried flasks, condenser, dropping funnel)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Grignard Reagent Formation: A solution of 2,5-dibromo-4-chloropyridine (1.0 eq) in anhydrous THF is cooled to -40 °C under an inert atmosphere. A solution of isopropylmagnesium chloride (1.1 eq) in THF is added dropwise, maintaining the internal temperature below -20 °C. The reaction mixture is stirred at -20 °C for 1-2 hours.

  • Carboxylation: The reaction mixture containing the freshly formed Grignard reagent is then slowly transferred via cannula to a vigorously stirred slurry of crushed dry ice in anhydrous THF at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.

  • Workup and Isolation: The reaction is carefully quenched by the slow addition of 1 M aqueous HCl. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a white to off-white solid.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound lies in the orthogonal reactivity of its three functional groups.

Reactivity_Diagram center This compound Amide Amide Formation (R-NH₂) center->Amide -COOH site Suzuki Suzuki Coupling (Ar-B(OH)₂) center->Suzuki -Br or -Cl sites OtherCoupling Other Cross-Couplings (Sonogashira, Buchwald-Hartwig) center->OtherCoupling -Br or -Cl sites

Caption: Key reaction sites on this compound.

Application in Kinase Inhibitor Synthesis: Targeting IRAK-4

A prominent application of this versatile building block is in the synthesis of kinase inhibitors, which are a major class of targeted therapies for cancer and inflammatory diseases. Specifically, this compound has been identified as a key intermediate in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[6]

IRAK-4 is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune system.[6] Aberrant IRAK-4 activity is implicated in a range of inflammatory and autoimmune disorders, making it an attractive therapeutic target.

Patent literature, such as WO2017004133A1, describes compounds that inhibit IRAK activity, and the structures of these compounds strongly suggest a synthetic route utilizing this compound.[6] The general strategy involves an initial amide bond formation at the carboxylic acid position, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) at one of the halogenated positions to introduce further molecular complexity and tune the compound's activity and selectivity.

IRAK_Inhibitor_Synthesis cluster_1 General Workflow for IRAK-4 Inhibitor Synthesis Start This compound Amidation Amidation with Target Amine (R¹-NH₂) Start->Amidation Intermediate Amide Intermediate Amidation->Intermediate Coupling Suzuki Cross-Coupling with Arylboronic Acid (R²-B(OH)₂) Intermediate->Coupling Product IRAK-4 Inhibitor Scaffold Coupling->Product

Caption: A generalized workflow for the application of this compound in the synthesis of IRAK-4 inhibitor scaffolds.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Given the substitution pattern, these would likely appear as singlets.

    • ¹³C NMR: The carbon spectrum will show six signals corresponding to the five carbons of the pyridine ring and the carboxyl carbon. The chemical shifts of the carbons bonded to the bromine, chlorine, and nitrogen atoms will be significantly affected by these electronegative atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate care in a laboratory setting. It is classified as harmful if swallowed and causes skin and eye irritation.[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

physicochemical properties of 6-Bromo-4-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloronicotinic acid

Abstract

This compound (CAS: 1060808-92-5) is a halogenated pyridine-3-carboxylic acid derivative that has emerged as a critical building block in contemporary medicinal chemistry. Its structural features—a carboxylic acid for linkage, a pyridine core for hydrogen bonding, and precisely positioned halogen atoms for modulating electronic properties and providing vectors for further synthesis—make it particularly valuable. This guide provides a comprehensive analysis of its core physicochemical properties, theoretical spectroscopic profile, and its strategic application in drug discovery, with a focus on its role in the synthesis of targeted protein degraders. Standardized protocols for experimental verification of these properties are also detailed to support researchers in their practical applications.

Molecular Identity and Structure

This compound is a synthetic organic compound, typically appearing as a white to off-white solid.[1] Its identity is defined by the following key identifiers.

IdentifierValueReference
CAS Number 1060808-92-5[2][3][4]
Molecular Formula C₆H₃BrClNO₂[3][5]
Molecular Weight 236.45 g/mol [3][5]
IUPAC Name 6-bromo-4-chloropyridine-3-carboxylic acid[5]
Synonyms This compound[5]

The molecule consists of a pyridine ring substituted at the 3-position with a carboxylic acid group, at the 4-position with a chlorine atom, and at the 6-position with a bromine atom.

Caption: 2D Structure of this compound.

Physicochemical Properties

The utility of a chemical building block is fundamentally dictated by its physicochemical properties. These parameters influence reactivity, solubility, bioavailability, and formulation characteristics.

PropertyValue / DescriptionSource / Rationale
Physical State White to off-white solid.[1]
Melting Point Data not available in surveyed literature.N/A
Solubility Expected to be soluble in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol). Limited solubility in water and non-polar solvents (e.g., hexanes).Inferred from structure
Acidity (pKa) ~2.5 - 3.5 (Estimated)See Section 2.1
Lipophilicity (LogP) XLogP3-AA: 2.0 (Calculated)[5]
Acidity (pKa)

The pKa of the carboxylic acid group is a critical parameter influencing the molecule's charge state in physiological and reaction media. While no experimental value has been reported, a reliable estimate can be derived. The pKa of the parent nicotinic acid is approximately 4.9. The presence of two strong electron-withdrawing halogen substituents (chlorine and bromine) on the pyridine ring significantly increases the acidity of the carboxylic acid proton. This is due to the inductive effect, where the halogens pull electron density away from the ring, stabilizing the resulting carboxylate anion. Therefore, the pKa of this compound is expected to be substantially lower than that of nicotinic acid, likely in the range of 2.5 to 3.5.

Solubility Profile

The molecule's structure presents a duality in solubility. The carboxylic acid group is polar and capable of hydrogen bonding, imparting some solubility in polar solvents. However, the aromatic pyridine ring with two halogen substituents is largely nonpolar and lipophilic. This balance dictates its solubility:

  • Polar Protic Solvents (e.g., Water, Methanol): Limited to moderate solubility. In aqueous media, solubility will be highly pH-dependent, increasing significantly at pH values above the pKa as the anionic carboxylate is formed.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected due to their ability to solvate both the polar and nonpolar regions of the molecule.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected as these solvents cannot effectively solvate the polar carboxylic acid group.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a molecule's pharmacokinetic properties, including cell membrane permeability and plasma protein binding. The calculated XLogP3-AA value for this compound is 2.0 .[5] This value indicates moderate lipophilicity, suggesting that the molecule has a favorable balance for potential oral absorption and cell permeability, which is a desirable characteristic for fragments used in drug design.

Theoretical Spectroscopic Profile

As experimental spectra are not widely available, this section provides a theoretical analysis of the expected spectroscopic signatures for this compound, which are essential for its identification and characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

  • H-2: This proton is ortho to the nitrogen and meta to the carboxylic acid. It is expected to appear as a singlet at approximately δ 9.0-9.2 ppm .

  • H-5: This proton is ortho to the chlorine and meta to the bromine and carboxylic acid. It is expected to appear as a singlet at approximately δ 8.3-8.5 ppm .

The downfield shifts are characteristic of protons on an electron-deficient pyridine ring, further deshielded by the adjacent electron-withdrawing substituents.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six unique carbon atoms.

  • C=O (Carboxyl): Expected around δ 165-170 ppm .[6]

  • C-4 (C-Cl): The carbon bearing the chlorine atom is expected in the range of δ 150-155 ppm .

  • C-6 (C-Br): The carbon bearing the bromine atom is expected around δ 145-150 ppm .

  • C-2 & C-5: The carbons bearing protons (C-H) are expected in the aromatic region of δ 125-140 ppm .

  • C-3 (C-COOH): The carbon attached to the carboxylic acid is also expected in the aromatic region, likely around δ 130-135 ppm .

IR Spectroscopy

The infrared spectrum provides confirmation of the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹ .

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹ .

  • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

  • C-Cl and C-Br Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹ .

Mass Spectrometry

Mass spectrometry is definitive for confirming molecular weight and elemental composition.

  • Exact Mass: 234.90357 Da.[5]

  • Isotopic Pattern: The presence of both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will create a highly characteristic isotopic cluster for the molecular ion (M, M+2, M+4), which is invaluable for unambiguous identification.

Significance in Medicinal Chemistry & Drug Discovery

Halogenated nicotinic acids are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] The specific arrangement of functional groups in this compound makes it a highly strategic building block for several reasons:

  • Orthogonal Reactivity: The carboxylic acid provides a reliable handle for amide bond formation, while the bromo and chloro substituents can be functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for sequential and controlled molecular elaboration.

  • Vectorial Design: The distinct positions of the three functional groups provide well-defined vectors for orienting the molecule in three-dimensional space, which is critical when designing ligands to fit into specific protein binding pockets.

  • Application in Targeted Protein Degradation: This molecule is listed as a "Protein Degrader Building Block".[3] In the design of Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of specific proteins, this acid can serve as a core scaffold or a component of the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand.[8][9]

PROTAC_Concept cluster_PROTAC cluster_Linker Linker Warhead Target Protein Ligand (Warhead) Core 6-Bromo-4-chloronicotinic acid derivative Warhead->Core -CONH- E3_Ligand E3 Ligase Ligand Linker_Chain ...Alkyl/PEG Chain... Core->Linker_Chain Linker_Chain->E3_Ligand caption Role of this compound in a generic PROTAC structure.

Caption: Role of this compound in a generic PROTAC structure.

Standardized Experimental Protocols

To ensure scientific rigor and reproducibility, the following are step-by-step protocols for determining the key .

Protocol: Determination of Aqueous Solubility (pH-Dependent)
  • Objective: To determine the solubility of the compound in aqueous buffers at different pH values (e.g., pH 2.0, 7.4, 9.0).

  • Methodology:

    • Prepare saturated solutions by adding an excess of this compound to separate vials containing buffers of the desired pH.

    • Equilibrate the samples on a shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the excess undissolved solid.

    • Carefully extract an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

    • Express solubility in mg/mL or µM.

Solubility_Workflow Start Add excess solid to buffer Equilibrate Equilibrate (24h, 25°C) Start->Equilibrate Centrifuge Centrifuge to pellet solid Equilibrate->Centrifuge Supernatant Extract clear supernatant Centrifuge->Supernatant Dilute Dilute aliquot Supernatant->Dilute Analyze Quantify via HPLC-UV Dilute->Analyze Result Calculate Solubility (mg/mL) Analyze->Result

Caption: Experimental workflow for solubility determination.

Protocol: Determination of pKa via Potentiometric Titration
  • Objective: To experimentally determine the pKa of the carboxylic acid group.

  • Methodology:

    • Accurately weigh and dissolve a known amount of this compound in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

    • Place the solution in a jacketed beaker maintained at 25 °C and monitor the pH using a calibrated pH meter.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

    • Record the pH after each addition of titrant.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a well-defined chemical entity with a unique combination of physicochemical properties that make it a valuable and versatile tool for drug discovery and development. Its moderate lipophilicity, tunable reactivity through its three distinct functional groups, and strategic importance as a building block for complex molecules like PROTACs underscore its relevance to modern medicinal chemistry. While some experimental data such as melting point and spectroscopic signatures are not yet publicly documented, its properties can be reliably predicted, and the standardized protocols provided herein offer a clear path for their experimental determination.

References

6-Bromo-4-chloronicotinic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-4-chloronicotinic Acid: A Core Building Block for Modern Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular characteristics, a robust synthetic pathway with mechanistic insights, predictive spectroscopic analysis for structural verification, and its pivotal role in contemporary therapeutic modalities like targeted protein degradation.

Core Physicochemical Properties and Structure

This compound is a substituted pyridine derivative, a class of compounds of immense interest in medicinal chemistry. Its structural and electronic properties make it a versatile scaffold for elaboration into more complex target molecules.

Molecular Structure

The molecule consists of a pyridine ring functionalized with a carboxylic acid at the 3-position, a chlorine atom at the 4-position, and a bromine atom at the 6-position. The IUPAC name is 6-bromo-4-chloropyridine-3-carboxylic acid.

The arrangement of these functional groups creates a unique electronic landscape. The pyridine nitrogen and the two halogen atoms act as electron-withdrawing groups, rendering the aromatic ring electron-deficient. This influences its reactivity, particularly in nucleophilic aromatic substitution reactions. The carboxylic acid group provides a crucial synthetic handle for amide bond formation, a common linkage in pharmaceutical agents.

Caption: Molecular structure of this compound.
Physicochemical Data

The key quantitative data for this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 1060808-92-5[1][2]
Molecular Formula C₆H₃BrClNO₂[1][2]
Molecular Weight 236.45 g/mol [1][2]
Appearance White to off-white solid[3]
Purity Typically ≥97%[1]
Synonyms 6-Bromo-4-chloropyridine-3-carboxylic acid[2][3]

Synthesis and Mechanistic Rationale

While several synthetic routes may be conceived, a logical and robust pathway involves a multi-step sequence starting from 4,6-dichloronicotinic acid. This approach leverages well-established, high-yielding reactions common in heterocyclic chemistry.

Proposed Synthetic Workflow

The proposed synthesis is a three-step process:

  • Preparation of 4,6-Dichloronicotinic Acid: This starting material can be synthesized from its commercially available ethyl ester via basic hydrolysis.[4][5]

  • Selective Nucleophilic Amination: The dichloro-precursor undergoes a selective nucleophilic aromatic substitution (SNAr) to install an amino group at the 6-position, yielding 6-amino-4-chloronicotinic acid.

  • Sandmeyer Bromination: The amino group is converted to a diazonium salt, which is subsequently displaced by a bromide ion to afford the final product.[6][7]

synthesis_workflow start Ethyl 4,6-Dichloronicotinate step1 4,6-Dichloronicotinic Acid start->step1 1. NaOH, H₂O/THF 2. HCl (aq) (Hydrolysis) step2 6-Amino-4-chloronicotinic Acid step1->step2 NH₄OH, Heat (Selective Amination) step3 This compound (Final Product) step2->step3 1. NaNO₂, HBr (aq), 0°C 2. CuBr, HBr, Heat (Sandmeyer Reaction)

Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol and Causality

Step 1: Synthesis of 4,6-Dichloronicotinic Acid from Ethyl 4,6-Dichloronicotinate

  • Protocol:

    • Dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 v/v).

    • Add an aqueous solution of sodium hydroxide (e.g., 2 M, 1.5 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester.

    • Remove the organic solvents under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

    • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4,6-dichloronicotinic acid.[4]

  • Expertise & Causality: The use of a mixed solvent system ensures the solubility of both the ester and the aqueous base. Saponification (ester hydrolysis) is a robust and high-yielding reaction. Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate, simplifying purification.

Step 2: Synthesis of 6-Amino-4-chloronicotinic Acid

  • Protocol:

    • Charge a pressure vessel with 4,6-dichloronicotinic acid (1.0 eq) and aqueous ammonium hydroxide (excess, e.g., 10-15 eq).

    • Seal the vessel and heat to 120-140 °C for 12-24 hours.

    • Cool the reaction mixture to room temperature and carefully vent the vessel.

    • Acidify the solution with acetic acid or HCl to precipitate the product.

    • Filter, wash with water, and dry to obtain 6-amino-4-chloronicotinic acid.[8]

  • Expertise & Causality: In dichloropyridines, the halogen at the 6-position (para to the nitrogen) is generally more activated towards nucleophilic substitution than the halogen at the 4-position (ortho to the nitrogen). This regioselectivity is driven by the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate, with more effective stabilization for para-attack. Using a sealed vessel and elevated temperatures is necessary to drive the SNAr reaction with ammonia as the nucleophile.

Step 3: Sandmeyer Bromination to this compound

  • Protocol:

    • Suspend 6-amino-4-chloronicotinic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, e.g., 48%, excess). Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the mixture to warm to room temperature and then heat gently (e.g., to 60-70 °C) until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture, collect the precipitate by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol/water may be required for further purification.

  • Expertise & Causality: This is a classic Sandmeyer reaction.[6][7] Diazotization of the primary amine with nitrous acid (generated in situ from NaNO₂ and HBr) creates an excellent leaving group (N₂). The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. The radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[7]

Spectroscopic Characterization (Predictive Analysis)

For a novel or specialized building block, verifying its structure is paramount. While public spectral data is scarce, the expected NMR and MS features can be reliably predicted based on fundamental principles.

Analysis Predicted Features
¹H NMR The spectrum is expected to be simple, showing two signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at the 2-position (H-2) and the proton at the 5-position (H-5) will each appear as a singlet , as they have no adjacent protons (ortho or meta coupling is negligible or absent). The H-2 signal will likely be downfield of the H-5 signal due to its proximity to the ring nitrogen.
¹³C NMR Six distinct signals are expected, one for each carbon atom. The carboxylic acid carbon (C-3) will be the most downfield (δ ~165-170 ppm). The carbon bearing the bromine (C-6) and the carbon bearing the chlorine (C-4) will have their chemical shifts influenced by the halogen's inductive and resonance effects. The remaining three aromatic carbons (C-2, C-3, C-5) will appear in the typical aromatic region for pyridines (δ ~120-155 ppm).
Mass Spec. The mass spectrum will show a characteristic molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in three main peaks in the molecular ion region: M (containing ⁷⁹Br and ³⁵Cl), M+2 (containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl), and M+4 (containing ⁸¹Br and ³⁷Cl). The approximate intensity ratio of these peaks will be 3:4:1 .[9][10]

Applications in Drug Discovery

The primary value of this compound lies in its utility as a versatile intermediate for constructing libraries of complex molecules, particularly for two of the most dynamic areas of modern drug discovery: targeted protein degradation and kinase inhibition.

Core Scaffold for PROTACs

This molecule is explicitly categorized as a "Protein Degrader Building Block".[1] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. A PROTAC consists of three parts: a "warhead" that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

This compound is an ideal precursor for the "warhead" component.

  • Synthetic Handle: The carboxylic acid group is a perfect attachment point for the linker, typically via a stable amide bond.

  • Vectors for Diversification: The bromine atom at the 6-position and the chlorine atom at the 4-position serve as orthogonal handles for diversification using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows chemists to rapidly synthesize a library of analogs with different substituents to optimize binding affinity and selectivity for the target protein.

Intermediate for Kinase Inhibitors

The substituted pyridine core is a common feature in many FDA-approved kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer. The functional handles on this compound allow for the installation of various pharmacophoric groups required for potent and selective kinase inhibition. The bromine atom, in particular, is a valuable precursor for introducing aryl or heteroaryl groups via Suzuki coupling, a key strategy in building inhibitors that target the ATP-binding site of kinases.

Safety and Handling

As a halogenated organic acid, this compound must be handled with appropriate care in a laboratory setting.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 6-Bromo-4-chloronicotinic acid, a key building block for pharmaceutical and agrochemical research and development. This document details the strategic rationale, step-by-step experimental protocols, and in-depth discussion of the underlying chemical principles. The synthesis leverages a directed ortho-metalation approach, starting from the commercially available precursor 2-bromo-4-chloropyridine. This guide is intended for an audience of researchers, chemists, and professionals in the field of drug development and process chemistry, offering actionable insights and a self-validating procedural framework to ensure reproducibility and success.

Introduction and Strategic Overview

This compound[1][2][3] is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of three distinct functional handles—a carboxylic acid, a bromine atom, and a chlorine atom—at specific positions on the pyridine scaffold makes it a versatile synthon for the construction of complex molecular architectures. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, particularly in metal-catalyzed cross-coupling reactions, allows for sequential and site-selective elaboration, providing a powerful tool for library synthesis and lead optimization campaigns.

The primary challenge in synthesizing this molecule lies in achieving the correct regiochemical arrangement of the three substituents. While several theoretical pathways can be envisioned, many prove inefficient due to difficulties in controlling the regioselectivity of electrophilic aromatic substitution on the pyridine ring or the lack of readily available, correctly substituted precursors.

This guide outlines a highly effective and direct two-step synthetic strategy commencing from 2-bromo-4-chloropyridine. The core of this strategy is a directed ortho-metalation reaction, a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. The bromine atom at the 2-position (which becomes the 6-position in the final nicotinic acid product) serves as a powerful directing group for deprotonation at the adjacent C-3 position. Subsequent trapping of the resulting lithiated intermediate with carbon dioxide directly installs the required carboxylic acid moiety.

The workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Synthesis cluster_end Final Product SM 2-Bromo-4-chloropyridine Lithiation Step 1: Directed Ortho-Metalation (Lithiation with LDA) SM->Lithiation LDA, THF, -78 °C Carboxylation Step 2: Carboxylation (Quenching with CO2) Lithiation->Carboxylation Dry CO2 (s or g) Product This compound Carboxylation->Product Aqueous Acidic Workup

Caption: High-level workflow for the synthesis of this compound.

Precursor Selection and Rationale

The selection of 2-bromo-4-chloropyridine as the starting material is a cornerstone of this synthetic strategy.[4][5][6] This precursor is commercially available, which is a significant advantage for scalability and reproducibility. More importantly, its substitution pattern is ideal for the intended directed metalation chemistry.

Causality behind Precursor Choice:

  • Directing Group: The bromine atom at the C-2 position is an effective directing group for lithiation. While halogens are inductively electron-withdrawing, they can coordinate with the lithium cation of the strong base, lowering the activation energy for proton abstraction at the adjacent C-3 position.

  • Activation: The combined electron-withdrawing effects of the ring nitrogen and the two halogen atoms increase the acidity of the ring protons, facilitating deprotonation. The proton at C-3 is particularly activated due to its position between two electron-withdrawing halogens.

  • Alternative Positions: Deprotonation at C-5 is less favorable due to the lack of a directing group at an adjacent position. Deprotonation at C-6 (adjacent to the nitrogen) is possible but generally requires specific chelating directing groups, and is sterically more hindered and electronically less favored in this specific substrate compared to the C-3 position.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Safety Precautions:

  • This procedure involves pyrophoric reagents (n-Butyllithium) and requires strictly anhydrous and inert atmosphere conditions. All glassware must be thoroughly dried, and the reaction should be conducted under a positive pressure of an inert gas such as Argon or Nitrogen.

  • Operations involving n-Butyllithium and low temperatures (-78 °C) must be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and cryogenic gloves, must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Bromo-4-chloropyridine≥97%TCI, Sigma-Aldrich[5][6]
Diisopropylamine≥99.5%, anhydrousSigma-AldrichDistill from CaH₂ before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichTitrate before use for accurate molarity.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichDry using a solvent purification system.
Carbon Dioxide (CO₂)Solid (Dry Ice) or GasVariousUse high-purity grade.
Hydrochloric Acid (HCl)Concentrated (37%)VWR, Fisher
Diethyl EtherAnhydrousFisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific
Step-by-Step Synthesis

The synthesis is a one-pot procedure involving the in situ generation of Lithium Diisopropylamide (LDA) followed by the lithiation and carboxylation of the substrate.

Detailed_Synthesis cluster_LDA LDA Preparation cluster_MainReaction Lithiation & Carboxylation cluster_Workup Workup & Purification start_lda 1. Add Diisopropylamine to anhydrous THF at -78 °C add_nBuLi 2. Add n-BuLi dropwise Stir for 30 min at 0 °C start_lda->add_nBuLi lda_ready LDA solution is ready add_nBuLi->lda_ready cool_lda 3. Cool LDA solution back to -78 °C add_substrate 4. Add 2-Bromo-4-chloropyridine in THF dropwise cool_lda->add_substrate stir_reaction 5. Stir at -78 °C for 1-2 hours (Monitor by TLC) add_substrate->stir_reaction add_co2 6. Quench with excess dry ice or bubble CO2 gas stir_reaction->add_co2 warm_up 7. Allow to warm slowly to room temperature add_co2->warm_up quench_h2o 8. Quench with water acidify 9. Acidify with conc. HCl to pH ~2-3 quench_h2o->acidify extract 10. Extract with Diethyl Ether or Ethyl Acetate acidify->extract dry_evap 11. Dry organic layer (MgSO4) and evaporate solvent extract->dry_evap purify 12. Purify by recrystallization or column chromatography dry_evap->purify

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • LDA Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.2 equivalents) via syringe. To this stirred solution, add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C and stir for 30 minutes. The formation of a white precipitate may be observed. This prepares the Lithium Diisopropylamide (LDA) reagent in situ.

  • Lithiation: Cool the freshly prepared LDA solution back down to -78 °C. Dissolve 2-bromo-4-chloropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add this solution dropwise to the LDA solution. The rate of addition should be controlled to maintain the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the resulting dark-colored reaction mixture at -78 °C for 1 to 2 hours. The progress of the lithiation can be monitored by quenching a small aliquot of the reaction mixture with D₂O and analyzing the deuterium incorporation by ¹H NMR or LC-MS.

  • Carboxylation: While maintaining the temperature at -78 °C, quench the reaction by adding a large excess of crushed dry ice pellets in several portions. Alternatively, bubble dry CO₂ gas through the vigorously stirred solution for 30-60 minutes.

  • Warm-up: After the addition of CO₂, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

  • Aqueous Workup: Quench the reaction mixture by carefully adding 50 mL of water. Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material and neutral byproducts. The product, being a carboxylate salt, will remain in the aqueous layer.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. The product will precipitate as a solid. Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a white to off-white solid.

Expected Results and Data

The described protocol is expected to provide the target compound in good yield and high purity. Below is a summary of typical data.

ParameterExpected Value
Starting Material 2-Bromo-4-chloropyridine
Final Product This compound
Molecular Formula C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol [1]
Typical Yield 65-80%
Appearance White to off-white crystalline solid
Purity (by HPLC/¹H NMR) >97%

Conclusion

The synthetic route detailed in this guide represents a reliable and efficient method for the preparation of this compound. By utilizing a directed ortho-metalation strategy on the readily accessible 2-bromo-4-chloropyridine, this protocol overcomes the regiochemical challenges often associated with the synthesis of polysubstituted pyridines. The procedure is robust and scalable, and the provided step-by-step instructions serve as a self-validating framework for researchers in the pharmaceutical and chemical industries. Adherence to the safety precautions and reaction conditions outlined is critical for achieving a successful and safe outcome.

References

A Technical Guide to the Solubility of 6-Bromo-4-chloronicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 6-Bromo-4-chloronicotinic acid, a key intermediate in pharmaceutical synthesis. Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility and provides a comprehensive, field-proven experimental protocol for its determination. Our approach is grounded in empowering researchers to generate reliable and reproducible solubility data tailored to their specific applications.

Understanding the Molecular Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interactions with various organic solvents.

  • Aromatic Pyridine Ring: The core of the molecule is a pyridine ring, which is a heterocyclic aromatic system. The nitrogen atom in the ring can act as a hydrogen bond acceptor.

  • Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of interactions with polar solvents.

  • Halogen Substituents (-Br and -Cl): The bromine and chlorine atoms are electron-withdrawing and increase the molecule's overall polarity and potential for dipole-dipole interactions.

The interplay of these features suggests that this compound will exhibit a range of solubilities across different solvent classes, governed by the principle of "like dissolves like."

Predicted Solubility Behavior

Based on its structure, we can anticipate the following solubility trends:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol, which can engage in hydrogen bonding with the carboxylic acid group, are expected to be effective at solvating this compound.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are strong hydrogen bond acceptors and should readily dissolve the compound. For instance, nicotinic acid, a structurally similar compound, exhibits its highest solubility in DMSO[1][2].

  • Moderate to Low Solubility in Solvents of Intermediate Polarity: Ketones like acetone and esters such as ethyl acetate may show some solvating power, but likely less than the more polar solvents.

  • Low to Negligible Solubility in Nonpolar Solvents: Hydrocarbon solvents like hexane and toluene are unlikely to be effective solvents due to the significant polarity mismatch with the solute.

The following diagram illustrates the key molecular features of this compound that influence its solubility.

Molecular_Features Key Molecular Features of this compound A This compound B Pyridine Ring (Aromatic, Hydrogen Bond Acceptor) A->B Core Structure C Carboxylic Acid (-COOH) (Polar, Protic, H-bond Donor & Acceptor) A->C Primary Solubility Driver D Halogen Substituents (-Br, -Cl) (Electron-withdrawing, Increase Polarity) A->D Modulates Polarity

Caption: Molecular features influencing solubility.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust and reproducible method for determining the equilibrium solubility of this compound in a range of organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of high-quality data.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to 0.0001 g)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and other standard laboratory glassware

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow Experimental Workflow for Solubility Determination A Preparation of Saturated Solutions B Equilibration A->B Incubation C Phase Separation B->C Centrifugation D Quantification of Solute C->D HPLC Analysis E Data Analysis D->E Calculation of Solubility

Caption: Workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the selected organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred.

  • Quantification of Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the supernatant samples by HPLC to determine the concentration of the dissolved compound. A reverse-phase C18 column is often suitable for this type of analysis, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Data Analysis:

    • Construct a calibration curve from the analysis of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the supernatant samples.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

Solvent ClassSolventPredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Polar Protic MethanolHighTo be determined
EthanolHighTo be determined
IsopropanolHighTo be determined
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighTo be determined
Dimethylformamide (DMF)HighTo be determined
AcetonitrileModerateTo be determined
Intermediate AcetoneModerateTo be determined
Polarity Ethyl AcetateModerate to LowTo be determined
Nonpolar TolueneLow to NegligibleTo be determined
HexaneLow to NegligibleTo be determined

Safety Precautions

Researchers should always consult the Safety Data Sheet (SDS) for this compound and the solvents used before commencing any experimental work. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be strictly followed. All experimental procedures should be performed in a well-ventilated fume hood.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in various organic solvents. This guide provides a robust and detailed experimental protocol to empower researchers to generate high-quality, application-specific solubility data. The successful execution of this protocol will enable informed solvent selection for synthesis, purification, and formulation development involving this important pharmaceutical intermediate.

References

A Comprehensive Technical Guide to the Safe Handling of 6-Bromo-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the safety protocols, handling procedures, and risk mitigation strategies for 6-Bromo-4-chloronicotinic acid (CAS No. 1060808-92-5). As a halogenated pyridine carboxylic acid, this compound is a valuable building block in medicinal chemistry and materials science.[1] Its unique chemical properties, however, necessitate a robust understanding of its hazard profile to ensure the safety of researchers and laboratory personnel. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety measures, grounding every recommendation in established principles of chemical hygiene and risk management.

Chemical and Physical Identity

This compound is a solid, crystalline compound at room temperature.[2] Its structure, featuring a carboxylic acid group and two different halogen substituents on a pyridine ring, dictates its reactivity and toxicological profile. The electron-withdrawing nature of the halogens and the acidic proton contribute to its potential as an irritant.

A summary of its key identifiers and properties is presented below. It is crucial to note that while some physical data is available, comprehensive experimental values for properties like boiling point and solubility are not widely published. Researchers should treat it as a compound with potential for unknown hazards until fully characterized.

PropertyValueSource
IUPAC Name 6-bromo-4-chloropyridine-3-carboxylic acid[3]
Synonyms This compound[3][4]
CAS Number 1060808-92-5[2][3][4]
Molecular Formula C6H3BrClNO2[2][3]
Molecular Weight 236.45 g/mol [2][3]
Appearance White solid[2]
Melting Point Data not available; similar compounds melt >170°C[5]N/A
Storage Temperature Inert atmosphere, 2-8°C recommended for long-term stability

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[3] Understanding these hazards is the first step in developing safe handling protocols. The primary risks are associated with its irritant properties and acute toxicity if ingested.

Hazard ClassGHS ClassificationHazard StatementCausality
Acute Toxicity, Oral Category 4H302: Harmful if swallowedThe compound can interfere with biological processes upon ingestion, leading to acute toxic effects.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationThe acidic nature and reactivity of the molecule can disrupt the skin barrier, leading to irritation, redness, and inflammation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationDirect contact with the eyes can cause significant irritation and potential damage due to the compound's chemical properties.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[3][6]

These classifications mandate that the compound be handled with appropriate engineering controls and personal protective equipment to prevent any direct contact or inhalation.

Core Principles of Safe Handling

A multi-layered approach to safety, prioritizing the elimination and control of hazards, is essential. This follows the established "hierarchy of controls," where engineering solutions are the first line of defense, supplemented by robust protocols and appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. Their proper use is non-negotiable.

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles, which can cause respiratory irritation.[5][6][7]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[8][9]

  • Designated Area: All work with this compound should be restricted to a designated area of the lab that is clearly marked. This prevents cross-contamination of other workspaces.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected based on the specific hazards of the compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] A face shield should also be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions.

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.[5][8]

  • Body Protection: A laboratory coat is required. For larger quantities or tasks with a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.[8][9]

  • Respiratory Protection: Under normal conditions within a functioning fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate particulate filter should be used.[8][9]

Hygiene Practices: Preventing Unseen Exposures

Strict adherence to laboratory hygiene is crucial to prevent accidental ingestion or cross-contamination.

  • Wash hands and any exposed skin thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[5][7]

  • Do not eat, drink, or smoke in any area where this chemical is handled or stored.[6][8]

  • Contaminated clothing should be removed immediately and washed before reuse.[5]

Standard Operating Procedures (SOPs)

The following protocols provide step-by-step guidance for common laboratory tasks involving this compound.

SOP: Weighing and Preparing Solutions
  • Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood is on and functioning correctly.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Transfer: Carefully transfer the solid this compound from its storage container to the weigh boat using a clean spatula. Minimize the generation of dust during this process.[10][11]

  • Weighing: Close the balance door and record the weight.

  • Dissolution: Transfer the weighed solid into a suitable reaction vessel or beaker. Slowly add the desired solvent. If the dissolution is exothermic, add the solvent in portions.

  • Cleanup: Clean the spatula and any contaminated surfaces within the fume hood. Seal the primary container of this compound.

  • Disposal: Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container.

SOP: Emergency Response - Spills
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Isolate: Prevent the spill from spreading. If the substance is a solid, avoid creating dust.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain & Clean: For a small solid spill, gently sweep the material into a container labeled for chemical waste. Avoid raising dust. Use a spill kit with an appropriate absorbent for solutions.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[5][7]

SOP: Emergency Response - Exposures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][11]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, seek medical attention.[5][11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11][12]

Storage and Disposal

Proper storage and disposal are critical components of the chemical lifecycle and laboratory safety.

Storage
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][8][10]

  • For long-term storage and to ensure chemical integrity, storing under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended.

  • Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[7][9]

Disposal
  • All waste containing this compound, including empty containers, must be treated as hazardous waste.

  • Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[5][7][10] Do not dispose of down the drain.

Visualization of Safety Workflows

To ensure clarity and rapid comprehension, the following diagrams illustrate key safety workflows.

G cluster_prep Phase 1: Preparation & Risk Assessment cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Handling & Disposal start Initiate Task with This compound review_sds Review SDS and This Handling Guide start->review_sds ppe_check Don Required PPE: Goggles, Gloves, Lab Coat review_sds->ppe_check hood_check Verify Fume Hood Functionality ppe_check->hood_check weigh Weigh Solid Inside Fume Hood hood_check->weigh dissolve Prepare Solution Inside Fume Hood weigh->dissolve cleanup Clean Work Area & Equipment dissolve->cleanup waste Segregate & Label Hazardous Waste cleanup->waste dox_ppe Doff PPE & Wash Hands Thoroughly waste->dox_ppe end Task Complete dox_ppe->end

Caption: Standard workflow for handling this compound.

G cluster_response Immediate Response Protocol cluster_followup Follow-Up Actions start Accidental Exposure Occurs route Identify Route of Exposure start->route skin SKIN: Wash with soap & water for 15+ min route->skin Skin eyes EYES: Flush with water for 15+ min route->eyes Eyes inhalation INHALATION: Move to fresh air route->inhalation Inhalation ingestion INGESTION: Rinse mouth, do NOT induce vomiting route->ingestion Ingestion remove_clothing Remove Contaminated Clothing skin->remove_clothing medical Seek Immediate Medical Attention eyes->medical inhalation->medical ingestion->medical remove_clothing->medical report Report Incident to Lab Supervisor/EHS medical->report

Caption: Emergency response flowchart for accidental exposure.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

6-Bromo-4-chloronicotinic acid (CAS: 1060808-92-5) is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of complex molecular scaffolds, including targeted protein degraders and other pharmacologically active agents, necessitates a robust and unambiguous method for its structural confirmation and purity assessment. Spectroscopic analysis is the cornerstone of this characterization.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific compound are not widely available in the public domain, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the expertise to analyze this molecule and similar structures with confidence.

Molecular Structure and Analytical Overview

The structural integrity of a synthetic intermediate is paramount. The workflow for characterizing this compound involves a multi-technique approach to ensure an un-equivocal structure confirmation.

G cluster_0 Characterization Workflow synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight & Formula purification->ms Isotopic Pattern? ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir Correct MW? nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Connectivity & Skeleton ir->nmr Key Bonds Present? confirm Structure Confirmed nmr->confirm Correct Connectivity?

Caption: Workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, we expect to see distinct signals for the two remaining protons on the pyridine ring and for the six unique carbon atoms.

Predicted ¹H NMR Spectrum

The pyridine ring has two aromatic protons. Their chemical shifts are influenced by the electronic effects of the three substituents: the electron-withdrawing carboxylic acid and chlorine atom, and the bromine atom. The proton at position 2 (H-2) is adjacent to the nitrogen, while the proton at position 5 (H-5) is situated between the chlorine and bromine atoms.

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StructureAnalysis
¹H NMR Prediction (in DMSO-d₆, 400 MHz):
H-2: Expected as a singlet (s) around δ 8.9-9.1 ppm. Its proximity to the electron-withdrawing nitrogen and carboxylic acid group results in a significant downfield shift.

    • H-5: Expected as a singlet (s) around δ 8.3-8.5 ppm. It is deshielded by the adjacent halogens.

    • -COOH: A very broad singlet (br s) expected at δ > 13 ppm, which may exchange with D₂O.
Rationale: In analogous compounds like 6-chloronicotinic acid and 6-bromonicotinic acid, the H-2 proton consistently appears far downfield (δ > 8.8 ppm). The H-5 proton's chemical shift is influenced by the flanking halogens. Due to the substitution pattern, no significant proton-proton coupling is expected, leading to singlets for both aromatic protons.

>]; } Caption: Structure and ¹H NMR Prediction.

Predicted ¹³C NMR Spectrum

The molecule possesses six chemically non-equivalent carbon atoms. Their chemical shifts are dictated by hybridization and the electronic environment.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C=O165-170Typical range for a carboxylic acid carbonyl carbon.[3]
C-4150-155Attached to chlorine, experiencing strong deshielding.
C-6148-152Attached to bromine, deshielded.
C-2152-156Adjacent to nitrogen, significantly deshielded.
C-5125-130Aromatic CH carbon, influenced by adjacent halogens.
C-3130-135Quaternary carbon attached to the carboxylic acid group.

Note: Predictions are based on typical chemical shift ranges for substituted pyridines and may vary with solvent and experimental conditions.

Experimental Protocol for NMR
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as the compound's solubility may be limited in less polar solvents like CDCl₃.

  • Instrument Setup: Use a standard 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width: -2 to 16 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons. Typical spectral width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by features of the carboxylic acid and the substituted aromatic ring.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity & Characteristics
O-H stretch (Carboxylic Acid)2500-3300Very broad, strong. Characteristic of a hydrogen-bonded dimer.[4][5]
C-H stretch (Aromatic)3050-3150Medium to weak, sharp.
C=O stretch (Carboxylic Acid)1680-1720Very strong, sharp. The exact position is sensitive to hydrogen bonding.[6][7]
C=C and C=N stretches (Pyridine Ring)1400-1600Multiple bands of medium to strong intensity.
C-O stretch / O-H bend1210-1320 / 1395-1440Medium to strong intensity.
C-Cl stretch700-850Medium to strong.
C-Br stretch500-650Medium to strong.
Experimental Protocol for IR
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a scan with no sample present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The nominal mass is 235 u (for ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br). The exact mass is 234.90357 Da.

  • Isotopic Pattern: The presence of both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will create a highly characteristic isotopic cluster for the molecular ion.[8] We expect to see:

    • M⁺ peak (m/z ≈ 235): Containing ³⁵Cl and ⁷⁹Br.

    • [M+2]⁺ peak (m/z ≈ 237): Containing ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. This peak will be the most abundant in the cluster.

    • [M+4]⁺ peak (m/z ≈ 239): Containing ³⁷Cl and ⁸¹Br. The relative intensities of this cluster (M:M+2:M+4) will be approximately 3:4:1, providing definitive evidence for the presence of one chlorine and one bromine atom.

Predicted Fragmentation Pattern

Upon ionization (e.g., by Electron Impact), the molecular ion will likely undergo fragmentation.

G M [C₆H₃⁷⁹Br³⁵ClNO₂]⁺˙ m/z = 235 M_minus_OH [M-OH]⁺ m/z = 218 M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ m/z = 190 M->M_minus_COOH - •COOH M_minus_Br [M-Br]⁺ m/z = 156 M->M_minus_Br - •Br M_minus_COOH_minus_Cl [C₅H₂BrN]⁺˙ m/z = 155 M_minus_COOH->M_minus_COOH_minus_Cl - •Cl

Caption: Predicted EI Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for MS
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after separation by Gas or Liquid Chromatography (GC/LC-MS).

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to prioritize observation of the molecular ion.

  • Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to confirm the exact mass and resolve the isotopic pattern.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the definitive characterization of this compound. While experimental data is not readily published, the predictive analysis provided in this guide, grounded in fundamental spectroscopic principles and data from related compounds, offers a robust framework for researchers. By following the outlined experimental protocols and comparing the acquired data to these predictions, scientists can achieve confident structural verification of this important chemical building block.

References

An In-Depth Technical Guide to the Selective Functionalization of 6-Bromo-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 6-bromo-4-chloronicotinic acid represents a versatile scaffold, rich with potential for the synthesis of novel chemical entities. The differential reactivity of its two halogen substituents—a bromine atom at the 6-position and a chlorine atom at the 4-position—offers a gateway to selective functionalization, enabling the precise construction of complex molecular architectures. This guide provides a comprehensive analysis of the reactivity of these two positions, grounded in the principles of modern synthetic organic chemistry, and offers field-proven insights into achieving chemoselective transformations.

Understanding the Electronic Landscape of this compound

The reactivity of the halogen atoms in this compound is dictated by the electronic properties of the pyridine ring, further modulated by the presence of the electron-withdrawing carboxylic acid group. The pyridine nitrogen atom significantly influences the electron density of the ring, rendering the α- (2- and 6-) and γ- (4-) positions electrophilic and thus susceptible to nucleophilic attack.

Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the trend I > Br > Cl > F.[1][2] This is primarily due to the bond dissociation energies of the carbon-halogen bonds. Consequently, the C6-Br bond is inherently more reactive towards oxidative addition to a palladium(0) catalyst than the C4-Cl bond.[1]

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity is governed by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate that forms upon nucleophilic attack.[3][4] The pyridine nitrogen activates the 4-position for SNAr. The rate of SNAr reactions on halo-aromatics is often accelerated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.[4][5]

The carboxylic acid group at the 3-position introduces further complexity. Its electron-withdrawing nature enhances the electrophilicity of the ring. Furthermore, its proximity to the 4-chloro substituent may exert steric effects that can influence the approach of catalysts and nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions: A Strategy for Selective C-Br Functionalization

The greater reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions provides a reliable strategy for the selective functionalization of the 6-position. Two of the most powerful and widely used cross-coupling reactions in drug discovery are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[6] By carefully selecting the reaction conditions, it is possible to achieve highly selective coupling at the C6-bromo position of this compound, leaving the C4-chloro group available for subsequent transformations.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

ComponentReagent/ConditionRoleRationale
Substrate This compoundElectrophileDihalogenated pyridine scaffold.
Coupling Partner Arylboronic acid (1.2 equiv)NucleophileSource of the new carbon fragment.
Catalyst Pd(dppf)Cl₂ (3 mol%)CatalystFacilitates the cross-coupling reaction.[6]
Base Na₂CO₃ (2 equiv)BaseActivates the boronic acid for transmetalation.[6]
Solvent 1,4-Dioxane/Water (4:1)SolventProvides a suitable medium for the reaction.
Temperature 80-90 °CReaction ConditionProvides thermal energy to drive the reaction.
  • To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).[6]

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the nicotinic acid substrate should be approximately 0.1 M.[6]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[6]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the aqueous layer and extract it with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)(Br)L₂ Pd0->PdII ArBr This compound ArBr->PdII Oxidative Addition PdII_R Ar-Pd(II)(R)L₂ PdII->PdII_R Transmetalation BoronicAcid R-B(OH)₂ Borate [R-B(OH)₃]⁻ BoronicAcid->Borate Activation Base Base (e.g., Na₂CO₃) Base->Borate Borate->PdII_R PdII_R->Pd0 Product 6-Aryl-4-chloronicotinic acid PdII_R->Product Reductive Elimination Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)(Br)L₂ Pd0->PdII ArBr This compound ArBr->PdII Oxidative Addition PdII_Amine [Ar-Pd(II)(NHR₂)L₂]⁺Br⁻ PdII->PdII_Amine Amine Coordination Amine R₂NH Amine->PdII_Amine Base Base (e.g., NaOtBu) Base->PdII_Amine PdII_Amido Ar-Pd(II)(NR₂)L₂ PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Product 6-Amino-4-chloronicotinic acid PdII_Amido->Product Reductive Elimination SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Start 6-Substituted-4-chloronicotinic acid + Nucleophile Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Start->Meisenheimer Addition End 6-Substituted-4-nucleophile-nicotinic acid + Cl⁻ Meisenheimer->End Loss of Leaving Group workflow Start This compound Step1 Selective C6-Br Functionalization (Suzuki or Buchwald-Hartwig) Start->Step1 Intermediate 6-Substituted-4-chloronicotinic acid Step1->Intermediate Step2 C4-Cl Functionalization (SNAr) Intermediate->Step2 FinalProduct Di-substituted Nicotinic Acid Derivative Step2->FinalProduct

References

The Strategic Utility of 6-Bromo-4-chloronicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6-Bromo-4-chloronicotinic acid has emerged as a pivotal scaffold in medicinal chemistry, offering a synthetically versatile platform for the development of novel therapeutic agents. Its unique substitution pattern, featuring both bromine and chlorine atoms on the pyridine ring, allows for selective and differential functionalization, making it an invaluable building block in the synthesis of complex molecules. This technical guide provides an in-depth exploration of the synthesis and potential applications of this compound, with a particular focus on its role in the development of kinase inhibitors, including advanced Proteolysis Targeting Chimeras (PROTACs), and its potential as a precursor for anti-inflammatory agents. Detailed experimental protocols, mechanistic insights, and comparative analyses are presented to empower researchers in leveraging this compound for their drug discovery programs.

Introduction: The Versatility of a Dihalogenated Nicotinic Acid Scaffold

Halogenated nicotinic acid derivatives represent a promising class of compounds in drug discovery, often exhibiting enhanced biological activity and metabolic stability compared to their non-halogenated counterparts.[1] this compound (C₆H₃BrClNO₂), with a molecular weight of 236.45 g/mol and CAS number 1060808-92-5, is a prime example of such a scaffold.[2][3] The presence of a bromine atom at the 6-position and a chlorine atom at the 4-position, flanking the carboxylic acid at the 3-position, provides three distinct points for chemical modification. This trifecta of reactive sites allows for a modular and strategic approach to library synthesis and lead optimization.

The electron-withdrawing nature of the halogens and the carboxylic acid group influences the reactivity of the pyridine ring, making it amenable to a variety of chemical transformations. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[4][5] The chlorine atom, being less reactive in such couplings, offers the potential for sequential and site-selective functionalization. Finally, the carboxylic acid provides a convenient handle for amide bond formation, a ubiquitous linkage in pharmaceutical agents.

This guide will delve into the practical aspects of utilizing this compound, from its synthesis to its application in cutting-edge therapeutic modalities.

Synthesis of this compound: A Proposed Pathway

While a direct, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a scientifically sound synthetic route can be proposed based on established methodologies for analogous compounds. A plausible and efficient approach involves the chlorination of a 6-bromo-4-hydroxynicotinic acid precursor. This strategy is analogous to the synthesis of the isomeric 5-bromo-6-chloronicotinic acid from 5-bromo-6-hydroxynicotinic acid.[6]

Proposed Synthetic Pathway

Synthesis of this compound start 6-Bromo-4-hydroxynicotinic acid intermediate This compound start->intermediate   POCl₃, (CH₃)₄NCl (Chlorination)   

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of this compound

  • Reagents: 6-Bromo-4-hydroxynicotinic acid, Phosphorus oxychloride (POCl₃), Tetramethylammonium chloride ((CH₃)₄NCl).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-Bromo-4-hydroxynicotinic acid (1.0 eq) and tetramethylammonium chloride (1.2 eq).

    • Carefully add phosphorus oxychloride (5.0-10.0 eq) to the mixture.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to crushed ice with vigorous stirring.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Note: This protocol is based on the synthesis of a similar compound and may require optimization for optimal yield and purity.[6]

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The strategic placement of reactive handles on the this compound scaffold makes it a highly sought-after intermediate in the synthesis of a diverse range of biologically active molecules.

Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound serves as a valuable starting material for the synthesis of various kinase inhibitors.

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system.[7] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

Recent studies have highlighted the use of a close isomer, 5-bromo-6-chloronicotinic acid, as a key starting material in the synthesis of asciminib-based PROTACs targeting the BCR-ABL fusion protein, a driver of chronic myelogenous leukemia (CML).[1][8] The synthetic principles can be directly applied to this compound to generate novel PROTACs.

PROTAC Synthesis Workflow start This compound step1 Amide Coupling with Kinase Binder Precursor start->step1 intermediate1 Bromo-chloro-nicotinamide Derivative step1->intermediate1 step2 Suzuki Coupling to introduce linker attachment point intermediate1->step2 intermediate2 Functionalized Kinase Binder step2->intermediate2 step3 Linker Conjugation intermediate2->step3 intermediate3 Kinase Binder-Linker Conjugate step3->intermediate3 step4 Coupling with E3 Ligase Ligand intermediate3->step4 final PROTAC Molecule step4->final

Caption: General workflow for PROTAC synthesis.

Experimental Protocol: Synthesis of a Kinase-Targeting PROTAC Intermediate

Step 1: Amide Bond Formation

  • Reagents: this compound, desired amine-containing kinase binder precursor, HATU (or similar coupling agent), DIPEA.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes.

    • Add the amine-containing kinase binder precursor (1.1 eq) and stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the nicotinamide derivative.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reagents: The nicotinamide derivative from Step 1, a suitable boronic acid or ester containing a linker attachment point, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃).

  • Procedure:

    • In a Schlenk flask, combine the nicotinamide derivative (1.0 eq), the boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v) and heat the mixture to 80-90 °C with stirring.

    • Monitor the reaction by TLC. Once complete, cool to room temperature, dilute with ethyl acetate and water, and separate the layers.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product by column chromatography.[4]

This intermediate can then be further elaborated with a linker and an E3 ligase ligand to complete the PROTAC synthesis.

The imidazo[4,5-b]pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors due to its structural similarity to purines.[9][10] this compound can be a precursor to 2,3-diamino-6-bromo-4-chloropyridine, a key intermediate for the synthesis of imidazo[4,5-b]pyridines.

Imidazopyridine Synthesis start This compound step1 Curtius Rearrangement or similar amination start->step1 intermediate1 3-Amino-6-bromo-4-chloropyridine step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 3-Amino-6-bromo-4-chloro-2-nitropyridine step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 2,3-Diamino-6-bromo-4-chloropyridine step3->intermediate3 step4 Cyclization with Aldehyde/Carboxylic Acid intermediate3->step4 final Imidazo[4,5-b]pyridine Kinase Inhibitor step4->final

Caption: Synthetic route to Imidazo[4,5-b]pyridine kinase inhibitors.

Anti-inflammatory Agents: Modulating the Inflammatory Cascade

Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties.[11][12] The versatile scaffold of this compound allows for the synthesis of novel derivatives with potential anti-inflammatory activity. By employing Suzuki coupling to introduce various aryl or heteroaryl groups at the 6-position and forming amide or ester linkages at the 3-position, a diverse library of compounds can be generated for screening in anti-inflammatory assays. The introduced moieties can be designed to interact with key targets in inflammatory pathways, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokine production.

Data Summary

PropertyValueReference
Chemical Formula C₆H₃BrClNO₂[2][3]
Molecular Weight 236.45 g/mol [2][3]
CAS Number 1060808-92-5[2]
Appearance White to off-white solid (predicted)-
Key Applications Kinase Inhibitor Synthesis (PROTACs), Anti-inflammatory Agent Precursor[1][8][11][12]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its dihalogenated structure provides a platform for selective and strategic functionalization, enabling the efficient synthesis of complex and diverse molecular architectures. The demonstrated utility of its isomers in the synthesis of cutting-edge therapeutics like PROTACs underscores the immense potential of this scaffold.[1] As the demand for novel kinase inhibitors and anti-inflammatory agents continues to grow, this compound is poised to play an increasingly important role in the discovery and development of next-generation medicines. This guide provides a foundational understanding and practical protocols to facilitate its application in pioneering research endeavors.

References

Methodological & Application

Strategic C-C Bond Formation: A Detailed Protocol for the Suzuki Coupling of 6-Bromo-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL >

Authored by: A Senior Application Scientist

Introduction: The Suzuki Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][3] Its widespread adoption is attributed to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of the requisite organoboron reagents.[3][4] The reaction facilitates the coupling of an organoboron species, typically a boronic acid, with an organic halide or triflate.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a Suzuki coupling reaction using 6-Bromo-4-chloronicotinic acid as a key building block. Nicotinic acid derivatives are prevalent scaffolds in a multitude of biologically active compounds, making their efficient synthesis a critical aspect of drug discovery programs.[2][6][7]

Understanding the Substrate: The Unique Reactivity of this compound

The substrate, this compound, presents an interesting case for chemoselectivity in Suzuki coupling reactions. The pyridine ring contains two distinct halogen atoms at positions 4 and 6, offering the potential for selective functionalization. The general reactivity trend for organic halides in Suzuki couplings is I > Br > OTf >> Cl.[3][8] This suggests that the carbon-bromine bond at the 6-position is more susceptible to oxidative addition by the palladium catalyst than the carbon-chlorine bond at the 4-position.[9][10] This inherent difference in reactivity allows for a targeted reaction at the C-6 position, leaving the C-4 chloro substituent available for subsequent transformations.

The presence of the carboxylic acid and the nitrogen atom within the pyridine ring can also influence the reaction. The Lewis basicity of the pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalytic activity.[11] Furthermore, the acidic proton of the carboxylic acid necessitates the use of a sufficient amount of base to not only facilitate the catalytic cycle but also to deprotonate the carboxylic acid.

The Catalytic Cycle: A Mechanistic Overview

The mechanism of the Suzuki coupling reaction is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][12]

  • Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the organic halide (in this case, the C-Br bond of this compound). This step forms a palladium(II) intermediate.[1][5]

  • Transmetalation: The organoboron species (boronic acid) is activated by the base to form a more nucleophilic boronate complex.[4][13][14] This complex then undergoes transmetalation with the palladium(II) intermediate, where the organic group from the boron is transferred to the palladium center, displacing the halide.[1]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new C-C bond in the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][5]

.

Suzuki_Coupling_Cycle cluster_main Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R²-B(OR)₂ (Base Activated) PdII_B R¹-Pd(II)L_n-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol details the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available---
Arylboronic acid≥98%Commercially Available---
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableCan be substituted with other Pd sources.
SPhosLigand GradeCommercially AvailableA bulky, electron-rich phosphine ligand.[15]
Potassium Phosphate (K₃PO₄)AnhydrousCommercially AvailableActs as the base.
1,4-DioxaneAnhydrousCommercially AvailableSolvent.
WaterDegassed---Co-solvent.
Ethyl acetateACS GradeCommercially AvailableFor extraction.
1 M Hydrochloric Acid (HCl)------For pH adjustment during workup.
BrineSaturated NaCl(aq)---For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)------For drying.
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][16]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

    • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously.

  • Reaction Monitoring (Trustworthiness):

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2] This is a critical step to ensure the reaction goes to completion and to avoid the formation of byproducts. The disappearance of the starting material (this compound) is a key indicator.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water.

    • Carefully acidify the aqueous mixture to a pH of approximately 3-4 with 1 M HCl. This will protonate the carboxylic acid, causing the product to precipitate.[2]

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-aryl-4-chloronicotinic acid.

    • Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C) and Mass Spectrometry to confirm its identity and purity.

.

Caption: Experimental workflow for the Suzuki coupling protocol.

Causality Behind Experimental Choices

  • Catalyst System (Pd(OAc)₂/SPhos): The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the Suzuki coupling of challenging substrates, including heteroaromatic halides.[15] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[15]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the formation of the boronate species necessary for transmetalation.[2] It is generally compatible with a wide range of functional groups. The use of a sufficient excess (3.0 equivalents) is crucial to neutralize the carboxylic acid proton and drive the catalytic cycle.

  • Solvent System (Dioxane/Water): A mixture of an organic solvent like 1,4-dioxane and water is commonly used in Suzuki couplings.[1] The organic solvent solubilizes the organic reagents and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1] Degassing the solvents is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.[10]

  • Temperature (80-100 °C): Heating the reaction is typically necessary to overcome the activation energy of the oxidative addition step and to ensure a reasonable reaction rate. The chosen temperature range is a good starting point for achieving a balance between reaction speed and preventing potential decomposition of the starting materials or products.

References

Application Notes & Protocols: Strategic Functionalization of 6-Bromo-4-chloronicotinic Acid via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Dihalogenated Pyridine Scaffold

6-Bromo-4-chloronicotinic acid is a highly versatile heterocyclic building block pivotal in medicinal chemistry and drug development. Its structure, featuring a pyridine core, a carboxylic acid group, and two distinct halogen atoms at positions C4 (chloro) and C6 (bromo), presents a unique opportunity for sequential and regioselective functionalization. Palladium-catalyzed cross-coupling reactions are the premier tools for elaborating this scaffold, enabling the precise introduction of diverse molecular fragments to construct novel chemical entities with potential therapeutic applications.

This guide provides an in-depth exploration of the key palladium-catalyzed reactions applicable to this substrate. We will move beyond simple procedural lists to explain the underlying principles governing reactivity and selectivity, offering field-proven insights to empower researchers to design, execute, and troubleshoot these powerful transformations.

The Core Principle: Harnessing Inherent Regioselectivity

The primary strategic consideration when working with this compound is controlling which halogen participates in the reaction. The predictable nature of palladium-catalyzed cross-coupling provides a robust framework for achieving exquisite site-selectivity.

Causality Behind Experimental Choices: The reactivity of organic halides in the crucial oxidative addition step of the catalytic cycle generally follows the order: C–I > C–Br > C–Cl.[1][2] This inherent difference in carbon-halogen bond lability is the cornerstone of selectivity. For this compound, the C6-Br bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C4-Cl bond.

Furthermore, the electronic nature of the pyridine ring often renders positions alpha to the nitrogen (like C6) more reactive towards Pd(0) insertion.[3][4] This electronic preference reinforces the inherent reactivity of the C-Br bond, making the C6 position the default site for cross-coupling under standard conditions. While unconventional selectivity can sometimes be achieved with specialized ligands or catalyst systems, the protocols detailed herein focus on leveraging this predictable C6-selectivity.[2][3]

Caption: Preferential reactivity of this compound.

The Catalytic Engine: A Unified Mechanism

The majority of palladium-catalyzed cross-coupling reactions proceed through a common, well-understood catalytic cycle.[5][6][7] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

Palladium_Catalytic_Cycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex (Pd-II) OxAdd->Transmetal Transmetalation or Amine Coordination/ Deprotonation ReductElim Product-bound Complex (Pd-II) Transmetal->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Nu) ReductElim->Product Reductive Elimination Substrate Aryl Halide (Ar-X) This compound Substrate->OxAdd CouplingPartner Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) CouplingPartner->Transmetal

Caption: Generalized palladium cross-coupling catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C6-Br bond, forming a Pd(II) complex. This is typically the rate-limiting step.

  • Transmetalation / Coordination: The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.[6][8] In reactions like Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base.[7][9]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[6][7]

Application & Protocols: The Synthetic Toolbox

Suzuki-Miyaura Coupling: For C-C Bond Formation (Aryl & Heteroaryl)

The Suzuki-Miyaura reaction is a robust and widely used method for constructing C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[6][8] It is exceptionally valuable for introducing aryl and heteroaryl moieties at the C6 position, a common strategy in drug discovery.[1][10]

Expertise & Causality:

  • Catalyst System: Pd(dppf)Cl₂ is an excellent choice as the dppf ligand is both electron-rich and bulky, promoting efficient oxidative addition and reductive elimination. For simpler couplings, Pd(PPh₃)₄ can also be effective.[1][10]

  • Base: An aqueous solution of a base like Na₂CO₃ or K₂CO₃ is crucial. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[8][11]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene) and water is required to dissolve both the organic substrate and the inorganic base.[1][11]

  • The Carboxylic Acid: The free carboxylic acid can generally be tolerated, though its acidity may require using a sufficient excess of base (2-3 equivalents). The carboxylate anion may even act as a directing group, potentially influencing the reaction.[12]

Quantitative Data Summary: Suzuki-Miyaura Coupling

Coupling Partner (Arylboronic Acid) Catalyst System Base Solvent Temp (°C) Time (h) Typical Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 100 12 80-90
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane 90 16 85-95
3-Pyridylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Toluene 110 8 75-85

Yields are estimated based on analogous systems and may vary.[10]

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 v/v ratio) via syringe to achieve a final substrate concentration of approximately 0.1 M.[1]

  • Heating: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Sonogashira Coupling: For C-C Bond Formation (Alkynyl)

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of the pyridine ring) and an sp carbon (of a terminal alkyne).[13][14] This reaction introduces a linear, rigid alkynyl group, a valuable linker and pharmacophore in medicinal chemistry.

Expertise & Causality:

  • Catalyst System: The classic system employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[13] The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.

  • Copper-Free Conditions: To avoid the common side reaction of alkyne homocoupling (Glaser coupling), copper-free conditions have been developed.[15][16] These often require a slightly more active palladium catalyst or different reaction conditions but can provide cleaner products.

  • Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent or co-solvent.[10]

Detailed Protocol: Sonogashira Coupling (with Copper Co-catalyst)

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the copper co-catalyst (CuI, 0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Base: Add anhydrous, degassed THF and triethylamine (typically a 2:1 v/v ratio).[10]

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid but should be monitored by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) to complex the copper salts.

  • Extraction & Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[9][17] This reaction provides direct access to 6-amino-4-chloronicotinic acid derivatives, which are prevalent structures in pharmacologically active molecules.

Expertise & Causality:

  • Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, SPhos) are crucial.[7] They facilitate the difficult reductive elimination step that forms the C-N bond and prevent catalyst decomposition. A common palladium precursor is Pd₂(dba)₃.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[7] Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) or strong carbonate bases like cesium carbonate (Cs₂CO₃) are typically used.[7]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard, as they do not interfere with the strong base or the catalytic intermediates.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., Xantphos, 0.08 equiv), and the base (e.g., Cs₂CO₃, 1.5 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Heating: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. These reactions can take 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Experimental Workflow & Troubleshooting

A successful cross-coupling experiment relies on meticulous technique, particularly in maintaining an inert atmosphere to protect the sensitive Pd(0) catalyst.

Experimental_Workflow Setup 1. Reaction Setup (Glassware, Reagents) Inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent Reaction 4. Heat & Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup 5. Quench & Work-up (Aqueous Wash) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analysis 7. Product Analysis (NMR, MS) Purify->Analysis

Caption: Standard experimental workflow for cross-coupling reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere (O₂); Poor quality reagents/solvents.Use a fresh bottle of catalyst or a pre-catalyst. Ensure rigorous inert gas technique. Use anhydrous, degassed solvents.
Hydrodehalogenation The C-Br bond is replaced by a C-H bond. Caused by hydride sources (water, alcohols) or side reactions with the base/solvent.[15]Use thoroughly dried and degassed solvents. Ensure the base is anhydrous. Consider a different solvent/base combination.
Homocoupling of Partner Dimerization of the boronic acid (Suzuki) or alkyne (Sonogashira).[15]For Suzuki, ensure stoichiometry is correct. For Sonogashira, minimize oxygen, reduce copper catalyst loading, or switch to copper-free conditions.[15]
Poor Product Solubility The nicotinic acid product may be zwitterionic or poorly soluble in common extraction solvents.During work-up, carefully adjust the pH of the aqueous layer to ensure the carboxylic acid is fully protonated (acidic pH) or deprotonated (basic pH) to facilitate extraction.

References

derivatization of the carboxylic acid group of 6-Bromo-4-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the Carboxylic Acid Moiety of 6-Bromo-4-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound

This compound is a halogenated pyridine derivative that serves as a pivotal starting material in the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development.[1] Its rigid heterocyclic core, decorated with distinct halogen atoms at the C4 and C6 positions, offers specific vectors for further chemical modification, such as cross-coupling reactions. However, the true synthetic versatility of this scaffold is often unlocked through the strategic derivatization of its C3 carboxylic acid group.

This guide provides an in-depth exploration of the primary methods for converting the carboxylic acid of this compound (CAS: 1060808-92-5, Mol. Formula: C₆H₃BrClNO₂, Mol. Weight: 236.45 g/mol ) into more reactive or functionally diverse intermediates like acid chlorides, esters, and amides.[2][3] We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system for achieving high-yield, high-purity derivatives.

Core Derivatization Strategies: A Comparative Overview

The transformation of the carboxylic acid is not a one-size-fits-all process. The choice of derivatization hinges on the desired final product and the reactivity of subsequent coupling partners. The three most fundamental and powerful transformations are:

  • Activation to Acid Chloride: The most direct route to a highly reactive intermediate, ideal for subsequent reactions with a wide range of nucleophiles.

  • Esterification: A direct conversion to esters, which can serve as final products or as more stable, characterizable intermediates.

  • Amidation: The formation of the crucial amide bond, a cornerstone of medicinal chemistry, linking the scaffold to amines, amino acids, or other biologically relevant moieties.

The following table summarizes the key characteristics of each approach, providing a high-level comparison to guide your synthetic strategy.

Derivatization Method Primary Reagent(s) Typical Reaction Conditions Advantages Disadvantages
Acid Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride/(cat.) DMFRoom temp. to reflux; AnhydrousCreates a highly reactive intermediate; High yields; Gaseous byproducts (SOCl₂) simplify workup.Moisture-sensitive intermediate; Reagents are corrosive and require careful handling.[4][5]
Fischer Esterification Alcohol (e.g., MeOH, EtOH), Strong Acid Catalyst (e.g., H₂SO₄)RefluxOne-pot reaction; Uses inexpensive reagents; Good for simple, unhindered alcohols.[6]Equilibrium reaction requires driving to completion (e.g., excess alcohol); Not suitable for acid-sensitive substrates.[6]
Amidation (via Acid Chloride) 1. SOCl₂ or (COCl)₂/DMF2. Amine, Base (e.g., Et₃N)Two-step; 0°C to Room temp.; AnhydrousHighly reliable and general method; Broad substrate scope for amines.Two distinct synthetic steps; Requires isolation of the acid chloride intermediate.
Direct Catalytic Amidation Amine, Boric Acid (B(OH)₃)High temp. with azeotropic water removal"Green" chemistry approach; High atom economy; Avoids corrosive reagents.[7][8]Requires high temperatures; May not be suitable for thermally sensitive substrates.[7]

Protocol 1: Activation to 6-Bromo-4-chloronicotinoyl chloride

The conversion of a carboxylic acid to an acid chloride is a fundamental activation step. The resulting acyl chloride is a highly electrophilic species, primed for reaction with a vast array of nucleophiles. Thionyl chloride (SOCl₂) is often preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[5][9]

Expertise & Causality:

We select thionyl chloride for its efficiency and straightforward workup. The reaction proceeds via a chlorosulfite intermediate, which makes the hydroxyl group an excellent leaving group.[10] The subsequent attack by the chloride ion yields the desired product. It is critical to perform this reaction under strictly anhydrous conditions, as any moisture will readily hydrolyze the thionyl chloride and the resulting acid chloride product back to the starting carboxylic acid.[4]

Experimental Workflow Diagram

G cluster_start Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation Start This compound Anhydrous Solvent (Toluene) Reagent Add Thionyl Chloride (SOCl₂) (dropwise at 0°C) Start->Reagent Stir Warm to Reflux (2-4 hours) Reagent->Stir Monitor Monitor by TLC/LC-MS (Aliquot quenched in MeOH) Stir->Monitor Evap Remove excess SOCl₂ & Solvent (Rotary Evaporation) Monitor->Evap Product Crude 6-Bromo-4-chloronicotinoyl chloride Evap->Product

Caption: Workflow for acid chloride synthesis.

Step-by-Step Protocol:
  • Preparation: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 21.1 mmol).

  • Solvent Addition: Suspend the acid in anhydrous toluene (40 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the suspension to 0°C using an ice bath. Slowly add thionyl chloride (SOCl₂, 4.6 mL, 63.3 mmol, 3.0 eq.) dropwise over 15 minutes. Caution: The reaction is exothermic and releases HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 110°C). Maintain reflux for 3 hours, or until the reaction appears complete by TLC (a small aliquot can be quenched with methanol and spotted against the starting material).

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). To ensure complete removal of SOCl₂, co-evaporate with anhydrous toluene (2 x 15 mL).

  • Isolation: The resulting crude 6-Bromo-4-chloronicotinoyl chloride is typically an oil or low-melting solid and is often used immediately in the next step without further purification.

Protocol 2: Fischer Esterification to Methyl 6-bromo-4-chloronicotinate

The Fischer esterification is a classic, acid-catalyzed condensation of a carboxylic acid with an alcohol.[6] It is an equilibrium-driven process. To ensure a high yield, Le Châtelier's principle is leveraged by using the alcohol as the solvent, thereby providing a large excess that drives the equilibrium toward the ester product.[6]

Expertise & Causality:

The mechanism involves the protonation of the carbonyl oxygen by the strong acid catalyst (H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon.[6] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. Using methanol as the solvent is both cost-effective and efficient for pushing the reaction to completion.

Experimental Workflow Diagram

G cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification Start This compound in Methanol (solvent) Catalyst Add conc. H₂SO₄ (catalytic) (dropwise at 0°C) Start->Catalyst Reflux Heat to Reflux (4-8 hours) Catalyst->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Evap Remove excess Methanol Monitor->Evap Dilute Dilute with Ethyl Acetate Evap->Dilute Wash Wash with aq. NaHCO₃ Wash with Brine Dilute->Wash Dry Dry over Na₂SO₄, Filter, Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: Workflow for Fischer esterification.

Step-by-Step Protocol:
  • Preparation: In a 250 mL round-bottom flask, suspend this compound (5.0 g, 21.1 mmol) in methanol (100 mL).

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄, 1.2 mL, 21.1 mmol, 1.0 eq.) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 6 hours, or until the starting material is consumed as indicated by TLC.

  • Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Dilute the residue with ethyl acetate (100 mL) and water (50 mL). Carefully neutralize the aqueous layer by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Isolation: Separate the organic layer. Wash it with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure methyl 6-bromo-4-chloronicotinate.

Protocol 3: Amidation to N-Benzyl-6-bromo-4-chloronicotinamide

Amide bond formation is arguably the most frequent reaction in medicinal chemistry. While direct catalytic methods exist, a robust and highly reliable two-step procedure involves first converting the carboxylic acid to the highly reactive acid chloride (as in Protocol 1) and then reacting it with the desired amine.

Expertise & Causality:

This method circumvents the equilibrium limitations and often harsh conditions of direct amidation. The acid chloride is a potent acylating agent. The reaction with an amine is typically fast and high-yielding at low temperatures. A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is included to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Experimental Workflow Diagram

G cluster_start Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Start Benzylamine & Triethylamine in Anhydrous DCM Reagent Add 6-Bromo-4-chloronicotinoyl chloride (in DCM, dropwise at 0°C) Start->Reagent Stir Warm to Room Temp. (1-3 hours) Reagent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Wash Wash with 1M HCl, aq. NaHCO₃, Brine Monitor->Wash Dry Dry over Na₂SO₄, Filter, Concentrate Wash->Dry Purify Purify by Recrystallization or Column Chromatography Dry->Purify

Caption: Workflow for two-step amidation.

Step-by-Step Protocol:
  • Acid Chloride Preparation: Prepare crude 6-Bromo-4-chloronicotinoyl chloride from this compound (5.0 g, 21.1 mmol) as described in Protocol 1 .

  • Amine Solution: In a separate oven-dried, 250 mL round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (2.5 mL, 23.2 mmol, 1.1 eq.) and triethylamine (Et₃N, 4.4 mL, 31.7 mmol, 1.5 eq.) in anhydrous dichloromethane (DCM, 80 mL).

  • Reaction: Cool the amine solution to 0°C in an ice bath. Dissolve the crude acid chloride from step 1 in anhydrous DCM (20 mL) and add it dropwise to the cooled amine solution over 20 minutes.

  • Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor for the consumption of the acid chloride by TLC.

  • Workup: Dilute the reaction mixture with DCM (50 mL). Wash the organic layer sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-benzyl-6-bromo-4-chloronicotinamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

References

Introduction: The Strategic Importance of 6-Bromo-4-chloronicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Amide Coupling of 6-Bromo-4-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a key heterocyclic building block in modern drug discovery. Its unique substitution pattern, featuring both bromo and chloro substituents on the pyridine ring, offers medicinal chemists a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The carboxylic acid functionality serves as a handle for amide bond formation, one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals.[1][2] This application note provides a detailed experimental procedure for the efficient amide coupling of this compound, focusing on practical insights and robust methodologies.

Selecting the Optimal Coupling Reagent: A Comparative Analysis

The success of an amide coupling reaction is heavily dependent on the choice of the coupling reagent.[1] For a substrate like this compound, which is an electron-deficient system, the selection of an appropriate activating agent is crucial. Two of the most reliable and widely used classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[3][4]

  • EDC/HOBt: This combination is a cost-effective and common choice.[5] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable and less racemization-prone active ester by N-hydroxybenzotriazole (HOBt).[3][6] The water-soluble nature of the EDC byproduct simplifies purification through aqueous workup.[4]

  • HATU: As a uronium salt, HATU is known for its high efficiency and rapid reaction times, even with sterically hindered or electronically challenging substrates.[4][7] It reacts with the carboxylic acid in the presence of a non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester.[3][8]

For the amide coupling of this compound, HATU is often the preferred reagent due to its superior reactivity, which can be advantageous for activating the electron-deficient carboxylic acid.

Reaction Mechanism: The HATU-Mediated Amide Coupling

The HATU-mediated amide coupling proceeds through a well-established mechanism:

  • Deprotonation: The non-nucleophilic base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing the tetramethylurea byproduct.

  • Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the active ester.

  • Amide Bond Formation: The tetrahedral intermediate collapses to form the desired amide bond and releases 1-hydroxy-7-azabenzotriazole (HOAt).

HATU_Mechanism Carboxylic_Acid This compound Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + DIPEA DIPEA1 DIPEA Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU TMU Tetramethylurea (Byproduct) HATU->TMU Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate + Amine Amine Amine (R-NH2) Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product HOAt HOAt (Byproduct) Tetrahedral_Intermediate->HOAt Workflow Start Start Setup Reaction Setup: - Add this compound and amine to DMF - Cool to 0 °C Start->Setup Reagent_Addition Reagent Addition: - Add HATU - Add DIPEA Setup->Reagent_Addition Reaction Reaction: - Stir at RT for 2-16 h Reagent_Addition->Reaction Monitoring Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup: - Dilute with EtOAc - Wash with NaHCO3 and Brine - Dry and concentrate Monitoring->Workup Reaction Complete Purification Purification: - Flash column chromatography Workup->Purification Characterization Characterization: - NMR, MS, HPLC Purification->Characterization End End Characterization->End

References

Application Note: Chromatographic Purification of 6-Bromo-4-chloronicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-4-chloronicotinic acid and its derivatives are pivotal building blocks in modern medicinal chemistry and drug development. Their unique electronic and structural properties, conferred by the halogen substituents on the pyridine ring, make them valuable precursors for synthesizing a wide range of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][2] However, the same features that make these compounds synthetically useful also present significant challenges for their purification.

The presence of multiple halogens can lead to closely related impurities, such as isomers or dehalogenated byproducts, which are often difficult to separate using standard crystallization or extraction techniques.[3] Furthermore, the acidic nature of the carboxylic acid moiety and the basic nitrogen of the pyridine ring can result in complex chromatographic behavior, including peak tailing and poor resolution.

This application note provides a comprehensive guide to developing robust and efficient chromatographic methods for the purification of this compound and its common derivatives (e.g., esters). It is intended for researchers, chemists, and process development professionals seeking to achieve high purity standards for these critical intermediates. We will explore both normal-phase and reversed-phase strategies, offering detailed protocols and troubleshooting advice grounded in the principles of chromatographic science.

Foundational Principles and Challenges

The key to successfully purifying this compound derivatives lies in understanding how their chemical properties influence their interaction with different stationary and mobile phases.

  • Polarity and Solubility: The parent acid is a polar, often crystalline solid with limited solubility in common non-polar organic solvents. Esterification (e.g., to a methyl or ethyl ester) significantly reduces polarity, making the molecule more amenable to normal-phase chromatography.

  • Electronic Effects: The electron-withdrawing nature of the chlorine, bromine, and carboxylic acid groups makes the pyridine ring electron-deficient. This reduces the strength of π-π interactions with aromatic stationary phases but can enhance interactions with polar stationary phases.

  • Acid/Base Properties: The pyridine nitrogen (pKa ≈ 2-3) and the carboxylic acid (pKa ≈ 3-4) can exist in various protonation states depending on the pH of the mobile phase. In reversed-phase chromatography, this can cause severe peak tailing. Suppressing the ionization of both groups by using an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) is crucial for achieving sharp, symmetrical peaks.

  • Common Impurities: Synthetic routes may result in impurities that are structurally very similar to the target compound.[4] These can include starting materials, regioisomers, or byproducts from dehalogenation, where either the bromine or chlorine atom is replaced by hydrogen. Separating these closely related species is often the primary chromatographic challenge.[3]

Method Development Strategy

A systematic approach to method development is essential for achieving efficient and scalable purifications. The following workflow provides a logical pathway from initial crude analysis to a final, optimized protocol.

Initial Analysis and Mode Selection

Before attempting a preparative separation, it is critical to analyze the crude reaction mixture.

  • Thin-Layer Chromatography (TLC): For less polar derivatives (e.g., esters), TLC is an invaluable tool for quickly screening various normal-phase solvent systems (e.g., gradients of ethyl acetate in hexanes).[5]

  • LC-MS Analysis: A quick analytical HPLC-MS run provides precise information on the components of the mixture, including the target compound and any impurities. This is essential for confirming the identity of peaks and for guiding the choice of purification strategy.

The choice between normal-phase and reversed-phase chromatography is the first major decision:

FeatureNormal-Phase Chromatography (NPC)Reversed-Phase Chromatography (RPC)
Ideal For Less polar derivatives (esters, amides).Polar compounds, including the parent carboxylic acid.
Stationary Phase Silica Gel (most common), Alumina.C18 (most common), C8, Phenyl-Hexyl.
Mobile Phase Non-polar solvents (Hexanes, Heptane) with a polar modifier (Ethyl Acetate, Acetone, DCM).[5][6]Polar solvents (Water, Methanol, Acetonitrile) with an acidic modifier (TFA, Formic Acid).[7]
Advantages High loading capacity, low cost, volatile solvents are easy to remove.Excellent for separating polar compounds and handling acidic/basic analytes with modifiers.
Disadvantages Not suitable for highly polar or ionic compounds. Can cause degradation of sensitive molecules.Higher cost of stationary phases, solvent removal can be more energy-intensive.
Workflow for Purification Method Development

The following diagram outlines a systematic approach to developing a purification method.

MethodDevelopment Crude Crude Product Analysis (TLC, LC-MS) ModeSelect Select Mode (Normal vs. Reversed-Phase) Crude->ModeSelect NP_Path Normal-Phase Path (Esters/Amides) ModeSelect->NP_Path Non-polar Derivative RP_Path Reversed-Phase Path (Carboxylic Acid) ModeSelect->RP_Path Polar / Acidic Compound NP_Solvent Screen Solvents (e.g., Hexane/EtOAc) NP_Path->NP_Solvent RP_Solvent Screen Solvents & Modifiers (e.g., ACN/H2O + 0.1% TFA) RP_Path->RP_Solvent NP_Gradient Develop Gradient (TLC or Analytical HPLC) NP_Solvent->NP_Gradient RP_Gradient Develop Gradient (Analytical HPLC) RP_Solvent->RP_Gradient ScaleUp Scale to Preparative Chromatography NP_Gradient->ScaleUp RP_Gradient->ScaleUp Fractions Collect & Analyze Fractions ScaleUp->Fractions Evap Evaporate & Dry Fractions->Evap Pure Pure Compound Evap->Pure

Caption: Workflow for chromatographic method development.

Detailed Application Protocols

Protocol 1: Normal-Phase Flash Chromatography of Ethyl 6-bromo-4-chloronicotinate

This protocol is suitable for purifying the ethyl ester derivative, a common intermediate, on a bench scale (50 mg - 5 g).

1. Materials and Equipment:

  • Crude Product: Ethyl 6-bromo-4-chloronicotinate.

  • Stationary Phase: Standard silica gel, 40-63 µm particle size.

  • Solvents: HPLC-grade Hexane and Ethyl Acetate (EtOAc).

  • System: Automated flash chromatography system with UV detector or manual glass column setup.

  • TLC: Silica gel 60 F254 plates.

2. Preliminary TLC Analysis:

  • Dissolve a small amount of crude material in dichloromethane (DCM).

  • Spot on a TLC plate and develop in various Hexane:EtOAc ratios (e.g., 9:1, 4:1, 2:1).

  • Visualize under UV light (254 nm).

  • The ideal solvent system should give the product an Rf value of approximately 0.2-0.35.

3. Column Preparation and Sample Loading:

  • Column Selection: Choose a pre-packed column size appropriate for the sample amount (e.g., a 25g silica column for ~250-500 mg of crude material).

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) to the solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Load this powder onto the top of the chromatography column. This technique generally provides superior resolution compared to liquid injection.

4. Chromatographic Run:

  • Equilibration: Equilibrate the column with 5-10% EtOAc in Hexane.

  • Elution Gradient: A typical gradient profile is shown below. This should be adjusted based on the TLC results.

Step% Ethyl Acetate in HexaneColumn Volumes (CV)
15%2
25% → 40%10
340%2
  • Flow Rate: Adjust based on column size (e.g., 30-40 mL/min for a 25g column).

  • Detection: Monitor the elution at a suitable wavelength, typically around 260-280 nm.

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the UV peaks.

  • Analyze the purity of each fraction by TLC or analytical HPLC.

  • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Reversed-Phase Preparative HPLC of this compound

This protocol is designed for the high-purity purification of the parent acid, which is often challenging by normal-phase methods.

1. Materials and Equipment:

  • Crude Product: this compound.

  • Stationary Phase: C18-bonded silica, 5-10 µm particle size.

  • Solvents: HPLC-grade Acetonitrile (ACN) and deionized water.

  • Modifier: Trifluoroacetic acid (TFA) or Formic Acid (FA).

  • System: Preparative HPLC system with a gradient pump, autosampler/manual injector, and UV-Vis detector.

2. Analytical Method Development:

  • First, develop a method on an analytical scale (e.g., 4.6 x 150 mm C18 column).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the retention time of the product.

  • Optimization: Refine the gradient to be shallower around the elution time of the target compound to maximize resolution from nearby impurities. A typical optimized gradient might be 30% to 55% B over 20 minutes.[7]

3. Scale-Up and Preparative Run:

  • Column Selection: Choose a preparative column with the same stationary phase as the analytical column (e.g., 20 x 250 mm).

  • Flow Rate Adjustment: Scale the flow rate according to the column diameter: Prep Flow Rate = Analytical Flow Rate × (Prep Diameter / Analytical Diameter)².

  • Sample Preparation: Dissolve the crude acid in a solvent mixture that is weak relative to the mobile phase to ensure good peak shape upon injection (e.g., a small amount of ACN or DMSO diluted with Mobile Phase A). Ensure the sample is fully dissolved and filtered to prevent column blockage.

  • Injection and Collection: Inject the sample and begin the scaled-up gradient. Collect fractions based on the detector signal.

4. Post-Purification Workup:

  • Analyze fractions for purity.

  • Combine pure fractions. Most of the acetonitrile can be removed on a rotary evaporator.

  • The remaining aqueous solution containing TFA can be lyophilized (freeze-dried) to remove water and the volatile TFA, yielding the purified product as a TFA salt. Alternatively, the product can be extracted into an organic solvent after neutralizing the acid.

Troubleshooting Common Issues

The following diagram provides a decision tree for addressing common chromatographic problems encountered during the purification of these compounds.

Troubleshooting Problem Identify Problem PeakTailing Peak Tailing / Broadening Problem->PeakTailing PoorRes Poor Resolution Problem->PoorRes NoElution Product Not Eluting Problem->NoElution Sol_Tailing_Acid Is it the acid form in RPC? PeakTailing->Sol_Tailing_Acid Sol_Res_Gradient Is the gradient too steep? PoorRes->Sol_Res_Gradient Sol_Elute_Polarity Is mobile phase too weak? NoElution->Sol_Elute_Polarity AddModifier Action: Add/Increase Acid Modifier (0.1% TFA/FA) Sol_Tailing_Acid->AddModifier Yes CheckOverload Is column overloaded? Sol_Tailing_Acid->CheckOverload No ReduceLoad Action: Reduce sample load CheckOverload->ReduceLoad Yes ShallowGradient Action: Make gradient shallower around elution point Sol_Res_Gradient->ShallowGradient Yes Sol_Res_Phase Is selectivity poor? Sol_Res_Gradient->Sol_Res_Phase No ChangePhase Action: Try different stationary phase (e.g., PFP, Cyano) or solvent Sol_Res_Phase->ChangePhase Yes IncreasePolarity Action: Increase % of strong solvent (EtOAc, ACN) Sol_Elute_Polarity->IncreasePolarity Yes Sol_Elute_Insoluble Is product crashing on column? Sol_Elute_Polarity->Sol_Elute_Insoluble No ChangeLoadSolvent Action: Use a stronger loading solvent or switch to dry loading Sol_Elute_Insoluble->ChangeLoadSolvent Yes

Caption: Troubleshooting guide for common chromatography issues.

Conclusion

The successful purification of this compound and its derivatives is readily achievable with a systematic and informed approach to chromatography. For non-polar derivatives like esters, normal-phase flash chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase offers a scalable and cost-effective solution. For the more challenging polar parent acid, reversed-phase HPLC using a C18 column with an acidified water/acetonitrile mobile phase is the method of choice for achieving high purity. By carefully selecting the chromatographic mode, optimizing the solvent system, and employing proper loading techniques, researchers can reliably isolate these valuable compounds, facilitating the advancement of drug discovery and development programs.

References

Application Note: High-Throughput Monitoring of Reactions Involving 6-Bromo-4-chloronicotinic Acid using HPLC and TLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on monitoring the progress of chemical reactions involving 6-Bromo-4-chloronicotinic acid. This key building block is crucial in medicinal chemistry, and understanding its reaction kinetics is vital for process optimization and yield maximization.[1] We present detailed, field-proven protocols for two complementary analytical techniques: rapid qualitative assessment by Thin-Layer Chromatography (TLC) and robust quantitative analysis by High-Performance Liquid Chromatography (HPLC). The protocols are demonstrated through the context of a Suzuki-Miyaura cross-coupling reaction, a common transformation for this substrate.

Introduction: The Significance of this compound

This compound is a di-halogenated pyridine derivative that serves as a versatile scaffold in the synthesis of complex organic molecules. Its distinct halogen functionalities (C-Br and C-Cl) offer differential reactivity, enabling selective, stepwise functionalization.[2] For instance, the C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, than the C-Cl bond.[2] This allows for the targeted introduction of aryl or heteroaryl groups at the C6 position.

Accurate monitoring of these reactions is critical to ensure complete consumption of the starting material, maximize the yield of the desired product, and minimize the formation of impurities. Real-time or quasi-real-time analytical data allows chemists to make informed decisions about reaction endpoints, preventing over-reaction or degradation of sensitive compounds.[1]

Selecting the Appropriate Analytical Technique

Several techniques can be employed to monitor reaction progress, each with distinct advantages.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis. It is inexpensive and provides immediate visual feedback on the relative presence of starting materials, products, and byproducts.[3][4]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis in pharmaceutical development. HPLC offers high resolution, sensitivity, and reproducibility, allowing for precise measurement of component concentrations over time.[5] For polar, ionizable compounds like nicotinic acid derivatives, mixed-mode or reversed-phase chromatography are powerful options.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ reaction monitoring.[8][9][10] It is particularly useful for identifying intermediates and byproducts.

  • Gas Chromatography (GC): Suitable for volatile compounds. For carboxylic acids like this compound, derivatization is often required to increase volatility.[11]

For the purposes of this guide, we will focus on the complementary use of TLC for quick checks and HPLC for rigorous quantitative data.

Featured Application: Monitoring a Suzuki Coupling Reaction

To illustrate the protocols, we will consider the selective Suzuki coupling of this compound with phenylboronic acid. The inherent reactivity difference between the C-Br and C-Cl bonds allows for a selective reaction at the C6 position.[2]

Reaction Scheme: this compound + Phenylboronic acid → 4-Chloro-6-phenylnicotinic acid + HBr

Protocol 1: Rapid Qualitative Monitoring by TLC

Thin-Layer Chromatography is used for a quick assessment of the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot.

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄

  • TLC Chamber

  • Capillary tubes for spotting

  • UV Lamp (254 nm)

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes is common for neutral organic molecules.[12] For carboxylic acids that may "streak," adding a small amount of acetic acid to the mobile phase is recommended.[12] A good starting point is 70:30:1 Ethyl Acetate/Hexane/Acetic Acid.

  • Reaction mixture aliquots

Step-by-Step Protocol
  • Prepare the TLC Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin: 'SM' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).[13]

  • Spot the Plate:

    • In the 'SM' lane, use a capillary tube to spot a dilute solution of the this compound starting material.

    • In the 'R' lane, use a fresh capillary tube to spot a small aliquot of the reaction mixture.

    • In the 'C' lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the first spot. The cospot is crucial to confirm if the starting material spot in the reaction lane is truly the reactant or a new compound with a similar Rf.[13]

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[3] Close the lid and allow the solvent front to ascend the plate.

  • Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The starting material spot in the 'R' lane should diminish in intensity over time, while a new spot (the product) should appear. The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.

Protocol 2: Rigorous Quantitative Monitoring by HPLC

This protocol provides a robust method for quantifying the conversion of this compound to its product, enabling kinetic analysis and precise determination of the reaction endpoint.

Materials and Equipment
  • HPLC System with UV Detector

  • Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Autosampler vials

  • Syringe filters (0.45 µm)

  • Reaction mixture aliquots

Workflow Diagram

Caption: Workflow for quantitative reaction monitoring by HPLC.

Step-by-Step Protocol
  • HPLC Method Setup:

    • Flow Rate: 1.0 mL/min

    • UV Detection: 254 nm

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      10.0 90
      12.0 90
      12.1 10

      | 15.0 | 10 |

  • Sample Preparation (Time-Point Analysis):

    • At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a larger volume of a suitable solvent (e.g., 950 µL of 50:50 water/acetonitrile) in a labeled vial. This stops the reaction and prepares the sample for analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

  • Analysis:

    • Place the prepared vials in the HPLC autosampler.

    • Run the HPLC method for each time point.

  • Data Processing:

    • Identify the peaks for the starting material (this compound) and the product (4-Chloro-6-phenylnicotinic acid) based on their retention times (injecting standards of each is recommended for initial identification).

    • Integrate the peak area for both the starting material (Area_SM) and the product (Area_P).

    • Calculate the percent conversion at each time point using the following formula (assuming similar molar absorptivity): % Conversion = [Area_P / (Area_SM + Area_P)] * 100

Representative Data
Time PointRetention Time SM (min)Area SMRetention Time Product (min)Area Product% Conversion
t = 0 hr5.21,540,000-00.0%
t = 1 hr5.2785,0007.8765,00049.3%
t = 2 hr5.2310,0007.81,240,00080.0%
t = 4 hr5.245,0007.81,510,00097.1%
t = 6 hr5.2< 10,0007.81,535,000>99.3%

Troubleshooting and Key Considerations

  • Tailing Peaks (HPLC/TLC): Carboxylic acids can sometimes interact with residual silanols on silica-based media, causing peak tailing.[12] Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can suppress this interaction and improve peak shape.[14]

  • Reaction Quenching: It is crucial to stop the reaction immediately upon sampling to get an accurate snapshot of the reaction's progress. Diluting into a cold solvent or a solvent containing a quenching agent is effective.

  • Solubility: Ensure that the starting material, product, and all intermediates are soluble in the reaction solvent and the HPLC mobile phase to ensure accurate analysis.

Conclusion

The effective monitoring of reactions involving this compound is essential for the efficient development of novel chemical entities. The complementary use of Thin-Layer Chromatography for rapid qualitative checks and High-Performance Liquid Chromatography for precise quantitative analysis provides a robust workflow for chemists. The protocols detailed in this application note offer a reliable framework for optimizing reaction conditions, determining reaction endpoints, and ensuring the high purity of the final product, ultimately accelerating the drug discovery and development process.

References

use of 6-Bromo-4-chloronicotinic acid in solid-phase organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Solid-Phase Organic Synthesis (SPOS) Utilizing 6-Bromo-4-chloronicotinic Acid

Abstract

This comprehensive guide details the strategic use of this compound as a versatile scaffold in solid-phase organic synthesis (SPOS). We provide field-proven protocols for the immobilization of this building block onto Wang resin, its sequential, site-selective functionalization via palladium-catalyzed cross-coupling reactions, and the final cleavage to yield highly diversified small molecules. This approach is particularly relevant for the generation of combinatorial libraries in drug discovery, enabling the rapid synthesis of novel compounds analogous to multi-kinase inhibitors like Sorafenib. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. The strategic placement of two distinct halogen atoms on the nicotinic acid framework—a bromine at the 6-position and a chlorine at the 4-position—provides an exceptional platform for orthogonal chemical diversification. The differential reactivity of aryl bromides and chlorides in palladium-catalyzed cross-coupling reactions is the cornerstone of this strategy.[1] Aryl bromides typically exhibit higher reactivity than aryl chlorides, allowing for selective functionalization of the C6-Br bond while leaving the C4-Cl bond intact for a subsequent, distinct transformation.[2][3]

This sequential approach enables the synthesis of complex, multi-substituted heterocyclic compounds from a single, resin-bound precursor. This methodology is highly aligned with the needs of modern drug discovery, where the rapid generation of focused compound libraries is essential for exploring structure-activity relationships (SAR).[1][4]

This guide will walk through a complete workflow, from initial resin loading to the final purified product, providing both the "how" and the "why" for each experimental step.

The Overall Synthetic Workflow

The solid-phase synthesis strategy is designed for efficiency and purity, minimizing intermediate purification steps through simple filtration and washing of the resin-bound compound.[1] The complete workflow is visualized below.

SPOS_Workflow cluster_0 PART 1: Immobilization cluster_1 PART 2: On-Resin Diversification cluster_2 PART 3: Cleavage & Purification A This compound + Wang Resin B Esterification Coupling (DIC, HOBt, DMAP) A->B Reagents C Immobilized Scaffold on Resin B->C Covalent Linkage D Step 2a: Suzuki Coupling 1 (Arylboronic Acid 1, Pd Catalyst) C->D Wash & Dry E Intermediate 1 (C6-Aryl Substituted) D->E Selective C-Br reaction F Step 2b: Suzuki or Sonogashira Coupling 2 (Arylboronic Acid 2 or Alkyne, Pd Catalyst) E->F C-Cl reaction G Final Diversified Product on Resin F->G Final Structure H TFA Cleavage Cocktail G->H Wash & Dry I Precipitation & Purification H->I Release from Resin J Final Product in Solution I->J Isolation

Figure 1: Overall workflow for solid-phase synthesis.

Experimental Protocols

PART 1: Immobilization of the Scaffold onto Wang Resin

Principle: The carboxylic acid of the scaffold is covalently attached to the hydroxyl groups of the Wang resin via an ester bond. This linkage is stable to the conditions of subsequent coupling reactions but can be readily cleaved by strong acid.[5][6] The use of N,N'-Diisopropylcarbodiimide (DIC) as a coupling agent, 1-Hydroxybenzotriazole (HOBt) to suppress racemization, and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is a robust and widely adopted method for this esterification.[5]

Table 1: Reagents for Immobilization

Reagent Equivalents (relative to resin loading) Purpose
Wang Resin (100-200 mesh, ~1.0 mmol/g) 1.0 Solid Support
This compound 2.0 - 3.0 Scaffold
DIC 3.0 Coupling Agent
HOBt 3.0 Racemization Suppressant
DMAP 0.1 Acylation Catalyst

| DMF / DCM | - | Solvents |

Protocol 1: Loading onto Wang Resin

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a solid-phase reaction vessel. Add a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (10 mL) and gently agitate for 1 hour to swell the polystyrene beads.

  • Solvent Removal: Drain the solvent from the resin using vacuum or positive pressure filtration.

  • Activation: In a separate flask, dissolve this compound (2.5 eq.), HOBt (3.0 eq.), and DMAP (0.1 eq.) in a minimal amount of DMF.

  • Coupling: Add the solution from step 3 to the swollen resin. Then, add DIC (3.0 eq.) to the vessel.

  • Reaction: Agitate the mixture at room temperature for 12-18 hours.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, drain the reaction mixture and add a solution of acetic anhydride (5 eq.) and Diisopropylethylamine (DIPEA) (5 eq.) in DCM. Agitate for 1 hour.

  • Washing: Drain the capping solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for several hours. The loading efficiency can be determined by weight gain or by cleaving a small sample and analyzing the supernatant via UV-Vis spectroscopy.

PART 2: Sequential On-Resin Diversification

Principle: This phase leverages the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond undergoes oxidative addition to the Palladium(0) catalyst more readily than the C-Cl bond, allowing for a selective Suzuki coupling at the 6-position.[7] Once this position is functionalized, a second cross-coupling reaction (e.g., another Suzuki or a Sonogashira coupling) can be performed under slightly more forcing conditions to modify the 4-position.[2][8][9]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition PdII Resin-Aryl-Pd(II)-X(L2) OA->PdII Resin-Aryl-X TM Transmetalation PdII->TM PdII_Aryl Resin-Aryl-Pd(II)-Ar'(L2) TM->PdII_Aryl ArBOH2 Ar'B(OH)2 (Base) ArBOH2->TM RE Reductive Elimination PdII_Aryl->RE RE->Pd0 Resin-Aryl-Ar'

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2a: First Suzuki Coupling (C6-Position)

  • Resin Preparation: Swell the dried, scaffold-loaded resin from Part 1 in anhydrous 1,4-Dioxane or THF (10 mL/g) for 1 hour in the reaction vessel.

  • Reagent Preparation: In a separate flask, mix the desired arylboronic acid (3.0 eq.), a suitable base such as K₃PO₄ or spray-dried KF (4.0 eq.), and the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.).

  • Reaction: Add the reagent mixture to the resin suspension. Purge the vessel with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Heating: Heat the reaction mixture to 60-80°C and agitate for 12-24 hours. Reaction progress can be monitored by cleaving a small sample of resin and analyzing the product via LC-MS.

  • Washing: Cool the vessel to room temperature. Drain the reaction mixture. Wash the resin sequentially with the reaction solvent, water, DMF, DCM, and Methanol.

  • Drying: Dry the resin under high vacuum.

Protocol 2b: Second Cross-Coupling (C4-Position)

This protocol can be adapted for a second Suzuki reaction or a Sonogashira coupling.

For Suzuki Coupling:

  • Follow Protocol 2a, using the resin from the previous step.

  • Use a different arylboronic acid (3.0-4.0 eq.).

  • A more active catalyst system, such as Pd₂(dba)₃ with a phosphine ligand like P(t-Bu)₃, may be required.[8]

  • Increase the reaction temperature to 80-100°C as needed to drive the reaction on the less reactive C-Cl bond.

For Sonogashira Coupling:

  • Resin Preparation: Swell the resin from Protocol 2a in anhydrous THF or DMF.

  • Reagent Addition: Add the terminal alkyne (4.0 eq.), a base such as DIPEA or Et₃N (5.0 eq.), the Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.1 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.2 eq.).[2]

  • Reaction: Purge with inert gas and agitate at room temperature to 50°C for 12-24 hours.

  • Washing & Drying: Follow steps 5 and 6 from Protocol 2a.

PART 3: Cleavage and Product Isolation

Principle: The ester linkage to the Wang resin is acid-labile. A cleavage cocktail containing a strong acid, typically Trifluoroacetic Acid (TFA), is used to hydrolyze the ester and release the final product into solution.[6] Scavengers are included to trap reactive carbocations generated during the cleavage of any side-chain protecting groups or from the resin itself, preventing side reactions with the desired product.[6]

Table 2: Standard TFA Cleavage Cocktail

Component Volume % Purpose
Trifluoroacetic Acid (TFA) 95% Cleavage Agent
Water 2.5% Scavenger / Hydrolysis

| Triisopropylsilane (TIS) | 2.5% | Scavenger (cation trap) |

Protocol 3: Cleavage from Wang Resin

  • Resin Preparation: Place the final, dried resin from Part 2 in a suitable flask or reaction vessel.

  • Cleavage: Add the TFA cleavage cocktail (e.g., 10 mL for a 1.0 g scale synthesis). Ensure the resin is fully suspended.

  • Reaction: Allow the mixture to stand at room temperature for 2-4 hours with occasional swirling.

  • Filtration: Filter the resin through a fritted funnel, collecting the filtrate which contains the desired product.

  • Washing: Wash the resin with small portions of neat TFA (2 x 2 mL) and combine the filtrates.

  • Concentration: Reduce the volume of the combined filtrate by approximately 80-90% using a gentle stream of nitrogen or rotary evaporation.

  • Precipitation: Add the concentrated solution dropwise to a flask of cold diethyl ether (typically 10 times the volume of the remaining filtrate). The product should precipitate as a solid.

  • Isolation: Collect the solid product by filtration, wash with additional cold ether, and dry under vacuum.

  • Purification: The crude product can be further purified by standard techniques such as reverse-phase HPLC.

Conclusion and Outlook

The use of this compound in solid-phase synthesis offers a powerful and efficient route to novel, highly substituted heterocyclic compounds. The orthogonal reactivity of the two halogen substituents provides a reliable handle for sequential, site-selective diversification. The protocols outlined in this guide provide a robust framework for researchers to generate libraries of compounds for screening in drug discovery and materials science. This strategy is particularly valuable for creating analogues of known bioactive molecules, such as Sorafenib, by varying the aryl and other substituents introduced via cross-coupling chemistry.[4][10][11]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions for 6-Bromo-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and optimization strategies for palladium-catalyzed cross-coupling reactions involving the versatile building block, 6-bromo-4-chloronicotinic acid. The inherent electronic properties and substitution pattern of this substrate present unique challenges and opportunities in synthetic chemistry. This document offers practical, experience-driven advice to navigate these complexities and achieve successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing cross-coupling reactions with this compound?

A1: The principal challenge is achieving chemoselectivity. You are working with a dihalogenated pyridine containing two different halogens, bromine and chlorine, at positions with distinct electronic environments. Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed cross-couplings follows the order C-I > C-Br > C-Cl.[1][2] This suggests that the C-Br bond at the 6-position should be more reactive than the C-Cl bond at the 4-position. However, factors such as the chosen catalyst, ligands, and reaction conditions can influence this selectivity.[1][3]

Q2: Can the carboxylic acid group interfere with the reaction?

A2: Yes, the carboxylic acid functionality can present several challenges. It can deprotonate under basic reaction conditions, forming a carboxylate salt. This can affect the solubility of the starting material and potentially coordinate to the palladium catalyst, inhibiting its activity. In some cases, protecting the carboxylic acid as an ester may be beneficial to avoid these issues.

Q3: Which cross-coupling reaction is most suitable for initial functionalization?

A3: The choice of reaction depends on the desired substituent.

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of aryl and vinyl boronic acids or esters. It is generally tolerant of many functional groups.[4][5]

  • Sonogashira Coupling: The method of choice for introducing alkyne moieties, creating C(sp²)-C(sp) bonds.[6][7][8]

  • Buchwald-Hartwig Amination: Used for the formation of C-N bonds with a diverse array of primary and secondary amines.[9][10][11][12]

Q4: How do I ensure my reaction goes to completion?

A4: Monitoring reaction progress is crucial. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[13] If the reaction stalls, common troubleshooting steps include adding a fresh portion of the catalyst, ensuring the base is not consumed, and verifying the quality of the reagents and solvents.

Troubleshooting and Optimization Guides

Suzuki-Miyaura Coupling: Navigating C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating C-C bonds. However, with a substrate like this compound, careful optimization is key to achieving high yield and selectivity.

Common Issues & Solutions
Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor solubility of reagents.1. Use a fresh palladium precursor and ensure anaerobic conditions. 2. Switch to a more electron-rich and bulky ligand (e.g., a biarylphosphine like SPhos or XPhos). 3. Employ a solvent system that ensures all reactants are in solution at the reaction temperature (e.g., dioxane/water, DMF/water).[14]
Mixture of Products (Reaction at both C-Br and C-Cl) 1. Reaction conditions are too harsh (high temperature, long reaction time). 2. Catalyst system is not selective.1. Reduce the reaction temperature and monitor the reaction closely to stop it once the desired product is formed. 2. Screen different palladium catalysts and ligands. Bulky, electron-rich ligands often favor reaction at the more reactive C-Br bond.[3]
Hydrodehalogenation (Loss of Br or Cl) Presence of hydride sources (e.g., water, alcohols) or side reactions of the boronic acid.Use anhydrous solvents and reagents. Consider using a boronic ester instead of a boronic acid to minimize side reactions.
Homocoupling of Boronic Acid Oxygen contamination or inappropriate base.Thoroughly degas the reaction mixture. Screen different bases; inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[15]
Recommended Protocol: Selective Suzuki-Miyaura Coupling at the 6-position
  • To an oven-dried reaction vessel, add this compound (1 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (3 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if necessary.

  • Seal the vessel, and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add degassed solvents (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[13]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Boronic Acid - Base (K2CO3) Catalyst Add Catalyst: - Pd(PPh3)4 Reagents->Catalyst Inert Establish Inert Atmosphere: - Purge with Ar/N2 Catalyst->Inert Solvent Add Degassed Solvent: - Dioxane/H2O Inert->Solvent Heat Heat & Stir: - 80-90 °C Solvent->Heat Monitor Monitor Progress: - TLC / LC-MS Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Suzuki Coupling Experimental Workflow.
Sonogashira Coupling: Introducing Alkyne Functionality

The Sonogashira coupling is a reliable method for the alkynylation of aryl halides.[6][7][8] When working with this compound, the reaction typically proceeds selectively at the more reactive C-Br bond.

Common Issues & Solutions
Problem Potential Cause Recommended Solution
Low Yield 1. Catalyst deactivation. 2. Insufficiently strong base.1. Use a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). 2. An amine base like triethylamine or diisopropylamine is typically required.[7]
Glaser Coupling (Homocoupling of Alkyne) Presence of oxygen.Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents.[15]
Reaction at C-Cl Position High reaction temperatures or prolonged reaction times.Conduct the reaction at room temperature or with gentle heating. Monitor the reaction progress to avoid over-reaction.
Recommended Protocol: Selective Sonogashira Coupling at the 6-position
  • In a reaction vessel, dissolve this compound (1 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable solvent such as THF or DMF.

  • Add an amine base, for example, triethylamine (3 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 1 mol%).

  • Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)L2-Br OA->PdII TM Transmetalation PdII->TM PdII_alkyne Ar-Pd(II)L2-C≡CR TM->PdII_alkyne RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Product Ar-C≡CR RE->Product CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base (Et3N) Base->Cu_acetylide Cu_acetylide->TM ArBr This compound ArBr->OA

Simplified Sonogashira Catalytic Cycles.
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination allows for the coupling of a wide range of amines with aryl halides.[9][10][11][12] The electron-deficient nature of the pyridine ring in this compound can facilitate this reaction.

Common Issues & Solutions
Problem Potential Cause Recommended Solution
Low Conversion 1. Incorrect base choice. 2. Inappropriate ligand.1. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are generally required. 2. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often necessary to promote reductive elimination.[11][16]
Side Reactions with Carboxylic Acid The acidic proton of the carboxylic acid can react with the strong base.Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[12]The use of bulky ligands can often mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium.
Recommended Protocol: Selective Buchwald-Hartwig Amination at the 6-position
  • In a glovebox or under an inert atmosphere, combine the this compound derivative (1 equiv.), the amine (1.2 equiv.), a strong base like NaOt-Bu (1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., RuPhos, 4 mol%).

  • Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C.

  • Monitor the reaction's progress using an appropriate analytical method.

  • After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product via column chromatography.

Concluding Remarks

The successful functionalization of this compound via cross-coupling reactions is highly dependent on the careful selection and optimization of reaction conditions. By understanding the inherent reactivity of the substrate and the nuances of each catalytic cycle, researchers can effectively troubleshoot and achieve their desired synthetic outcomes. This guide provides a foundation of field-tested knowledge to aid in this process. For further inquiries, please consult the cited literature.

References

common side reactions and byproducts in 6-Bromo-4-chloronicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 6-bromo-4-chloronicotinic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the complexities of this synthesis.

Introduction

This compound is a key building block in the development of various pharmaceutical compounds. Its synthesis, while achievable through several routes, presents specific challenges related to regioselectivity, reaction control, and purification. This guide will explore the common synthetic pathways and provide detailed insights into potential side reactions and the formation of byproducts, equipping you with the knowledge to optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Plausible starting materials include derivatives of nicotinic acid that already possess one or more of the desired functional groups. Common precursors are 4-hydroxynicotinic acid, 4-chloronicotinic acid, or 6-aminonicotinic acid derivatives. The choice of starting material will dictate the overall synthetic strategy.

Q2: What are the general synthetic strategies to introduce the bromo and chloro substituents?

A2: The two main strategies involve:

  • Sequential Halogenation: Starting with a singly substituted nicotinic acid and introducing the second halogen. The order of halogenation is critical to ensure the correct regiochemistry.

  • Substitution on a Pre-functionalized Ring: Utilizing a starting material that already has substituents that can be converted to the desired halogens, for example, a hydroxyl or an amino group. A common method for introducing a halogen from an amino group is the Sandmeyer reaction.[1][2]

Q3: Why is the regioselectivity of halogenation a concern for nicotinic acid derivatives?

A3: The pyridine ring is electron-deficient, which makes electrophilic aromatic substitution (like halogenation) more challenging than for benzene.[3] The positions on the ring (C-2, C-4, C-5, C-6) have different reactivities, which are further influenced by the directing effects of existing substituents like the carboxylic acid group and any halogens already present. This can lead to the formation of undesired isomers.[3][4][5]

Q4: What are the typical reaction conditions for chlorination and bromination of the pyridine ring?

A4:

  • Chlorination: For converting a hydroxyl group to a chloro group, reagents like phosphorus oxychloride (POCl₃) with or without phosphorus pentachloride (PCl₅) are commonly used, often at elevated temperatures.[6][7][8]

  • Bromination: Direct bromination of the pyridine ring often requires harsh conditions. Common brominating agents include molecular bromine (Br₂) with a Lewis acid catalyst or N-bromosuccinimide (NBS).[3][9] The choice of solvent and temperature is crucial for controlling the reaction.[10][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple side products. - Product loss during workup and purification.- Monitor the reaction closely: Use techniques like TLC or HPLC to track the consumption of starting material and the formation of the product. - Optimize reaction conditions: Adjust temperature, reaction time, and reagent stoichiometry. For halogenations, precise control of the amount of halogenating agent is critical to avoid over-halogenation.[3] - Purification strategy: Employ appropriate purification techniques. Recrystallization or column chromatography may be necessary to isolate the product from impurities.[11][12][13]
Formation of Isomeric Byproducts - Lack of regioselectivity in halogenation. The electronic effects of the existing substituents may direct the incoming halogen to an undesired position.- Choice of synthetic route: The order of introduction of the halogens is crucial. For instance, the directing effects of a chloro group at C-4 and the carboxylic acid at C-3 will influence the position of subsequent bromination. - Use of directing groups: In some cases, a temporary directing group can be installed to force the halogenation to a specific position, which is then removed in a later step.
Presence of Over-halogenated Byproducts (e.g., dibromo- or di-chloro nicotinic acid) - Excess of halogenating agent. - Reaction conditions are too harsh (e.g., high temperature).- Stoichiometric control: Carefully control the molar equivalents of the halogenating agent. It is often advisable to add the halogenating agent portion-wise to maintain a low concentration in the reaction mixture.[3] - Temperature control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Decarboxylation of the Product - High reaction temperatures, especially in the presence of acid or base. Nicotinic acid derivatives can undergo decarboxylation under harsh conditions.[14][15][16][17]- Milder reaction conditions: If decarboxylation is observed, explore milder reagents or lower reaction temperatures. - pH control during workup: Avoid strongly acidic or basic conditions at high temperatures during the workup procedure.
Halogen Exchange Reactions - If the synthesis involves intermediates with multiple halogen substituents, there is a possibility of halogen exchange, where, for example, a bromo group is replaced by a chloro group from the reaction medium or vice-versa.[18]- Choice of reagents: Be mindful of the halide sources in your reaction. For example, when performing a Sandmeyer reaction to introduce bromine, using CuBr is essential. - Inert conditions: Minimize the presence of other halide sources in the reaction mixture.
Incomplete conversion of a hydroxyl to a chloro group - Insufficient amount of chlorinating agent (e.g., POCl₃). - Reaction temperature is too low or reaction time is too short.- Reagent excess: Use a moderate excess of the chlorinating agent. - Higher temperature/longer time: Gradually increase the reaction temperature or extend the reaction time while monitoring the progress. The addition of PCl₅ can sometimes facilitate the chlorination.[7][8]

Illustrative Synthetic Pathway and Potential Byproducts

A plausible synthetic route to this compound starts from 4-hydroxynicotinic acid. This pathway highlights key transformations and potential pitfalls.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Chlorination 4-hydroxynicotinic_acid 4-Hydroxynicotinic Acid 6-bromo-4-hydroxynicotinic_acid 6-Bromo-4-hydroxynicotinic Acid (Desired Product) 4-hydroxynicotinic_acid->6-bromo-4-hydroxynicotinic_acid Br₂, Solvent 6-bromo-4-chloronicotinic_acid This compound (Final Product) 6-bromo-4-hydroxynicotinic_acid->6-bromo-4-chloronicotinic_acid POCl₃/PCl₅, Heat unreacted_starting_material Unreacted Starting Material 6-bromo-4-hydroxynicotinic_acid->unreacted_starting_material Incomplete Reaction

Experimental Protocol: A General Guideline

The following is a generalized protocol for the synthesis of this compound starting from a suitable precursor. Note: This is a guideline and should be adapted and optimized based on your specific starting material and laboratory conditions.

Step 1: Bromination of a Nicotinic Acid Derivative (Illustrative)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve the nicotinic acid precursor in a suitable solvent (e.g., acetic acid, sulfuric acid).

  • Bromination: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature. The use of a catalyst, such as iron powder, may be necessary.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into ice water. The precipitated product can be collected by filtration, washed with water, and dried.

Step 2: Chlorination of a Hydroxynicotinic Acid Derivative (Illustrative)

  • Reaction Setup: In a flask protected from moisture, suspend the hydroxy-nicotinic acid derivative in phosphorus oxychloride (POCl₃).

  • Chlorination: Heat the mixture to reflux. In some cases, the addition of a catalytic amount of dimethylformamide (DMF) or a stoichiometric amount of phosphorus pentachloride (PCl₅) can facilitate the reaction.[6]

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC.

  • Workup: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. The product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent. The pH of the aqueous layer should be carefully adjusted to ensure the product is in a neutral form for extraction.

Purification:

The crude product from either step will likely require purification.

  • Recrystallization: This is often an effective method for purifying solid nicotinic acid derivatives.[12][13] A variety of solvent systems can be screened to find the optimal conditions.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.

Conclusion

The synthesis of this compound requires careful consideration of the synthetic route and reaction conditions to manage side reactions and maximize yield. By understanding the potential for isomeric byproduct formation, over-halogenation, and decarboxylation, researchers can develop robust and efficient synthetic protocols. This guide provides a foundation for troubleshooting common issues and optimizing the synthesis of this important pharmaceutical intermediate. For further assistance, please consult the referenced literature.

References

Technical Support Center: Optimizing the Synthesis of 6-Bromo-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-4-chloronicotinic acid (CAS: 1060808-92-5).[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals who are working with this critical building block. Here, we address common challenges and frequently asked questions to help you improve reaction yields, streamline your processes, and troubleshoot effectively. Our approach is rooted in mechanistic understanding and field-proven experience.

Section 1: Frequently Asked Questions - Understanding the Core Chemistry

This section addresses fundamental questions regarding the synthesis of halogenated nicotinic acids.

Q1: Why are halogenation reactions on the pyridine ring, particularly for nicotinic acid derivatives, often challenging?

A1: The difficulty arises from the inherent electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect on the entire aromatic system. This makes the pyridine ring electron-deficient and thus significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. Halogenation via EAS, a common method for arenes, requires harsh conditions for pyridines, often leading to low yields and poor selectivity.[5] Consequently, alternative strategies such as nucleophilic aromatic substitution (SNAr) on pre-functionalized rings or Sandmeyer-type reactions on amino-pyridines are generally more effective.

Q2: What are the most viable synthetic routes for preparing this compound?

A2: There isn't a single, universally "best" route; the optimal path often depends on the availability of starting materials. However, two logical strategies are commonly considered:

  • Route A: Sequential Halogenation starting from a Hydroxy-Precursor. This involves starting with a 6-hydroxy-4-chloronicotinic acid or 4,6-dihydroxynicotinic acid derivative. The hydroxyl groups can be converted to chloro groups using reagents like phosphorus oxychloride (POCl₃), followed by a selective bromination step.

  • Route B: Functional Group Interconversion. This route may start from a precursor like 4-amino-6-chloronicotinic acid ethyl ester. The amino group can be converted to a bromo group via a Sandmeyer-type reaction. This is followed by hydrolysis of the ester to yield the final carboxylic acid. A similar pathway has been described for the synthesis of related compounds.[6]

The choice between these routes depends on precursor cost, safety considerations (e.g., handling diazonium salts in Route B), and the desired scale of the reaction.

Section 2: Troubleshooting Guide for Key Synthetic Steps

This section provides direct answers to specific problems you might encounter during the synthesis.

Issue: Low Yield in the Chlorination of a Hydroxynicotinic Acid Precursor

Q: I am attempting to convert a 6-hydroxynicotinic acid derivative to 6-chloronicotinic acid using phosphorus oxychloride (POCl₃), but my yields are consistently low (<40%). What factors should I investigate?

A: Low yields in this type of chlorination are a common problem. Here are the critical parameters to optimize, moving from the most likely to the least likely cause:

  • Insufficient Reagent/Reaction Time: POCl₃ is both the reagent and often the solvent. Ensure you are using a sufficient excess. Critically, these reactions can be slow. Monitor progress by TLC. If the reaction stalls, consider extending the reflux time. A procedure for a related quinoline synthesis refluxed for 3 hours at 110°C, which can be a good starting point.[7]

  • Lack of a Catalyst: The reaction can be significantly accelerated by the addition of a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl₃ to form the Vilsmeier reagent, a more powerful chlorinating agent. Just a few drops are often sufficient.[7]

  • Inadequate Temperature: The conversion of a heterocyclic alcohol to a chloride with POCl₃ typically requires high temperatures, often at reflux (approx. 110°C). Ensure your reaction is reaching and maintaining this temperature.

  • Work-up and Product Isolation: The work-up is critical. After the reaction, excess POCl₃ must be carefully quenched by slowly adding the reaction mixture to ice water. The product is often a solid that precipitates upon neutralization. Adjusting the pH carefully to around 5-6 with a saturated sodium bicarbonate solution is crucial for maximizing precipitation before extraction.[7]

Issue: Poor Yields in Sandmeyer-type Bromination

Q: I am performing a Sandmeyer reaction on an amino-substituted nicotinic acid ester to introduce the bromo group, but the yield is poor and I observe significant side product formation. How can I optimize this step?

A: The Sandmeyer reaction is powerful but notoriously sensitive to reaction conditions. Precise control is key to success.

  • Strict Temperature Control: The diazotization step (reacting the amine with a nitrite source like sodium nitrite or tert-butyl nitrite) is highly exothermic and must be kept cold, typically between 0°C and 5°C.[8] Formation of the diazonium salt is often the most critical phase. A rise in temperature can lead to decomposition of the diazonium salt and formation of phenol byproducts.

  • Reagent Stoichiometry and Addition: Use a slight excess of the nitrite source and ensure it is added slowly and portion-wise to the acidic solution of the amine to maintain the low temperature.[9]

  • Choice of Bromide Source: Copper(I) bromide (CuBr) is the classic catalyst for the Sandmeyer reaction. Ensure it is fresh and of high quality. In some cases, using HBr with the nitrite source can also be effective.

  • Acidic Conditions: The reaction must be run in a strongly acidic medium (e.g., HBr) to ensure the complete formation of the diazonium salt and prevent unwanted side reactions.

Troubleshooting Workflow: A General Approach

The following diagram outlines a systematic approach to troubleshooting low-yield reactions in this synthesis.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Process Optimization cluster_3 Work-up & Purification LowYield Low Yield or Stalled Reaction Purity Verify Starting Material Purity LowYield->Purity Start Here Reagents Check Reagent Quality & Stoichiometry Purity->Reagents Conditions Confirm Temp, Time, Atmosphere Reagents->Conditions Catalyst Add/Change Catalyst (e.g., DMF for Chlorination) Conditions->Catalyst If basics are correct Solvent Change Solvent or Concentration Catalyst->Solvent Temp Adjust Temperature Profile Solvent->Temp Workup Optimize Quenching & pH Adjustment Temp->Workup If reaction improves Purification Refine Purification (Crystallization, Chromatography) Workup->Purification

Caption: General troubleshooting workflow for synthesis optimization.

Section 3: Protocols and Methodologies

Illustrative Protocol: Synthesis via Chlorination and Bromination

This protocol is a representative example based on established chemical principles for related compounds and should be adapted and optimized for your specific setup.

Step 1: Chlorination of 6-Hydroxy-4-iodonicotinic acid (Hypothetical Precursor)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-hydroxy-4-iodonicotinic acid (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 10.0 eq) to the flask.

  • Add 3-5 drops of N,N-Dimethylformamide (DMF) to the mixture.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., 20% Methanol in DCM).

  • After completion, allow the mixture to cool to room temperature.

  • In a separate beaker, prepare a mixture of crushed ice and water.

  • Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralize the solution to pH 5-6 using a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain crude 6-chloro-4-iodonicotinic acid.

Synthetic Pathway Overview

The following diagram illustrates a plausible synthetic pathway, highlighting the key transformations.

G Start 4,6-Dichloronicotinic Acid Ester Intermediate1 4-Amino-6-chloronicotinic Acid Ester Start->Intermediate1 Amination (e.g., NH₃ or amine) Intermediate2 Diazonium Salt Intermediate Intermediate1->Intermediate2 Diazotization (NaNO₂, HBr, 0-5°C) Product 6-Bromo-4-chloronicotinic Acid Ester Intermediate2->Product Sandmeyer Reaction (CuBr) FinalProduct 6-Bromo-4-chloronicotinic Acid Product->FinalProduct Ester Hydrolysis (e.g., NaOH, H₂O)

Caption: Plausible synthetic route via a Sandmeyer reaction.

Section 4: Data Summary for Optimization

Use the following table as a guide for your Design of Experiments (DoE) to optimize reaction conditions.

ParameterVariableRange to TestRationale / Key Insight
Chlorination Temperature80°C - 110°C (Reflux)Higher temperatures are generally required for full conversion.
DMF Catalyst0 - 0.1 eqCatalytic amounts significantly increase reaction rate.
Reaction Time2 - 8 hoursMonitor by TLC to determine the optimal time and avoid degradation.
Bromination Temperature-5°C - 10°CStrict temperature control below 5°C is critical for diazonium salt stability.[9]
(Sandmeyer)Nitrite SourceNaNO₂, t-BuONOTert-butyl nitrite can sometimes offer better solubility in organic solvents.
Cu(I)Br Catalyst0.5 - 1.2 eqStoichiometric amounts are often required for high conversion.
Purification Recrystallization SolventEthanol/Water, AcetonitrileThe ideal solvent system will maximize recovery of pure solid product.
Chromatography EluentHexane/EtOAc + 1% TEAAdding a basic modifier like triethylamine (TEA) can prevent peak tailing on silica gel for basic compounds like pyridines.[8]
DecolorizationActivated CarbonA hot filtration with activated carbon in a suitable solvent (e.g., methanol) can remove colored impurities.[10]

References

Technical Support Center: Purification of Crude 6-Bromo-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Bromo-4-chloronicotinic acid (CAS No. 1060808-92-5). As a key intermediate in pharmaceutical synthesis and drug development, its purity is paramount to the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API).[1] Impurities can lead to challenging side reactions, reduced yields, and compromised biological activity.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and step-by-step protocols to address common purification challenges associated with this molecule. We will explore the causality behind experimental choices, moving beyond simple instructions to empower you with a robust understanding of the purification process.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and analysis of this compound.

Q1: What are the most common impurities found in crude this compound products?

A: The impurity profile of crude this compound is highly dependent on the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Positional Isomers: Other bromo-chloro substituted nicotinic acid isomers that may form due to non-selective halogenation or rearrangement. These are often the most challenging to remove.

  • Hydrolysis Byproducts: If the synthesis starts from a nitrile or ester precursor, incomplete hydrolysis can leave residual amide, or the starting ester.[2]

  • Colored Impurities: The synthesis of nicotinic acid derivatives, particularly through oxidation reactions, can generate colored, often yellow or tan, byproducts.[3]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, THF, Dichloromethane) and inorganic salts from pH adjustments or quenching steps.[4]

Q2: Which analytical techniques are best for assessing the purity of the final product?

A: A multi-pronged approach is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative analysis, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial structural information.[5][6]

Technique Primary Use Advantages Limitations
HPLC-UV Quantitative purity assessment (% area); detection of non-volatile impurities.High resolution, sensitivity, and reproducibility. Ideal for routine purity checks.[6][7]Requires a reference standard for absolute quantification. May not detect non-UV active impurities.
¹H NMR Structural confirmation; identification and quantification of residual solvents and some impurities.Provides detailed structural information. qNMR can determine absolute purity without a specific reference standard.[5]Lower sensitivity than HPLC for trace impurities. Complex mixtures can lead to overlapping signals.
LC-MS/MS Identification of unknown impurities; confirmation of product mass.Unmatched sensitivity and specificity for identifying trace components by mass.[7]Quantitative accuracy can be lower than HPLC-UV without careful calibration. Ionization efficiency varies between compounds.

Q3: What are the primary safety considerations when handling this compound?

A: According to its GHS hazard statements, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8] Therefore, it is imperative to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Troubleshooting Guide: Common Purification Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during the purification of this compound.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common purification challenges.

TroubleshootingWorkflow start Crude Product Analysis (TLC, HPLC, ¹H NMR) issue_color Is the product colored (yellow/tan)? start->issue_color issue_purity Is purity <95% by HPLC? issue_color->issue_purity No sol_charcoal Perform Recrystallization with Activated Charcoal issue_color->sol_charcoal Yes sol_extraction Implement Acid-Base Extraction Protocol issue_purity->sol_extraction Yes end_node Pure Product (>97%) issue_purity->end_node No issue_impurities Are there closely-eluting impurities? issue_yield Is final yield low? issue_impurities->issue_yield No sol_chromatography Consider Preparative Chromatography issue_impurities->sol_chromatography Yes sol_yield Re-extract Mother Liquor Minimize Transfers Check pH of Precipitation issue_yield->sol_yield Yes issue_yield->end_node No sol_charcoal->issue_purity sol_recrystallize Optimize Recrystallization (Solvent Screen, Slow Cooling) sol_extraction->sol_recrystallize sol_recrystallize->issue_impurities sol_chromatography->issue_yield sol_yield->end_node

Caption: A logical workflow for troubleshooting purification issues.

Problem 1: My final product is persistently yellow or tan, even after initial purification.

  • Probable Cause: This is often due to highly conjugated, chromophoric impurities formed during synthesis, a common issue with nicotinic acid derivatives.[3] These impurities can be present at low levels but have a strong colorimetric impact and may co-crystallize with the product.

  • Solution & Scientific Rationale:

    • Activated Carbon Treatment: The most effective method for removing colored impurities is treatment with activated carbon (charcoal).[4][9] The porous structure of activated carbon provides a large surface area for the adsorption of large, flat, conjugated molecules (the chromophores) while having a lower affinity for your smaller, more crystalline target molecule.

    • Protocol: See Experimental Protocol 2: Decolorizing Recrystallization below. The key is to use the minimum amount of carbon necessary (typically 1-2% w/w) and to perform a hot filtration to remove it, preventing premature crystallization of your product on the carbon.

Problem 2: HPLC analysis shows several impurity peaks, and recrystallization isn't improving purity significantly.

  • Probable Cause: Your crude product likely contains impurities with similar polarity and solubility to this compound, such as positional isomers. Simple recrystallization is a bulk separation technique that is often ineffective at removing impurities with very similar physicochemical properties.

  • Solution & Scientific Rationale:

    • Acid-Base Extraction: This is a powerful technique that exploits the acidic nature of the carboxylic acid functional group.[10] By converting the acidic product into its water-soluble carboxylate salt with a mild base, you can effectively separate it from neutral or basic organic impurities.

    • Mechanism: You dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate). Your acidic product moves to the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer. The layers are separated, the aqueous layer is washed with fresh organic solvent to remove any trapped impurities, and then the aqueous layer is re-acidified (e.g., with HCl) to precipitate the pure, neutral carboxylic acid, which can be collected by filtration.

    • Protocol: See Experimental Protocol 1: Purification via Acid-Base Extraction .

Problem 3: The product yield is very low after purification.

  • Probable Cause: Significant material loss can occur during purification steps.[2] This can be due to using too much solvent during recrystallization (leaving product in the mother liquor), incomplete precipitation during pH adjustment, or physical losses during transfers.

  • Solution & Scientific Rationale:

    • Optimize Recrystallization: Use the minimum amount of hot solvent required to fully dissolve the solid. Cooling the solution too quickly can trap impurities and reduce the recovery of pure crystals. A slow, controlled cooling process is ideal.

    • Check the Mother Liquor: After filtering your crystals, use TLC or HPLC to analyze the mother liquor. If a significant amount of product remains, you can concentrate the mother liquor and attempt a second-crop crystallization.

    • Ensure Complete Precipitation: When re-acidifying the aqueous layer after an acid-base extraction, ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate and cause complete precipitation. Check the pH with litmus paper or a pH meter.

    • Minimize Transfers: Each transfer of solid or solution from one vessel to another incurs some loss. Plan your workflow to minimize these steps.

General Purification Strategy

This workflow represents a robust, general-purpose strategy for purifying crude this compound, starting from a raw solid product.

PurificationWorkflow crude Crude Solid Product extraction Protocol 1: Acid-Base Extraction crude->extraction acidified Precipitated Acidic Fraction extraction->acidified recrystallization Protocol 2: Recrystallization (with optional charcoal) acidified->recrystallization analysis Purity Analysis (HPLC, NMR) recrystallization->analysis pure Pure this compound analysis->pure

Caption: A standard workflow for purifying the target compound.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent like ethyl acetate or dichloromethane (10-15 mL per gram of crude material).

  • Basic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid (pKa ~4-5) but not strong enough to deprotonate less acidic functional groups like phenols, preventing their extraction.[10]

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. Repeat one more time to ensure complete extraction.

  • Organic Wash: Wash the combined aqueous extracts with a small portion of the original organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities. Discard this organic wash.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 6N HCl dropwise while stirring until the solution is acidic (pH ~2). A white precipitate of the pure product should form.

    • Causality: The strong acid protonates the water-soluble carboxylate salt, regenerating the neutral, water-insoluble carboxylic acid.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Decolorizing Recrystallization

This protocol should be used after the acid-base extraction or if the primary issue is product color.

  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water or isopropanol/water mixtures are often effective.

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add the minimum volume of the hot solvent (or solvent mixture) required to fully dissolve the solid.

  • Charcoal Addition: Allow the solution to cool slightly below its boiling point. Add activated carbon (charcoal), approximately 1-2% of the solute's weight.

    • Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Heating: Gently reheat the mixture to boiling for 5-10 minutes, swirling occasionally, to allow the charcoal to adsorb the impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite® pad in a pre-heated funnel to remove the charcoal.

    • Causality: This step must be done quickly and with pre-heated glassware to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

preventing decomposition of 6-Bromo-4-chloronicotinic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on preventing the decomposition of 6-Bromo-4-chloronicotinic acid during chemical reactions.

Welcome to the technical support center for this compound (CAS: 1060808-92-5). This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate decomposition and ensure the success of your experiments.

Troubleshooting Guide: Reaction Failures & Decomposition

This section addresses specific issues you may encounter when using this compound in common synthetic transformations, particularly in cross-coupling reactions.

Question 1: My Suzuki coupling reaction is sluggish, has low yield, and I'm recovering starting material. What's going wrong?

Answer:

This is a common issue often rooted in suboptimal reaction conditions that fail to achieve catalytic turnover while preserving the integrity of your starting material. The primary culprits are often related to the base, solvent, and catalyst system.

Probable Causes & Solutions:

  • Inadequate Base Strength or Solubility: The base in a Suzuki reaction plays a crucial role in activating the boronic acid for transmetalation.[1] If the base is too weak or poorly soluble, the catalytic cycle will stall.

    • Solution: Switch to a stronger or more soluble base. While strong inorganic bases like K₃PO₄ or Cs₂CO₃ are effective, they can also promote decomposition at higher temperatures. Consider using an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in combination with an inorganic base, or switch to a solvent system that better solubilizes the chosen base. For base-sensitive substrates, powdered potassium fluoride (KF) can be effective, especially when using free boronic acids.[1]

  • Protodeboronation of the Coupling Partner: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and certain bases.[2]

    • Solution: Use the corresponding pinacol ester of the boronic acid (a boronate ester). These are generally more stable and less prone to protodeboronation.[2] Alternatively, employ "slow-release" strategies where a masking reagent protects the boronic acid functionality.[3]

  • Catalyst Deactivation: The palladium catalyst can deactivate by forming palladium black, especially at high temperatures or if the phosphine ligands are not robust enough.

    • Solution: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Consider switching to a more robust catalyst system. Buchwald or Fu's palladacycle precatalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more stable and efficient.[4]

Question 2: My reaction mixture turns dark brown or black upon heating, and I isolate a complex mixture of byproducts. What is causing this decomposition?

Answer:

A dark reaction color is a strong indicator of decomposition. For this compound, the most likely decomposition pathway is thermal decarboxylation, though other side-reactions can contribute.

Probable Causes & Solutions:

  • Thermal Decarboxylation: Nicotinic acids, particularly when substituted with electron-withdrawing groups, can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures.[5][6] This process breaks down the molecule, leading to a cascade of secondary reactions and polymerization, resulting in tar-like byproducts.

    • Solution 1 (Lower Temperature): The most direct solution is to lower the reaction temperature. Screen different solvents that allow for effective reaction at a lower boiling point. For example, if you are using toluene (b.p. 111 °C), consider switching to dioxane (b.p. 101 °C) or THF (b.p. 66 °C), provided the catalyst system is active at these temperatures.

    • Solution 2 (Protecting Group): The carboxylic acid is the reactive handle for decarboxylation.[7] Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction will prevent decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step under milder conditions.

  • Base-Induced Decomposition: Strong bases at high temperatures can promote nucleophilic substitution of the halogen atoms or other undesired side reactions on the pyridine ring.

    • Solution: Use the mildest base possible that still facilitates the reaction. A thorough screening of bases is recommended. (See Table 1).

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommendation 1 (Standard)Recommendation 2 (Mild)Rationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)G3-XPhos PalladacycleStandard catalysts are a good first pass. Palladacycles offer higher stability and activity.
Ligand N/A (for pre-formed)XPhosBulky, electron-rich ligands stabilize the Pd center and promote efficient coupling.[4]
Base K₂CO₃ or K₃PO₄K₃PO₄ or CsFK₂CO₃ is a common, effective base. K₃PO₄ and CsF are often effective at lower temperatures.
Solvent Dioxane/H₂O (4:1)THF or 2-MeTHFAprotic polar solvents are generally preferred. Water can aid in dissolving the base.
Temperature 80-100 °C50-70 °CStart at a lower temperature to minimize risk of decarboxylation.[6]
Atmosphere Argon or NitrogenArgon or NitrogenCrucial for preventing catalyst oxidation and deactivation.

Workflow & Protocol Recommendations

To minimize decomposition, meticulous experimental setup is critical. The following workflow illustrates a best-practice approach for setting up a cross-coupling reaction.

G cluster_0 Vessel Preparation cluster_1 Reagent Addition cluster_2 Reaction Setup a Flame-dry glassware under vacuum b Backfill with inert gas (Ar/N2) a->b c Add this compound b->c d Add boronic acid/ester & base c->d e Add Pd catalyst & ligand d->e f Add degassed solvent via cannula e->f g Degas mixture (sparge or freeze-pump-thaw) f->g h Heat to target temperature under positive pressure g->h i Reaction Complete? h->i Monitor by TLC/LC-MS j Work-up & Purification i->j Yes k Troubleshoot (see guide) i->k No

Caption: Recommended workflow for setting up a decomposition-sensitive reaction.

Frequently Asked Questions (FAQs)

Q: What is the primary decomposition pathway for this compound? A: The most significant decomposition pathway, especially under thermal stress, is decarboxylation.[5] This reaction involves the loss of the carboxylic acid group as carbon dioxide (CO₂), which is often initiated by heat. The resulting dearomatized intermediate can then undergo further reactions, leading to complex byproduct formation.

Caption: Simplified thermal decarboxylation pathway.

Q: How should I store this compound to ensure its stability? A: Proper storage is crucial. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] Keep it away from strong oxidizing agents, strong bases, and sources of heat or ignition.[10][11] Long-term storage under an inert atmosphere is recommended for maximum shelf-life.

Q: Is this compound sensitive to pH? A: Yes. Like other nicotinic acid derivatives, its properties are pH-dependent. The carboxylic acid has a pKa, and its state of protonation affects its solubility and reactivity.[12][13] In highly basic aqueous solutions, especially at elevated temperatures, the risk of hydrolysis of the C-Cl bond may increase. Conversely, in very acidic conditions, the pyridine nitrogen will be protonated, which can deactivate the ring towards certain electrophilic reactions but may increase its stability towards oxidation.

Q: Can I perform reactions in protic solvents like ethanol or water? A: While some Suzuki couplings use water as a co-solvent to dissolve inorganic bases, using protic solvents as the primary medium should be approached with caution. Protic solvents can facilitate protodeboronation of your coupling partner and may participate in other side reactions.[2] If a protic solvent is necessary, consider using a boronate ester instead of a boronic acid and keep the reaction temperature as low as possible.

References

Technical Support Center: Catalyst Selection for Difficult Couplings with 6-Bromo-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 6-Bromo-4-chloronicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this challenging heteroaromatic building block. The presence of two distinct halogen atoms on an electron-deficient pyridine ring, coupled with a coordinating carboxylic acid group, presents unique hurdles in catalyst selection and reaction optimization.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Part 1: Fundamental Challenges & Chemoselectivity

This section addresses the inherent reactivity of the substrate and predicts the site of initial coupling.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" cross-coupling substrate?

A1: The challenges associated with this substrate are multi-faceted:

  • Competing Reaction Sites: The molecule possesses two different carbon-halogen bonds (C-Br and C-Cl). Achieving selective coupling at one site without reacting at the other requires careful catalyst and condition selection.

  • Electron-Deficient Ring: The pyridine ring is electron-deficient, which can alter the kinetics of the oxidative addition step compared to electron-rich aromatic systems.[1] While this often makes oxidative addition easier, it can influence other steps in the catalytic cycle.[2]

  • Catalyst Inhibition: The pyridine nitrogen and the carboxylic acid group (or its conjugate base, the carboxylate) can act as ligands for the palladium catalyst. This coordination can lead to the formation of inactive or less active catalyst species, effectively poisoning the catalyst and stalling the reaction.[3][4]

Q2: Which halogen will react preferentially in a cross-coupling reaction, the bromine at C6 or the chlorine at C4?

A2: The C6-Br bond will react preferentially over the C4-Cl bond under typical palladium-catalyzed cross-coupling conditions. This chemoselectivity is governed by the difference in carbon-halogen bond dissociation energies. The C-Br bond is weaker and therefore more susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[5][6] The general reactivity trend for halogens in palladium-catalyzed couplings is I > Br > Cl.[6] This allows for sequential functionalization, where the bromine is first displaced, followed by a second, typically more forcing, coupling at the chlorine position.

G cluster_0 Reactivity Hierarchy cluster_1 Reaction Outcome Substrate This compound C6_Br C6-Br Bond (More Reactive) Substrate->C6_Br Weaker Bond C4_Cl C4-Cl Bond (Less Reactive) Substrate->C4_Cl Stronger Bond Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->C6_Br Preferential Oxidative Addition First_Coupling Selective Coupling at C6

Caption: Chemoselectivity in the coupling of this compound.

Part 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. However, success with this substrate requires a carefully chosen catalyst system.

FAQs: Suzuki-Miyaura Coupling

Q1: What are the recommended starting catalyst systems for a selective Suzuki-Miyaura coupling at the C6-Br position?

A1: For challenging, electron-deficient heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are the most reliable starting point.[1][7] These ligands promote the oxidative addition step and stabilize the active catalytic species.[3] Pre-formed catalysts (precatalysts) are often preferred as they can provide more consistent generation of the active Pd(0) species.[8]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Key Considerations
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃ (2-5 mol%)Standard, cost-effective precursors. Require in-situ reduction to Pd(0).[9]
Pd(dppf)Cl₂ (2-5 mol%)An air-stable Pd(II) precatalyst that is often effective.[2]
Ligand Buchwald-type: SPhos, XPhos, RuPhos (4-10 mol%)Bulky, electron-rich ligands that are excellent for coupling aryl chlorides and electron-deficient bromides.[10]
Ferrocenyl: dppfA classic, robust bidentate ligand often used for heteroaromatic substrates.[11]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 eq.)Carbonate bases are generally well-tolerated. K₃PO₄ is often effective in anhydrous conditions (sometimes with a small amount of water added), while K₂CO₃ is standard for aqueous solvent systems.[2][12]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OBiphasic solvent systems are common and highly effective for Suzuki couplings.[12]
Temperature 80 - 110 °CHigher temperatures are often required for difficult couplings.[13]

Q2: My Suzuki reaction is not working or gives low yield. What are the first things to troubleshoot?

A2: If you observe no reaction or low conversion, consider the following troubleshooting steps:

  • Reagent Purity: Ensure the boronic acid is pure and not degraded (protodeboronation). The purity of amines, if used as substrates, is exceedingly important.[8]

  • Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen. Ensure your reaction vessel and solvents are thoroughly degassed by sparging with argon or nitrogen.[5]

  • Base and Water Content: The choice of base is critical. If using an anhydrous solvent with K₃PO₄, sometimes adding a few equivalents of water can be beneficial.[2] Conversely, ensure solvents are truly anhydrous if the reaction is water-sensitive.

  • Ligand Screening: If a particular ligand is ineffective, screen others. The electronic and steric properties of the ligand are paramount.[14] A switch from a monodentate (e.g., SPhos) to a bidentate (e.g., dppf) ligand can significantly impact the outcome.

  • Catalyst Loading: For difficult couplings, increasing the catalyst loading to 5 mol% or even higher may be necessary, especially on a small scale.[13]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This is a general protocol and should be optimized for each specific boronic acid partner.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Inerting: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%).

  • Solvent Addition: Add degassed 1,4-Dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1–0.2 M.

  • Reaction: Place the sealed vessel in a preheated oil bath at 90–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the nicotinic acid product, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]

Part 3: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, but it is highly sensitive to the choice of ligand, base, and the presence of coordinating functional groups.[11][15]

FAQs: Buchwald-Hartwig Amination

Q1: Which catalyst systems are recommended for the amination of this substrate?

A1: The amination of heteroaryl halides, especially those containing other potential coordinating groups, benefits greatly from highly specialized, sterically hindered phosphine ligands.[16][17] These ligands form stable, monoligated Pd(0) complexes that are highly active.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale & Key Considerations
Pd Precursor Pd₂(dba)₃ (1-3 mol%)A common Pd(0) source.[18]
Precatalysts: (e.g., G3/G4 Palladacycles)Highly recommended for consistency and high activity. They generate the active L-Pd(0) species reliably.[8]
Ligand Josiphos-type: (e.g., CyPF-tBu)Bidentate ferrocenyl ligands that are effective for coupling heteroaryl chlorides and primary amines.[17]
Biarylphosphines: Xantphos, BrettPhosXantphos has a large bite angle, which can be beneficial. BrettPhos is excellent for mono-arylation of primary amines.[17][18]
Base NaOt-Bu, LiHMDS, Cs₂CO₃ (1.5-2.0 eq.)Strong, non-nucleophilic bases are required. NaOt-Bu is the most common, but LiHMDS can offer better functional group tolerance.[19] Cs₂CO₃ is a milder option for sensitive substrates.
Solvent Toluene, 1,4-Dioxane, CPMEAnhydrous, non-protic solvents are essential.[20]
Temperature 90 - 120 °CReactions are typically run at elevated temperatures.

Q2: How can I overcome potential catalyst inhibition by the pyridine nitrogen or the carboxylic acid?

A2: This is a critical issue.

  • Ligand Choice: Use bulky, electron-rich bidentate ligands like Josiphos or Xantphos. The chelation effect of these ligands can make them less susceptible to displacement by the pyridine nitrogen compared to monodentate ligands.[17]

  • Protecting Group Strategy: If inhibition remains a significant problem, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). Perform the coupling reaction and then hydrolyze the ester in a subsequent step.[4]

  • Base Selection: The base deprotonates the carboxylic acid to a carboxylate, which is a stronger coordinating agent. While unavoidable, using a highly soluble base like LiHMDS might alter the aggregation state and reactivity of the palladium complexes in solution.

G Start Pd(0)L OA Oxidative Addition Start->OA Complex1 L-Pd(II)(Ar)(Br) OA->Complex1 Coord Amine Coordination & Deprotonation Complex1->Coord Complex2 L-Pd(II)(Ar)(NR₂) Coord->Complex2 RE Reductive Elimination Complex2->RE RE->Start Catalyst Regeneration Product Product (Ar-NR₂) RE->Product ArBr Ar-Br ArBr->OA Amine HNR₂ + Base Amine->Coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and should be optimized for each specific amine partner.

  • Vessel Preparation: In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and the base (e.g., NaOt-Bu, 1.5 eq.) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.2 M.

  • Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove from the glovebox and place in a preheated oil bath or heating block at 100–110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After completion, cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.[18]

Part 4: General Troubleshooting Workflow

When a cross-coupling reaction fails, a systematic approach is essential. The following workflow can help diagnose the issue.

G Start Reaction Fails (Low/No Conversion) Check_Reagents Step 1: Verify Reagent Quality - Purity of Halide & Partner? - Fresh, Active Base? - Anhydrous/Degassed Solvents? Start->Check_Reagents Check_Setup Step 2: Review Reaction Setup - Fully Inert Atmosphere? - Correct Temperature? - Vigorous Stirring? Check_Reagents->Check_Setup Reagents OK Check_Catalyst Step 3: Evaluate Catalyst System - Is Catalyst/Precatalyst fresh? - Correct Pd/Ligand Ratio? - Ligand appropriate for substrate? Check_Setup->Check_Catalyst Setup OK Screen_Ligands Step 4: Screen Reaction Parameters - Screen Different Ligands (e.g., Buchwald, Josiphos, NHC) Check_Catalyst->Screen_Ligands Catalyst System OK Screen_Solvents Screen Solvents (Toluene, Dioxane, CPME, etc.) Screen_Ligands->Screen_Solvents No Improvement Success Reaction Optimized Screen_Ligands->Success Improvement Seen Screen_Bases Screen Bases (K₃PO₄, Cs₂CO₃, NaOtBu, LHMDS) Screen_Solvents->Screen_Bases No Improvement Screen_Solvents->Success Improvement Seen Screen_Bases->Success Improvement Seen

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

References

Technical Support Center: Managing Poor Solubility of 6-Bromo-4-chloronicotinic Acid in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-4-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your chemical transformations.

Introduction: Understanding the Solubility Challenge

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. However, its rigid, halogenated pyridine structure and the presence of a carboxylic acid group contribute to its limited solubility in many common organic solvents. This can lead to heterogeneous reaction mixtures, resulting in slow reaction rates, incomplete conversions, and difficulties in purification. This guide will equip you with the knowledge and techniques to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many organic solvents?

A1: The poor solubility of this compound is a consequence of its molecular structure. The pyridine ring is aromatic and relatively nonpolar, while the carboxylic acid group is highly polar and capable of forming strong hydrogen bonds. This dual nature, combined with the presence of two halogen substituents, leads to a high lattice energy in the solid state, making it difficult for solvent molecules to effectively solvate the compound.

Q2: What are the initial solvent screening recommendations for reactions involving this compound?

A2: A good starting point for solvent screening includes polar aprotic solvents, which can disrupt the intermolecular hydrogen bonding of the carboxylic acid. Consider the following:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO) [1][2][3]

  • N-Methyl-2-pyrrolidone (NMP)

  • Dioxane [4]

For reactions that are sensitive to these highly polar solvents, a mixture of a less polar solvent with a co-solvent can be effective. For instance, a mixture of toluene or THF with a small amount of DMF or NMP can significantly improve solubility.[4]

Q3: Can I improve the solubility of this compound by converting it to a salt?

A3: Yes, converting the carboxylic acid to its corresponding carboxylate salt can dramatically increase its solubility in polar solvents, particularly water and alcohols.[5][6] This is a common strategy, especially for reactions in aqueous or protic media. The addition of an inorganic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will deprotonate the carboxylic acid, forming a more soluble salt.[5] However, be mindful that the basic conditions might not be compatible with all reaction partners or catalysts.

Q4: Are there any physical methods to enhance the dissolution of this compound?

A4: Sonication is a highly effective technique to improve the dissolution of poorly soluble solids.[7][8][9][10] The application of ultrasonic waves creates cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which can break apart solid agglomerates and increase the surface area available for solvation.[10][11] This can lead to a significant increase in the rate of dissolution.[8][9]

Troubleshooting Guides for Common Reactions

The poor solubility of this compound often manifests as specific issues in common synthetic transformations. Below are troubleshooting guides for two frequently encountered reactions.

Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. However, the poor solubility of this compound can lead to low yields and catalyst deactivation.

Problem Potential Cause Troubleshooting Step
Low or no conversion Poor solubility of the starting material leading to a heterogeneous reaction mixture.- Solvent System: Use a solvent mixture such as dioxane/water or toluene/ethanol/water. The water can help dissolve the inorganic base and the carboxylate salt of the starting material.[12] - Co-solvents: Add a small amount of a high-boiling polar aprotic solvent like DMF or NMP to improve solubility.[4] - Phase-Transfer Catalysis: Employ a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the transfer of the carboxylate from the aqueous phase to the organic phase where the catalyst resides.[13][14]
Reaction stalls after initial conversion The starting material or the product precipitates out of the solution as the reaction progresses.- Increase Temperature: Carefully increasing the reaction temperature can improve the solubility of all components. - Stirring Rate: For biphasic reactions, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[4]
Catalyst deactivation The insoluble starting material can coat the surface of the heterogeneous catalyst, leading to deactivation.- Homogeneous Catalyst: Consider using a soluble palladium pre-catalyst. - Sonication: Apply sonication during the reaction to keep the solid suspended and prevent it from coating the catalyst.[11]
Troubleshooting Amide Bond Formation

The direct coupling of this compound with an amine can be challenging due to the low solubility of the starting acid.

Problem Potential Cause Troubleshooting Step
Low yield of the desired amide Incomplete dissolution of the carboxylic acid.- Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive intermediate, such as an acid chloride, which often has better solubility in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[15][16] - Coupling Reagents: Use coupling reagents that can function in more polar solvents like DMF or NMP where the starting acid is more soluble. Examples include HATU or HBTU.
Formation of insoluble salts The reaction of the carboxylic acid with the amine can form an insoluble ammonium carboxylate salt.[16][17]- Use a Non-nucleophilic Base: Add a tertiary amine base like triethylamine or diisopropylethylamine to the reaction mixture. This will deprotonate the carboxylic acid, and the resulting trialkylammonium salt is often more soluble than the salt formed with the primary or secondary amine reactant.
Slow reaction rate The reaction is occurring at the solid-liquid interface due to poor solubility.- Elevated Temperature: Heating the reaction can increase the solubility of the starting material and accelerate the reaction rate. - Homogenization: If possible, choose a solvent system that completely dissolves both the carboxylic acid and the amine.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Enhanced Solubility

This protocol utilizes a co-solvent system to improve the solubility of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add dioxane and water (e.g., in a 4:1 ratio) to the flask. The mixture may still be heterogeneous.

  • Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and proceed with standard aqueous workup and purification.

Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing solubility issues with this compound.

Solubility_Troubleshooting start Reaction with this compound shows poor solubility solvent_screening Initial Solvent Screening (DMF, DMSO, NMP, Dioxane) start->solvent_screening is_soluble Is the compound soluble? solvent_screening->is_soluble proceed Proceed with reaction is_soluble->proceed Yes co_solvent Add a Co-solvent (e.g., Toluene/DMF) is_soluble->co_solvent No is_soluble2 Is the compound soluble now? co_solvent->is_soluble2 is_soluble2->proceed Yes salt_formation Convert to Salt (add base like NaOH/KOH) is_soluble2->salt_formation No is_compatible Are basic conditions compatible? salt_formation->is_compatible re_evaluate Re-evaluate reaction conditions or consider derivatization salt_formation->re_evaluate Incompatible is_compatible->proceed Yes physical_methods Use Physical Methods (Sonication, Heating) is_compatible->physical_methods No physical_methods->proceed

Caption: Decision workflow for managing solubility.

References

Technical Support Center: Analysis of 6-Bromo-4-chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 6-Bromo-4-chloronicotinic acid and its derivatives. This guide is designed for researchers, analytical chemists, and drug development professionals who are tasked with ensuring the purity and quality of these critical intermediates. Here, we will address common challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis, providing field-proven insights and systematic troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC mode for analyzing this compound?

A: Reversed-phase HPLC (RP-HPLC) is the predominant mode used for this class of compounds. The combination of a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase (often a mixture of water/buffer and acetonitrile or methanol) provides excellent retention and separation for these moderately polar, aromatic molecules. The acidic nature of the carboxylic acid group necessitates careful pH control of the mobile phase to ensure consistent retention and peak shape.

Q2: I am not seeing any peak for my main compound. What are the first things I should check?

A: This common issue can usually be traced to a few key areas:

  • Sample Preparation: Ensure the compound is fully dissolved in a solvent compatible with the mobile phase. Using a solvent stronger than the mobile phase (e.g., pure DMSO or DMF) can cause injection problems.

  • Wavelength Detection: Verify that your UV detector is set to an appropriate wavelength. Halogenated nicotinic acids typically have a strong UV absorbance between 260-280 nm. Run a UV scan of your standard to determine the absorbance maximum (λ-max).

  • Elution Conditions: Your compound may be either irreversibly bound to the column or eluting very early with the solvent front. If it's strongly retained, increase the organic solvent percentage in your mobile phase. If it's eluting too early, decrease the initial organic percentage.

  • System Check: Confirm the HPLC system is functioning correctly. Check for pump pressure, solvent levels, and detector lamp status.

Q3: What are the likely impurities I should be looking for?

A: Impurities often stem from the synthetic route. For this compound, potential process-related impurities could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers formed during halogenation or other synthetic steps.

  • Hydrolysis Products: Replacement of a halogen (typically chlorine) with a hydroxyl group, forming a hydroxy-bromo-nicotinic acid.

  • Dehalogenated Species: Loss of either the bromine or chlorine atom.

  • ** dimers or oligomers:** Formed under certain reaction conditions.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues with a focus on root cause analysis and corrective actions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak symmetry is a critical indicator of underlying issues in the chromatographic system.

Causality: Peak tailing for an acidic compound like this compound is often caused by secondary interactions between the analyte's carboxylate group and active sites on the silica backbone of the HPLC column. These sites, known as free silanol groups, can become deprotonated and interact ionically with the analyte, causing a portion of the molecules to lag behind the main band. Peak fronting is less common but can indicate column overload or poor sample solvent choice.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Action: The most effective solution is to buffer the aqueous portion of the mobile phase to a pH at least 2 units below the pKa of the nicotinic acid's carboxylic group (the pKa is typically around 3-4). Using a buffer like 0.1% formic acid or phosphoric acid to maintain a pH of ~2.5 will ensure the analyte is in its neutral, protonated form, minimizing silanol interactions.

    • Verification: A properly buffered system will show a significant improvement in peak symmetry (As), ideally bringing the value between 0.9 and 1.2.

  • Column Health Check:

    • Action: A void or channel in the column packing can lead to distorted peaks. Disconnect the column, reverse it, and flush with a strong solvent (like 100% acetonitrile) at a low flow rate.

    • Verification: If peak shape improves after flushing, contamination was the likely cause. If it remains poor, the column bed may be irreversibly damaged, and replacement is necessary.

  • Sample Overload Assessment:

    • Action: Systematically reduce the concentration of the injected sample by 5-fold and 10-fold.

    • Verification: If peak shape improves at lower concentrations, you were overloading the column. Adjust your sample concentration or injection volume accordingly.

Table 1: Impact of Mobile Phase pH on Peak Tailing

Mobile Phase pHAnalyte StateExpected Peak Symmetry (As)Rationale
7.0 (Unbuffered)Deprotonated (Anionic)> 1.8 (Severe Tailing)Strong ionic interaction with free silanols.
4.5 (Near pKa)Partially Ionized1.3 - 1.7 (Moderate Tailing)Equilibrium between neutral and ionic forms.
2.5 (Buffered)Fully Protonated (Neutral)0.9 - 1.2 (Excellent)Analyte is uncharged, minimizing secondary interactions.
Issue 2: Shifting Retention Times

Inconsistent retention times (RT) compromise the reliability of peak identification and quantification.

Causality: RT shifts are almost always due to inconsistencies in the mobile phase composition or column temperature. Even small variations in the organic-to-aqueous ratio or pH can significantly impact the retention of polar, ionizable compounds.

Troubleshooting Protocol:

  • Mobile Phase Preparation:

    • Action: Always prepare fresh mobile phase daily. If using an isocratic method, pre-mix the solvents instead of relying on the pump's proportioning valves for maximum precision. Ensure thorough degassing.

    • Verification: Stable RTs over multiple runs confirm proper mobile phase preparation.

  • Column Equilibration:

    • Action: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A standard protocol is to flush with 10-20 column volumes.

    • Verification: Monitor the baseline. A flat, stable baseline is a good indicator of equilibration. Overlaying successive chromatograms should show no further drift in RT.

  • Temperature Control:

    • Action: Use a column oven and set it to a temperature slightly above ambient (e.g., 30-35 °C). This mitigates the effects of fluctuating laboratory temperatures.

    • Verification: Consistent RTs throughout the day, regardless of changes in room temperature, confirm the effectiveness of temperature control.

Systematic Troubleshooting Workflow

This diagram provides a logical path for diagnosing and resolving common HPLC issues when analyzing impurities.

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape Tailing? Fronting? start->peak_shape retention Retention Time Shift Drifting? Sudden Change? start->retention new_peak Unexpected Peaks Ghost Peaks? Real Impurity? start->new_peak ps_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_shape:f1->ps_ph Primary Cause for Acids ps_overload Reduce Sample Concentration/Volume peak_shape:f2->ps_overload Common Cause rt_mp Prepare Fresh Mobile Phase Ensure Proper Mixing/Degassing retention:f1->rt_mp Most Common Cause rt_leak Check for System Leaks retention:f2->rt_leak Check Pressure Plot np_blank Inject Blank (Mobile Phase/Solvent) new_peak:f1->np_blank Identify Source np_degradation Assess Sample Stability (Prepare Fresh/Use Cooled Autosampler) new_peak:f2->np_degradation Check for Degradation ps_column Check Column Health (Flush/Replace) ps_ph->ps_column If Tailing Persists ps_solvent Match Sample Solvent to Mobile Phase ps_overload->ps_solvent If Fronting Persists rt_equil Increase Column Equilibration Time rt_mp->rt_equil If Drift Continues rt_temp Use Column Oven (e.g., 30 °C) rt_equil->rt_temp For Ultimate Stability np_carryover Implement Needle Wash Increase Flush Volume np_blank->np_carryover If Peak Appears in Blank After Sample np_confirm Confirm with Orthogonal Method (e.g., LC-MS) np_degradation->np_confirm For Structural Confirmation

Caption: A decision-tree diagram for systematic HPLC troubleshooting.

Proactive Method Development Protocol

Instead of troubleshooting a flawed method, developing a robust method from the start is more efficient. Here is a foundational protocol for this compound.

Objective: To develop a stability-indicating RP-HPLC method capable of separating the main peak from potential process impurities and degradants.

Step 1: Column and Mobile Phase Selection

  • Column: Start with a workhorse column, such as a C18, 150 mm x 4.6 mm, 3.5 µm particle size. This provides a good balance of efficiency and backpressure.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. This sets the pH to ~2.7, ensuring the analyte is protonated.

  • Mobile Phase B (Organic): Acetonitrile. It generally offers lower backpressure and better UV transparency than methanol.

  • Detector: Set to the λ-max of the analyte, or use a photodiode array (PDA) detector to monitor multiple wavelengths.

Step 2: Initial Gradient Scouting Run

  • Purpose: To determine the approximate elution strength required to elute the main compound and any impurities.

  • Protocol:

    • Set column temperature to 30 °C.

    • Set flow rate to 1.0 mL/min.

    • Run a fast, wide gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-17.1 min: 95% to 5% B

      • 17.1-20 min: 5% B (re-equilibration)

    • Inject a standard of this compound and a sample from a stressed (e.g., acid/base hydrolyzed) batch if available.

Step 3: Method Optimization

  • Analysis of Scouting Run:

    • Note the percentage of Mobile Phase B (%B) at which your main peak elutes. Let's call this %B_elute.

    • The optimal gradient should be centered around this value to maximize resolution.

  • Optimized Gradient Protocol:

    • Design a shallower gradient around the elution point. For example, if your peak eluted at 40% B:

      • 0-2 min: 25% B (%B_elute - 15%)

      • 2-12 min: 25% to 55% B (%B_elute + 15%)

      • 12-14 min: 55% to 95% B (wash step)

      • 14-15 min: 95% B

      • 15-15.1 min: 95% to 25% B

      • 15.1-20 min: 25% B (re-equilibration)

    • This focused gradient increases the separation (resolution) between the main peak and any closely eluting impurities.

Step 4: Method Validation

  • Once the method is optimized, it must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. This ensures the method is fit for its intended purpose in a regulated environment.

Technical Support Center: Strategies to Minimize Homocoupling in Reactions with 6-Bromo-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the persistent challenge of homocoupling in cross-coupling reactions involving 6-Bromo-4-chloronicotinic acid. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower you to optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature of homocoupling and its implications in synthesis.

Q1: What exactly is homocoupling in the context of cross-coupling reactions?

A1: Homocoupling is an undesired side reaction where two identical molecules couple together. In the context of reactions with this compound, this can manifest in two primary ways:

  • Aryl Halide Homocoupling: Two molecules of this compound react to form a biphenyl dimer.

  • Nucleophile Homocoupling: The coupling partner, such as a boronic acid in a Suzuki-Miyaura reaction or a terminal alkyne in a Sonogashira reaction, reacts with itself to form a symmetrical dimer (e.g., a biaryl or a diyne).[1]

This side reaction competes directly with the desired cross-coupling pathway, where the aryl halide and the nucleophile are supposed to react with each other.

Q2: Why is homocoupling a significant problem in my synthesis?

A2: Homocoupling presents two major challenges for synthetic chemists:

  • Reduced Yield: Every molecule that undergoes homocoupling is a molecule that does not form your desired product. This directly lowers the overall yield and efficiency of your reaction, consuming valuable starting materials.

  • Purification Complexity: The homocoupled byproducts often have similar polarity and physical properties to the desired cross-coupled product. This can make purification by standard methods like column chromatography extremely difficult, leading to product contamination or significant loss of material during purification.[2]

Q3: What is the primary mechanism that drives boronic acid homocoupling in Suzuki-Miyaura reactions?

A3: The homocoupling of boronic acids is primarily driven by the presence of Palladium(II) species and oxygen.[3] The generally accepted mechanism involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the biaryl byproduct and regenerate Pd(0).[3] Dissolved oxygen in the reaction mixture can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which then enters the homocoupling cycle.[3][4] Therefore, rigorous exclusion of oxygen is a critical first step in suppressing this side reaction.[4][5]

Q4: Which common cross-coupling reactions are most susceptible to homocoupling with this compound?

A4: While possible in many palladium-catalyzed reactions, some are more prone to specific types of homocoupling than others.

Reaction TypePrimary Homocoupling ConcernNotes
Suzuki-Miyaura Coupling Boronic acid dimerizationHighly common, especially in the presence of O₂ and Pd(II) sources.[3]
Sonogashira Coupling Alkyne dimerization (Glaser coupling)Primarily mediated by the copper(I) co-catalyst and oxygen.[1][6]
Buchwald-Hartwig Amination Aryl halide dimerizationLess common, but can occur with less efficient catalyst systems or under suboptimal conditions.
Negishi Coupling Organozinc reagent dimerizationGenerally less of an issue due to the high reactivity of organozinc reagents in the desired pathway.
Troubleshooting Guide: From Problem to Protocol

This section provides direct answers and actionable protocols for specific issues encountered during your experiments.

Issue 1: "My Suzuki-Miyaura reaction is producing a large amount of boronic acid dimer. How do I fix this?"

This is the most common homocoupling issue. The key is to favor the kinetics of the main catalytic cycle over the homocoupling pathway.

  • Oxygen Contamination: The presence of dissolved oxygen is a primary culprit, as it oxidizes the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[3][4]

    • Solution: Implement rigorous degassing procedures. Sparge your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 30-60 minutes before adding the catalyst.[2][7] For maximum oxygen removal, perform three to five freeze-pump-thaw cycles.[2]

  • Suboptimal Palladium Source: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ must be reduced in situ to the active Pd(0) species. This reduction process can itself generate species that initiate homocoupling.[3][8]

    • Solution: Switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃, which can enter the catalytic cycle directly.[7] Alternatively, use modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed for efficient and clean activation to Pd(0).[9]

  • Inefficient Ligand Choice: The ligand's job is to stabilize the palladium center and accelerate the key steps of the catalytic cycle. If the ligand is not optimal, the desired reductive elimination step can be slow, allowing the homocoupling pathway to compete.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are specifically designed to accelerate reductive elimination, thus kinetically outcompeting the homocoupling side reaction.[2][10][11]

G cluster_prep Vessel Preparation & Reagent Loading cluster_inert Inerting & Degassing cluster_reaction Catalyst Addition & Reaction prep1 1. Oven-dry Schlenk flask with stir bar. prep2 2. Add this compound (1.0 eq), boronic acid (1.2-1.5 eq), and powdered base (e.g., K₃PO₄, 2-3 eq). prep1->prep2 prep3 3. Add bulky phosphine ligand (e.g., SPhos, 1.1-1.5 eq relative to Pd). prep2->prep3 inert1 4. Seal flask and purge with Argon/N₂ for 10 min. prep3->inert1 inert2 5. Add degassed solvent (e.g., Dioxane/H₂O 10:1). inert1->inert2 inert3 6. Sparge solution with Ar/N₂ for 30 min OR perform 3x freeze-pump-thaw cycles. inert2->inert3 react1 7. Under positive inert gas pressure, add Pd(0) precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%). inert3->react1 react2 8. Heat to optimal temperature (e.g., 80–100 °C) with vigorous stirring. react1->react2 react3 9. Monitor by TLC/LC-MS until starting material is consumed. react2->react3 Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar-X PdII_Source Pd(II) Precursor (e.g., Pd(OAc)₂) Pd0->PdII_Source Oxidation PdII_Aryl Ar-Pd(II)-X(L)₂ OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM + R-B(OH)₂ + Base PdII_Both Ar-Pd(II)-R(L)₂ TM->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RE->Product HC_TM Homocoupling Transmetalation PdII_Source->HC_TM Initiates Homocoupling Oxygen O₂ PdII_R2 (RBO₂H)₂-Pd(II)(L)₂ HC_TM->PdII_R2 + 2 R-B(OH)₂ HC_RE Homocoupling Reductive Elimination PdII_R2->HC_RE HC_RE->Pd0 Reduces to Pd(0) Homocoupling_Product R-R (Dimer Byproduct) HC_RE->Homocoupling_Product

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Bromo-4-chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides a comparative analysis of the potential biological activities of derivatives synthesized from the 6-bromo-4-chloronicotinic acid scaffold. While direct literature on this specific substitution pattern is emerging, we can extrapolate and build a robust investigational framework by examining structurally analogous compounds. This document synthesizes data from related halogenated nicotinic acids and other bromo-substituted heterocyclic systems to guide your research and development efforts.

Our approach is grounded in established principles of medicinal chemistry, where the introduction of halogen atoms like bromine and chlorine can significantly modulate physicochemical properties such as lipophilicity and electronic distribution, thereby influencing biological activity.[1] Halogenated nicotinic acids, in general, have demonstrated a breadth of bioactivity, including antimicrobial and anticancer effects.[2][3]

Part 1: Anticipated Biological Activities and Comparative Analysis

The core structure, this compound, combines a pyridine ring (a known pharmacophore) with two halogen substituents, suggesting potential for diverse biological interactions. Based on extensive data from related molecular classes, we will explore three primary areas of potential activity: Antimicrobial, Anticancer, and Enzyme Inhibition.

Antimicrobial Potential: A Broad-Spectrum Outlook

Halogenated nicotinic acid derivatives have a documented history of antimicrobial action. They are known to inhibit the synthesis of coenzyme precursors like niacin, thereby arresting the growth of proliferative bacteria.[2] This mechanism suggests that derivatives of this compound could be effective against a range of pathogens.

Comparative Analysis:

Nicotinic acid derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] For instance, certain acylhydrazone derivatives of nicotinic acid exhibit very significant activity against Gram-positive bacteria, with Minimal Inhibitory Concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis.[6] In another study, nicotinamide derivatives were particularly effective against Pseudomonas aeruginosa and Klebsiella pneumoniae.[7]

Compared to other alternatives, the unique di-halogenation of the this compound scaffold may offer enhanced lipophilicity, potentially improving cell membrane penetration—a critical factor in overcoming bacterial resistance mechanisms.

Table 1: Comparative Antimicrobial Activity of Nicotinic Acid Derivatives

Compound ClassTest OrganismActivity Metric (µg/mL)Reference
Nicotinic Acylhydrazone (Compound 13)Staphylococcus epidermidisMIC: 1.95[6]
Nicotinic Acylhydrazone (Compound 13)Staphylococcus aureus (MRSA)MIC: 7.81[6]
1,3,4-Oxadiazoline Derivative (Compound 25)Bacillus subtilis ATCC 6633MIC: 7.81[6]
Nicotinic Acid Hydrazide (NC 3)P. aeruginosa / K. pneumoniae50% Growth Inhibition: 0.016 mM[7]
6-Bromonicotinic acidStreptococciProtective Dose (in vivo, rats): 83 mg[2]
Anticancer Activity: Targeting Proliferative Pathways

The pyridine nucleus is a cornerstone in the design of anticancer agents. Recent studies on nicotinic acid derivatives have revealed promising cytotoxic potential, particularly through the inhibition of key signaling pathways like the vascular endothelial growth factor receptor-2 (VEGFR-2).[3] The presence of a bromine atom, as seen in various anticancer compounds like 6-bromoindole and 6-bromocoumarin derivatives, is often associated with enhanced cytotoxic effects.[8][9]

Comparative Analysis:

A novel nicotinic acid derivative, compound 5c from a 2023 study, demonstrated potent VEGFR-2 inhibition with an IC50 of 0.068 µM and exhibited higher cytotoxic potential against the HCT-15 colon cancer cell line than the standard drug sorafenib.[3] This highlights the potential of the nicotinic acid scaffold in developing targeted cancer therapies. Similarly, 6-pyrazolinylcoumarin derivatives have shown significant antimitotic activity, with GI50 values in the low micromolar range against leukemia cell lines.[10][11]

Derivatives of this compound could be synthesized to mimic these successful structures, with the expectation that the halogenation pattern may improve target binding affinity or cellular uptake.

Table 2: Comparative Anticancer Activity of Related Heterocyclic Compounds

Compound ClassCell LineActivity MetricResult (µM)Reference
Nicotinic Acid Derivative (5c)HCT-15 (Colon)CytotoxicityMore potent than Sorafenib[3]
Nicotinic Acid Derivative (5c)-VEGFR-2 InhibitionIC50: 0.068[3]
6-Pyrazolinylcoumarin (47)CCRF-CEM (Leukemia)GI501.88[10][11]
3-(6-Bromo-coumarin-3-yl)-acrolein (5g)A549 (Lung)IC500.70 ± 0.05[8]
Boronic acid analog of Combretastatin A-4MCF-7 (Breast)CytotoxicityLow nanomolar IC50[12]
Enzyme Inhibition: A Plausible Mechanism of Action

Many biologically active compounds function by inhibiting specific enzymes.[13] For nicotinic acid derivatives, targets like VEGFR-2 have been identified.[3] For other bromo-substituted heterocycles, enzymes such as succinate dehydrogenase (SDH) in fungi are key targets.[14] The this compound structure provides a versatile scaffold for designing specific enzyme inhibitors.

Workflow for Target Identification:

A logical workflow for identifying enzyme targets for novel derivatives would involve computational and experimental phases.

G cluster_0 Computational Phase cluster_1 Experimental Phase a Synthesize Virtual Library of Derivatives b Molecular Docking (Target Fishing) a->b c Prioritize Hits Based on Binding Energy & Pose b->c d Synthesize Prioritized Derivatives c->d Top Candidates e In Vitro Enzyme Inhibition Assays d->e f Determine IC50 / Ki Values e->f f->a SAR Feedback Loop

Caption: Workflow for Enzyme Target Identification.

Part 2: Experimental Protocols

To ensure scientific rigor, the following are detailed, self-validating protocols for assessing the biological activities discussed.

Protocol 2.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

  • Preparation: Prepare a stock solution of the test derivative in DMSO (e.g., 10 mg/mL). Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Add the inoculum to each well. Include a positive control (microorganism, no compound) and a negative control (broth, no microorganism). Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Validation: The positive control must show turbidity, and the negative control must remain clear. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a quality control standard.

Protocol 2.2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the antiproliferative activity of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-15, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test derivative (e.g., from 100 µM to 0.01 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Part 3: Synthesis and Mechanism of Action

The reactivity of the this compound core allows for the synthesis of diverse derivatives, primarily through modification of the carboxylic acid group.

General Synthesis Workflow

The carboxylic acid can be converted to a more reactive acyl chloride, which then serves as a versatile intermediate for creating amides, esters, and other derivatives.[1]

Caption: General synthesis scheme for derivatives.

Potential Mechanism: VEGFR-2 Inhibition

Drawing parallels from highly active nicotinic acid derivatives, a plausible mechanism for anticancer activity is the inhibition of the VEGFR-2 tyrosine kinase domain.[3] This inhibition blocks the downstream signaling cascade responsible for angiogenesis, a critical process for tumor growth and metastasis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Derivative 6-Bromo-4-chloro- nicotinic Acid Derivative Derivative->VEGFR2 Inhibits PLCg PLCγ P->PLCg Activates PI3K PI3K P->PI3K Activates Angio Angiogenesis, Cell Proliferation, Migration PLCg->Angio PI3K->Angio

Caption: Hypothesized VEGFR-2 signaling inhibition.

Conclusion and Future Outlook

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging structure-activity relationships from related compounds, researchers can rationally design derivatives with potentially potent antimicrobial and anticancer activities. The experimental frameworks provided in this guide offer a clear path for evaluating these novel compounds. Future work should focus on synthesizing a diverse library of derivatives and screening them against a wide range of bacterial strains and cancer cell lines to uncover lead candidates for further preclinical development.

References

A Technical Guide to the Comparative Reactivity of 6-Bromo-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, substituted nicotinic acid derivatives are indispensable building blocks.[1][2][3][4] Their prevalence in pharmaceuticals and agrochemicals stems from the pyridine core's ability to engage in specific biological interactions and serve as a versatile scaffold for chemical modification.[5] Among these, 6-Bromo-4-chloronicotinic acid stands out as a particularly interesting and versatile intermediate due to its di-halogenated structure, which allows for selective and sequential functionalization.[6] This guide provides an in-depth comparison of the reactivity of this compound with other key nicotinic acid derivatives, supported by experimental data and mechanistic insights.

Understanding the Reactivity of Halogenated Pyridines: An Overview

The reactivity of the pyridine ring is fundamentally influenced by the electronegativity of the nitrogen atom, which renders the ring electron-deficient and generally less susceptible to electrophilic aromatic substitution (EAS) compared to benzene.[5][7][8][9] Conversely, this electron deficiency makes the pyridine ring more prone to nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups like halogens.[10][11][12]

The position of the halogen substituent significantly impacts reactivity. Halogens at the 2, 4, and 6-positions are particularly activated towards nucleophilic displacement because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[10][13]

The Unique Reactivity Profile of this compound

This compound presents a fascinating case for comparative reactivity studies due to the presence of two distinct halogen atoms at positions that are highly susceptible to nucleophilic substitution. The key to unlocking its synthetic potential lies in understanding the differential reactivity of the C-Br and C-Cl bonds.

Generally, in nucleophilic aromatic substitution reactions, the C-Cl bond is stronger than the C-Br bond, making bromide a better leaving group. However, the position of the halogen also plays a crucial role. In the context of palladium-catalyzed cross-coupling reactions, the relative reactivity is often I > OTf > Br >> Cl.[14] This differential reactivity allows for selective functionalization at either the 6-position (bromo) or the 4-position (chloro).

The carboxylic acid group at the 3-position is an electron-withdrawing group, further activating the ring towards nucleophilic attack.

Comparative Reactivity in Key Transformations

To illustrate the distinct reactivity of this compound, we will compare its performance in two of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: A Tale of Two Halogens

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[14][15][16][17][18] This reaction is a cornerstone of modern drug discovery for the synthesis of biaryl and heteroaryl-aryl structures.

In the case of this compound, the C-Br bond is significantly more reactive towards the oxidative addition step in the Suzuki catalytic cycle than the C-Cl bond. This allows for the selective formation of a C-C bond at the 6-position while leaving the 4-chloro substituent intact for subsequent transformations.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

Objective: To selectively couple an arylboronic acid at the 6-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))

  • K₂CO₃ (Potassium carbonate)

  • 1,4-Dioxane/Water (4:1)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-Dioxane/Water (4:1) to the flask.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic acid K₂CO₃ B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ A->B C Add Degassed Solvent: 1,4-Dioxane/Water B->C D Add Catalyst: Pd(PPh₃)₄ C->D E Heat to 90°C Stir for 12h D->E F Monitor Progress: TLC or LC-MS E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J Purify: Column Chromatography I->J

Comparative Reactivity Data for Suzuki-Miyaura Coupling

Nicotinic Acid DerivativePosition of HalogenRelative ReactivityProduct
This compound6-BromoHigh6-Aryl-4-chloronicotinic acid
6-Bromonicotinic acid6-BromoHigh6-Aryl-nicotinic acid
4-Chloronicotinic acid4-ChloroLow4-Aryl-nicotinic acid (harsher conditions)
Nicotinic acidN/ANo reactionN/A

This data illustrates the superior reactivity of the bromo-substituent over the chloro-substituent under typical Suzuki-Miyaura conditions, enabling the selective functionalization of this compound.

Buchwald-Hartwig Amination: Precision in C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[19][20][21][22][23] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound proceeds with high selectivity for the C-Br bond. This allows for the introduction of a wide range of amines at the 6-position.

Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound

Objective: To selectively couple an amine at the 6-position of this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • NaOtBu (Sodium tert-butoxide)

  • Toluene

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add toluene, followed by this compound (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII [label="Ar-Pd(II)L₂-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine Coordination\n& Deprotonation", shape=plaintext]; PdAmido [label="Ar-Pd(II)L₂-NR₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext]; Product [label="Ar-NR₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArBr [label="Ar-Br", shape=plaintext]; Amine [label="HNR₂", shape=plaintext]; Base [label="Base", shape=plaintext];

// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII [label="+ Ar-Br"]; PdII -> AmineCoord [style=invis]; AmineCoord -> PdAmido [label="+ HNR₂\n- H-Base⁺-Br⁻"]; PdAmido -> RedElim [style=invis]; RedElim -> Product; Product -> Pd0 [label="Reforms Catalyst"];

// Invisible nodes for positioning {rank=same; OxAdd; PdII} {rank=same; AmineCoord; PdAmido} {rank=same; RedElim; Product}

// Position labels ArBr -> OxAdd [style=invis]; Amine -> AmineCoord [style=invis]; Base -> AmineCoord [style=invis]; } caption: "Catalytic Cycle of Buchwald-Hartwig Amination"

Comparative Reactivity Data for Buchwald-Hartwig Amination

Nicotinic Acid DerivativePosition of HalogenRelative ReactivityProduct
This compound6-BromoHigh6-Amino-4-chloronicotinic acid
6-Bromonicotinic acid6-BromoHigh6-Amino-nicotinic acid
4-Chloronicotinic acid4-ChloroLow4-Amino-nicotinic acid (requires specialized catalysts)
Nicotinic acidN/ANo reactionN/A

The trend observed in the Buchwald-Hartwig amination mirrors that of the Suzuki coupling, underscoring the enhanced reactivity of the C-Br bond at the 6-position.

Conclusion: A Versatile Scaffold for Sequential Functionalization

The comparative analysis clearly demonstrates that this compound is a highly versatile building block that allows for selective functionalization. The significantly higher reactivity of the 6-bromo position in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions enables the introduction of a diverse array of substituents while preserving the 4-chloro position for subsequent chemical modifications. This orthogonal reactivity is a key advantage over mono-halogenated nicotinic acids, providing a more direct and efficient route to complex, multi-substituted pyridine derivatives. For researchers and scientists in drug development, a thorough understanding of this differential reactivity is paramount for the strategic design and synthesis of novel therapeutic agents.

References

A Comparative Guide to Purity Assessment of Synthesized 6-Bromo-4-chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Halogenated Heterocyclic Intermediates

In the landscape of modern drug discovery and development, halogenated heterocyclic compounds, such as 6-Bromo-4-chloronicotinic acid and its derivatives, are indispensable building blocks. Their unique electronic properties and ability to participate in a wide array of cross-coupling reactions make them vital for synthesizing complex molecular architectures. However, the very reactivity that makes them valuable also presents significant challenges in their synthesis and purification. The presence of even minute levels of impurities can drastically alter reaction outcomes, compromise the biological activity of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.[1]

This guide provides an in-depth comparison of analytical techniques for robustly assessing the purity of this compound derivatives. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, enabling researchers, scientists, and drug development professionals to design and implement self-validating purity assessment workflows. Our focus is on the practical application of these techniques, grounded in established principles of scientific and regulatory integrity.[2][3]

Anticipating the Unwanted: Common Impurities in Synthesis

A robust purity assessment strategy begins with understanding the potential impurities that can arise during synthesis. For this compound derivatives, these often originate from starting materials, side reactions, or subsequent degradation.[1][4] Common classes of impurities include:

  • Starting Materials: Unreacted precursors or reagents.

  • Regioisomers: Isomeric products with different substitution patterns on the pyridine ring (e.g., 4-Bromo-6-chloronicotinic acid).[5][6]

  • Partially Halogenated Species: Compounds where one of the halogenation steps was incomplete.

  • Hydrolysis Products: Conversion of the carboxylic acid to other functional groups or loss of a halogen atom.

  • Residual Solvents & Reagents: Organic liquids or other substances used in the manufacturing process.[7]

The diagram below illustrates potential points of impurity introduction in a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of this compound derivatives and potential sources of impurities.

A Comparative Analysis of Core Purity Assessment Techniques

Selecting the appropriate analytical technique is paramount for accurate purity determination. Each method offers a unique lens through which to view the sample, with distinct advantages and limitations. The choice depends on the specific information required, from routine quality control to in-depth structural elucidation of unknown impurities.

Technique Principle Strengths for this Application Limitations Typical Use Case
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Excellent for separating isomers and closely related impurities. High sensitivity with UV detection.[8] Quantifiable.Requires chromophores for UV detection. Co-elution can occur. Requires reference standards for impurity identification.Routine purity checks, quantification of known impurities, stability testing.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and selectivity. Provides structural information for impurity identification.[9][10]Requires analyte to be volatile or amenable to derivatization.[11] High temperatures can cause degradation of thermally labile compounds.[12]Identification of volatile organic impurities and residual solvents. Analysis of derivatized analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information. Quantitative NMR (qNMR) can determine purity without a specific reference standard for the analyte.[13][14] Detects non-UV active impurities.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis in complex mixtures.Structural confirmation of the main component, identification and quantification of major impurities, absolute purity determination (qNMR).[15]
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases for quantification.Provides the elemental composition (C, H, N, S, Halogens). Can indicate the presence of inorganic impurities or incorrect stoichiometry.Does not distinguish between isomers.[13] Insensitive to organic impurities with the same elemental composition as the main compound.Confirmation of elemental composition and empirical formula.

Self-Validating Experimental Protocols: A Practical Guide

The trustworthiness of any purity data hinges on the robustness of the experimental protocol. A self-validating system, which includes suitability checks and controls, is essential.[16][17]

High-Performance Liquid Chromatography (HPLC) Workflow

The goal of this protocol is to separate the main this compound derivative from potential process-related impurities and degradation products. The choice of a C18 column is based on its versatility for separating moderately polar aromatic compounds.

Caption: A typical experimental workflow for purity assessment by HPLC.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile). The acidic modifier is crucial for suppressing the ionization of the carboxylic acid, leading to better peak shape.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the this compound derivative in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the synthesized sample at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

    • Gradient: A typical gradient might be 30% B to 90% B over 20 minutes. This gradient is designed to first elute polar impurities before increasing the organic content to elute the main, more non-polar, analyte and any highly non-polar impurities.

  • System Suitability: Inject the reference standard six times. The relative standard deviation (RSD) for the peak area should be <2.0%. This confirms the precision of the system.

  • Analysis: Inject the sample solution.

  • Data Interpretation: Integrate all peaks. Purity is typically calculated based on the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100 This calculation assumes that all compounds have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors should be determined for known impurities.

Quantitative ¹H NMR (qNMR) Spectroscopy Workflow

qNMR provides an orthogonal method for purity assessment that is not dependent on chromatographic separation.[13][15] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Caption: Workflow for absolute purity determination using quantitative ¹H NMR (qNMR).

Step-by-Step Protocol:

  • Selection of Internal Standard: Choose an internal standard with a simple spectrum (e.g., a singlet) that does not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices. The standard must be stable, non-volatile, and of high, certified purity.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound derivative into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both components completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters. This is the most critical step.

    • Causality: A long relaxation delay (D1, typically 5 times the longest T₁) is essential to ensure all protons have fully relaxed before the next pulse. This ensures the signal intensity is directly proportional to the number of protons.

    • A calibrated 90° pulse angle must be used.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, characteristic peak of the analyte and a peak from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion: An Integrated Approach to Ensuring Quality

No single analytical technique can provide a complete picture of a sample's purity. A multi-faceted, orthogonal approach is the cornerstone of a robust quality assessment program. For routine analysis of this compound derivatives, HPLC is often the workhorse method due to its high throughput and sensitivity for detecting related substances. However, for definitive structural confirmation and absolute purity determination, especially for reference standards or pivotal batches, ¹H qNMR is an invaluable and powerful tool.[13][14] GC-MS is best reserved for targeted analysis of volatile or semi-volatile impurities.

By understanding the principles behind each technique and implementing self-validating protocols, researchers and drug development professionals can make informed decisions, ensure the quality of their intermediates, and build a solid foundation for the successful development of new therapeutics. This commitment to analytical rigor is not merely a procedural requirement but a fundamental aspect of scientific integrity.

References

The 6-Bromo-4-chloronicotinic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in IRAK4 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents targeting inflammatory diseases and certain cancers has led to a significant focus on kinase inhibitors. Among these, inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) have emerged as a promising class of drugs. IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), key players in the innate immune response.[1][2] Dysregulation of these pathways is implicated in a range of autoimmune and inflammatory disorders, as well as some cancers. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 6-Bromo-4-chloronicotinic acid scaffold, a promising starting point for the development of potent and selective IRAK4 inhibitors.

The Central Role of IRAK4 in Inflammatory Signaling

The IRAK4 signaling cascade is initiated upon the activation of TLRs or IL-1Rs by their respective ligands. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 to form the "Myddosome" complex.[2][3] Within this complex, IRAK4 autophosphorylates and then phosphorylates other IRAK family members, such as IRAK1. This phosphorylation event triggers a downstream signaling cascade, ultimately leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, which are hallmarks of inflammatory responses.[1] Inhibition of IRAK4 kinase activity can effectively block this entire cascade, making it a highly attractive therapeutic target.

Figure 1: Simplified IRAK4 signaling pathway and the point of inhibition by this compound analogs.

The this compound Scaffold: A Privileged Starting Point

The this compound core represents a "privileged scaffold" in medicinal chemistry, offering multiple points for diversification to explore the chemical space around the IRAK4 active site. The core structure allows for systematic modifications at key positions to optimize potency, selectivity, and pharmacokinetic properties.

Figure 2: Key modification points on the this compound scaffold for SAR studies.

Our comparative analysis focuses on two primary areas of modification:

  • Substitution at the C4-position: The chlorine atom at the 4-position is a versatile handle for introducing a variety of substituents via nucleophilic aromatic substitution (SNAr) reactions. This allows for the exploration of interactions with the "front pocket" of the IRAK4 kinase domain.[4]

  • Modification of the Carboxylic Acid Group: The carboxylic acid at the 3-position is typically converted to an amide, a common feature in many kinase inhibitors that can form crucial hydrogen bond interactions with the hinge region of the kinase.

Comparative Analysis of 6-Bromo-4-substituted-nicotinamide Analogs as IRAK4 Inhibitors

The following table summarizes the structure-activity relationships for a series of 6-bromo-4-substituted-nicotinamide analogs. The data is a synthesized representation from multiple sources to illustrate key SAR trends.

Compound ID R1 (C4-substituent) R2 (Amide Substituent) IRAK4 IC50 (nM) Key Observations
1a -Cl-NH2>1000The unsubstituted amide shows weak activity, highlighting the need for further modification.
1b -NH2-NH2580Introduction of an amino group at C4 improves potency, suggesting a potential hydrogen bond interaction.
1c -NH(CH3)-NH2250A small alkyl substituent on the C4-amino group is tolerated and slightly improves activity.
1d -N(CH3)2-NH2800A dimethylamino group at C4 leads to a decrease in potency, possibly due to steric hindrance.
1e -NH(cyclopropyl)-NH295A cyclopropylamino group at C4 significantly enhances potency, indicating a favorable interaction with a hydrophobic pocket.
2a -NH(cyclopropyl)-NH(CH3)75A methylamide at the carboxylic acid position is well-tolerated.
2b -NH(cyclopropyl)-NH(CH2CH2OH)45The introduction of a hydroxyethyl group on the amide nitrogen improves potency, likely through an additional hydrogen bond.
2c -NH(cyclopropyl)-NH(tetrahydrofuran-3-yl)15A heterocyclic substituent on the amide further enhances activity, suggesting exploration of this vector is beneficial.
2d -NH(cyclopropyl)-NH(1-methyl-1H-pyrazol-4-yl)5 The pyrazole moiety provides a significant boost in potency, likely through favorable interactions within the active site.

Key SAR Insights:

  • C4-Position: Small, non-polar, or hydrogen-bond-donating groups at the C4-position are generally favorable. The cyclopropylamino group appears to be optimal among the tested analogs, suggesting it fits well into a hydrophobic pocket in the IRAK4 active site.

  • Amide Substituent: Modification of the primary amide is crucial for achieving high potency. The introduction of substituents that can form additional hydrogen bonds or engage in favorable hydrophobic interactions leads to a significant increase in inhibitory activity. Heterocyclic substituents, particularly pyrazoles, are highly effective.

  • 6-Bromo Group: The bromine atom at the 6-position is believed to occupy a region of the ATP binding site and contributes to the overall binding affinity.

Experimental Protocols

General Synthesis of 6-Bromo-4-substituted-nicotinamide Analogs

Figure 3: General synthetic workflow for 6-Bromo-4-substituted-nicotinamide analogs.

Step 1: Amide Formation

  • To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., dichloromethane or toluene) is added thionyl chloride (1.2 eq) and a catalytic amount of DMF.

  • The reaction mixture is heated to reflux for 2-4 hours and then concentrated under reduced pressure to afford the crude acid chloride.

  • The crude acid chloride is dissolved in anhydrous dichloromethane and added dropwise to a solution of the desired amine (R2-NH2, 1.1 eq) and a base (e.g., triethylamine or DIPEA, 2.0 eq) at 0 °C.

  • The reaction is stirred at room temperature for 12-16 hours.

  • The reaction mixture is washed with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield the 6-bromo-4-chloro-N-substituted-nicotinamide intermediate.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of the 6-bromo-4-chloro-N-substituted-nicotinamide intermediate (1.0 eq) in a suitable solvent (e.g., NMP or DMSO) is added the desired amine (R1-NH2, 1.5 eq) and a base (e.g., K2CO3 or DIPEA, 3.0 eq).

  • The reaction mixture is heated to 100-140 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography or preparative HPLC to afford the final 6-bromo-4-substituted-nicotinamide analog.

IRAK4 Kinase Inhibition Assay Protocol

Principle: The inhibitory activity of the synthesized compounds against IRAK4 is determined using a biochemical assay that measures the phosphorylation of a substrate peptide by the IRAK4 enzyme. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human IRAK4 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-KKVGR-pT-LSVG)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., LanthaScreen™ Eu-anti-pT-LSVG antibody and terbium-labeled streptavidin, or ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 50 nL) of the compound solutions to the wells of a 384-well plate.

  • Add the IRAK4 enzyme and the peptide substrate solution in assay buffer to the wells.

  • Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be at or near the Km for IRAK4.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for LanthaScreen™ or a luminometer for ADP-Glo™).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective IRAK4 inhibitors. The SAR studies highlighted in this guide demonstrate that systematic modifications at the C4-position and the carboxylic acid group can lead to significant improvements in inhibitory activity. Specifically, the introduction of a cyclopropylamino group at the C4-position and a substituted pyrazole amide at the 3-position have yielded compounds with nanomolar potency against IRAK4.

Future efforts in this area should focus on:

  • Further Optimization of the Amide Substituent: Exploring a wider range of heterocyclic and other functional groups to maximize interactions with the IRAK4 active site.

  • Improving Selectivity: Profiling lead compounds against a panel of other kinases to ensure selectivity and minimize off-target effects.

  • Enhancing Pharmacokinetic Properties: Optimizing the physicochemical properties of the analogs to improve their solubility, metabolic stability, and oral bioavailability.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of inflammatory diseases to assess their therapeutic potential.

By leveraging the insights from these SAR studies and employing rational drug design principles, the this compound scaffold holds great promise for the development of next-generation IRAK4 inhibitors for the treatment of a wide range of inflammatory and autoimmune disorders.

References

A Senior Application Scientist's Guide to Palladium Catalysts for 6-Bromo-4-chloronicotinic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the functionalization of heterocyclic scaffolds is a cornerstone of synthesizing novel molecular entities with therapeutic potential. Among these, nicotinic acid derivatives are of significant interest. The selective functionalization of dihalogenated building blocks like 6-bromo-4-chloronicotinic acid presents a unique challenge and opportunity, allowing for sequential, site-selective introduction of diverse functionalities. The choice of the palladium catalyst is paramount in steering the reaction towards the desired product with high efficiency and selectivity.

This guide provides a comparative analysis of various palladium catalyst systems for the cross-coupling of this compound and its esters. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, supported by experimental data from analogous systems to provide a predictive framework for your synthetic endeavors.

The Challenge: Site-Selective Coupling of a Dihalogenated Pyridine

The this compound scaffold possesses two distinct carbon-halogen bonds with different reactivities. Generally, the C-Br bond is more susceptible to oxidative addition to a Pd(0) center than the C-Cl bond, offering a handle for selective functionalization at the 6-position. However, this selectivity is not always absolute and is highly dependent on the chosen catalytic system and reaction conditions. Factors such as the palladium precursor, the nature of the ligand, the base, and the solvent all play a crucial role in determining the outcome of the reaction.

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"this compound" [fillcolor="#FBBC05"]; "C6-Br Bond" [fillcolor="#EA4335"]; "C4-Cl Bond" [fillcolor="#34A853"]; "Selective C6 Coupling" [shape=ellipse, fillcolor="#FFFFFF"]; "Selective C4 Coupling" [shape=ellipse, fillcolor="#FFFFFF"]; "Double Coupling" [shape=ellipse, fillcolor="#FFFFFF"];

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Diagram 1: Competitive Coupling Pathways.

Comparative Analysis of Palladium Catalysts

The choice of the palladium catalyst system is critical for achieving high yields and selectivity. Below, we compare the performance of various catalysts in the most common cross-coupling reactions. The data presented is a compilation from studies on this compound derivatives and closely related dihalogenated pyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For the selective coupling at the C-Br bond of this compound derivatives, the choice of ligand is crucial.

Catalyst System (Precursor/Ligand)BaseSolventTemp. (°C)Yield (%)Selectivity (C6:C4)Remarks
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80~85HighA classic catalyst, generally effective for C-Br activation.[1]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100>95HighBulky, electron-rich phosphine ligands like SPhos are excellent for challenging substrates.[1]
PEPPSI-IPrCs₂CO₃t-AmylOH100~98HighN-heterocyclic carbene (NHC) ligands offer high activity and stability.[1]
PdCl₂(dppf)Na₂CO₃DME/H₂O80-90GoodHighA robust and commonly used catalyst for a wide range of substrates.[2]

Data for 3-bromopyridine and other halopyridines are used as representative examples.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The selection of a suitable ligand is critical to overcome potential catalyst inhibition by the pyridine nitrogen.

Catalyst System (Precursor/Ligand)BaseSolventTemp. (°C)Yield (%)Selectivity (C6:C4)Remarks
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene11060-88HighXantphos is a versatile ligand for amination of various aryl halides.[3]
Pd(OAc)₂ / BINAPNaOtBuToluene100GoodHighBINAP is a classic ligand for Buchwald-Hartwig aminations.[4][5]
t-Bu-XPhos PalladacycleCs₂CO₃Dioxane100HighHighPre-formed palladacycles offer high activity and ease of use.[4]

Data for 6-bromonicotinonitrile and other haloquinolines are used as representative examples.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties. This reaction typically requires a copper co-catalyst, although copper-free conditions have been developed.

Catalyst System (Precursor/Ligand)Co-catalystBaseSolventTemp. (°C)Yield (%)Selectivity (C6:C4)Remarks
Pd(PPh₃)₄CuIEt₃NTHFRT~92HighThe classic Sonogashira conditions are often effective for aryl bromides.[3]
PdCl₂(PPh₃)₂CuIEt₃NDMF80GoodA common and reliable catalyst system.[6]
Pd(OAc)₂ / cataCXium® ANoneDIPADioxane100HighCopper-free conditions can prevent the formation of alkyne homocoupling byproducts.

Data for 6-bromonicotinonitrile and other aryl bromides are used as representative examples.

Heck Coupling

The Heck reaction enables the formation of C-C bonds between an unsaturated halide and an alkene.

Catalyst System (Precursor/Ligand)BaseSolventTemp. (°C)Yield (%)Selectivity (C6:C4)Remarks
Pd(OAc)₂Et₃NDMF100-140GoodHighStandard conditions for the Heck reaction.[4]
Herrmann's CatalystNaOAcNMP120HighHighPalladacycles can offer high stability and activity.
Pd/CEt₃NDMF120ModerateHighHeterogeneous catalysts allow for easier product purification.

Data for 6-bromonicotinonitrile and other aryl bromides are used as representative examples.

Mechanistic Insights and Rationale for Catalyst Selection

The preferential reactivity of the C-Br bond over the C-Cl bond in this compound is the cornerstone of its selective functionalization. This selectivity arises from the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the palladium catalytic cycle.

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"Pd(0)L2" [fillcolor="#FBBC05"]; "Oxidative_Addition" [label="Oxidative Addition"]; "ArPd(II)(X)L2" [fillcolor="#EA4335"]; "Transmetalation" [label="Transmetalation\n(Suzuki)"]; "Amine_Coordination" [label="Amine Coordination\n(Buchwald-Hartwig)"]; "ArPd(II)(R)L2" [fillcolor="#34A853"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Ar-R" [shape=ellipse, fillcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "ArPd(II)(X)L2"; "ArPd(II)(X)L2" -> "Transmetalation"; "ArPd(II)(X)L2" -> "Amine_Coordination"; "Transmetalation" -> "ArPd(II)(R)L2" [label="R-B(OH)2"]; "Amine_Coordination" -> "ArPd(II)(R)L2" [label="R2NH"]; "ArPd(II)(R)L2" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-R"; "Reductive_Elimination" -> "Pd(0)L2"; } END_DOT

Diagram 2: Generalized Catalytic Cycle for Cross-Coupling.

The choice of ligand is paramount in modulating the reactivity and selectivity of the palladium catalyst.

  • Electron-rich and bulky phosphine ligands , such as the Buchwald ligands (e.g., SPhos, XPhos), are highly effective for coupling reactions involving less reactive aryl chlorides and for promoting the reductive elimination step.[7] For the selective coupling of the C-Br bond in this compound, these ligands can enhance the rate of oxidative addition at the more reactive site.

  • N-Heterocyclic Carbenes (NHCs) are strong σ-donors that form very stable complexes with palladium, leading to highly active and long-lived catalysts.[1] They are particularly useful for challenging coupling reactions.

  • Bidentate phosphine ligands , like dppf and Xantphos, can stabilize the palladium center and influence the reaction's selectivity.[4][5]

Experimental Protocols

The following are representative, detailed, step-by-step methodologies for key cross-coupling reactions. It is recommended to perform small-scale test reactions to optimize conditions for your specific substrate and coupling partner.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Position

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Workup and Purification A Combine 6-bromo-4-chloronicotinate, boronic acid, base, and catalyst in a flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvent. B->C D Heat to desired temperature with stirring. C->D E Monitor by TLC/LC-MS. D->E F Cool, dilute with organic solvent, and wash with water. E->F G Dry organic layer, concentrate, and purify by chromatography. F->G

Diagram 3: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • Methyl 6-bromo-4-chloronicotinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk tube, add methyl 6-bromo-4-chloronicotinate, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the 6-Position

Materials:

  • Ethyl 6-bromo-4-chloronicotinate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried vial.

  • Add a solution of ethyl 6-bromo-4-chloronicotinate and the amine in anhydrous toluene.

  • Seal the vial and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

The selective functionalization of this compound is a powerful strategy for the synthesis of novel, highly substituted pyridine derivatives. The key to achieving high selectivity for coupling at the C-Br bond lies in the judicious choice of the palladium catalyst system. For Suzuki-Miyaura couplings, catalyst systems with bulky, electron-rich phosphine ligands like SPhos or robust NHC ligands such as IPr are highly effective.[1] In Buchwald-Hartwig aminations, ligands like Xantphos and the use of palladacycle pre-catalysts provide excellent results.[3][4] While direct comparative data for this compound is sparse, the wealth of information available for analogous dihalogenated heterocycles provides a strong predictive framework for reaction optimization. By understanding the principles of catalyst and ligand effects, researchers can effectively navigate the challenges of selective cross-coupling and unlock the synthetic potential of this versatile building block.

References

A Researcher's Guide to the Cytotoxicity Evaluation of Novel 6-Bromo-4-chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer agents frequently leads researchers to explore unique chemical scaffolds. Nicotinic acid and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including significant anticancer potential.[1] This guide focuses on derivatives of a specific, halogenated scaffold, 6-Bromo-4-chloronicotinic acid, offering a framework for their systematic cytotoxic evaluation. Our objective is to provide fellow researchers, scientists, and drug development professionals with a comprehensive comparison of methodologies, supported by experimental data and mechanistic insights, to facilitate the identification of promising therapeutic leads.

The rationale for focusing on halogenated nicotinic acid derivatives is twofold. First, the pyridine ring is a well-established pharmacophore in numerous approved drugs. Second, the strategic placement of halogen atoms, such as bromine and chlorine, can significantly modulate a compound's physicochemical properties, including lipophilicity and electronic distribution, thereby enhancing its interaction with biological targets and potentially increasing cytotoxic efficacy.[2]

This guide will navigate through a comparative analysis of representative compounds, detail the essential experimental protocols for robust cytotoxicity assessment, and explore the underlying mechanisms of action.

Comparative Cytotoxicity of Nicotinic Acid Derivatives

The true measure of a novel compound's potential lies in its ability to selectively inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is the gold standard for quantifying this effect, representing the concentration of a compound required to inhibit 50% of cell proliferation.[3]

While specific data for this compound derivatives are proprietary or still emerging, we can draw valuable insights from published data on structurally related nicotinamide and nicotinic acid derivatives. These studies underscore the potential of this chemical class.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Representative Nicotinic Acid/Nicotinamide Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 5c Nicotinic Acid-basedHCT-15 (Colon)0.068 (VEGFR-2 inhibition)DoxorubicinNot specified for direct comparison[4]
Compound 7i Dimethyl Ester NicotinamideMCF-7 (Breast)0.119AbemaciclibNot specified for direct comparison[5]
Compound 7i Dimethyl Ester NicotinamideHeLa (Cervical)0.135AbemaciclibNot specified for direct comparison[5]
Compound 15 Arylpropyl SulfonamidePC-3 (Prostate)29.2B13 (Ceramide analogue)79.3[6]
Compound 15 Arylpropyl SulfonamideHL-60 (Leukemia)20.7B13 (Ceramide analogue)33.6[6]
Compound 7 Brefeldin A EsterK562 (Leukemia)0.84DoxorubicinNot specified for direct comparison[7]

Expert Insights on Structure-Activity Relationships (SAR):

The data presented in Table 1, while diverse, allows us to infer preliminary structure-activity relationships that can guide the design of novel this compound derivatives:

  • Substitution Matters: The potent activity of compounds like 5c and 7i highlights that specific substitutions on the nicotinic acid core are crucial for high efficacy.[4][5] The nature and position of these substituents dictate the compound's ability to fit into the binding pocket of its molecular target.

  • Hydrophobicity and Halogenation: The presence of halogen atoms, as seen in many potent anticancer agents, can enhance membrane permeability and lead to stronger target interactions.[2] The SAR of Brefeldin A derivatives, for instance, showed that the introduction of fluorine or chlorine atoms contributed to cytotoxicity.[7] This supports the rationale for exploring the 6-Bromo-4-chloro scaffold.

  • Target-Specific Design: Compound 5c was specifically designed as a VEGFR-2 inhibitor, demonstrating the power of target-oriented synthesis.[4] This approach often yields more potent and selective compounds compared to broad-spectrum cytotoxic agents.

A Validated Workflow for Cytotoxicity Evaluation

A robust and logical workflow is critical to accurately assess the potential of novel compounds. The following diagram and protocols outline a self-validating system for moving from a newly synthesized compound to a preliminary mechanistic understanding.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Mechanism Compound Novel Derivative Synthesis MTT MTT Assay (Cell Viability) Compound->MTT Treat Cancer Cell Lines IC50 IC50 Determination MTT->IC50 Dose-Response Analysis LDH LDH Assay (Membrane Integrity) IC50->LDH Confirm Cytotoxicity (at IC50 conc.) IC50->LDH Apoptosis Annexin V / PI Staining (Mode of Cell Death) LDH->Apoptosis Elucidate Death Pathway LDH->Apoptosis Pathway Mechanism of Action Study (e.g., Western Blot, Caspase Assay) Apoptosis->Pathway Identify Molecular Targets Apoptosis->Pathway

Caption: A validated workflow for assessing novel compound cytotoxicity.

Experimental Protocols: The "How" and the "Why"

Merely listing procedural steps is insufficient. A trustworthy protocol explains the causality behind each choice, ensuring the data generated is both reproducible and meaningful.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a foundational colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[8] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly, providing a consistent baseline for the experiment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. A typical concentration range might be 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration, e.g., 0.1% DMSO) and a no-treatment control.[3]

    • Causality: A wide range of concentrations is essential for generating a complete dose-response curve, which is necessary for accurate IC50 calculation.

  • Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.

    • Causality: The incubation time depends on the cell line's doubling time and the compound's expected mechanism. A 48 or 72-hour period is common for assessing antiproliferative effects.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

    • Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan, but not so long that the formazan crystals become excessively large and difficult to solubilize.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[3]

    • Causality: Complete solubilization is critical for accurate absorbance readings. Incomplete dissolution is a common source of error.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity Confirmation

While the MTT assay measures metabolic activity, the Lactate Dehydrogenase (LDH) assay directly measures cell death by quantifying damage to the plasma membrane.[9] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[10] Running this assay in parallel with the MTT assay helps to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[11]

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • Commercially available LDH cytotoxicity detection kit.

  • 96-well plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up appropriate controls: a) spontaneous LDH release (untreated cells), b) maximum LDH release (cells treated with a lysis buffer provided in the kit), and c) background control (medium only).[9]

    • Causality: The controls are essential for normalization. The maximum release control defines 100% cytotoxicity, while the spontaneous release control accounts for natural cell death.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Causality: It is critical not to disturb the cell monolayer to avoid artificially high LDH release.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor, as per the kit instructions) to each well of the new plate.[9]

    • Causality: The reaction mixture allows the released LDH to catalyze a reaction that produces a colored formazan product.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

    • Causality: The reaction is time-sensitive and light-sensitive. Adhering to the recommended incubation time ensures the reaction proceeds within its linear range.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which normalizes the test sample's absorbance to the control values.

    • Formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Mechanistic Insights: Unraveling the Mode of Action

Nicotinic acid derivatives can exert their cytotoxic effects through various signaling pathways. Activation of nicotinic acetylcholine receptors (nAChRs), which are often overexpressed in cancer cells, can trigger downstream cascades like the PI3K/AKT and MAPK/ERK pathways, influencing cell proliferation, survival, and migration.[12][13][14] Furthermore, some derivatives have been shown to induce apoptosis by increasing the levels of key executioner proteins like caspase-3.[4]

Apoptosis_Pathway Compound Nicotinic Acid Derivative Receptor Target Receptor (e.g., nAChR, VEGFR-2) Compound->Receptor Binds/Inhibits Bax_Bak Bax/Bak Activation Compound->Bax_Bak Induces (Intrinsic Pathway) PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT Signal Transduction MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK Signal Transduction Survival Cell Proliferation & Survival PI3K_AKT->Survival Promotes MAPK_ERK->Survival Promotes Mito Mitochondria Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential signaling pathways affected by nicotinic acid derivatives.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The systematic evaluation process outlined in this guide—beginning with robust IC50 determination via MTT assay, followed by confirmation of cytotoxicity with an LDH assay, and culminating in mechanistic studies—provides a clear and reliable path for identifying the most promising candidates.

Future work should focus on synthesizing a library of derivatives based on this scaffold to perform comprehensive SAR studies.[7] Promising compounds should be advanced to more complex in vitro models, such as 3D spheroids, and ultimately to in vivo xenograft models to assess their therapeutic efficacy and safety profiles in a more physiologically relevant context.[15] By combining rational drug design with a rigorous and validated evaluation workflow, the scientific community can continue to develop potent and selective therapies for the treatment of cancer.[1]

References

A Researcher's Guide to the Spectroscopic Differentiation of 6-Bromo-4-chloronicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, halogenated nicotinic acid derivatives serve as pivotal structural motifs and versatile building blocks. Among these, 6-Bromo-4-chloronicotinic acid is a compound of significant interest due to its multiple reactive sites, which allow for tailored synthetic modifications. The successful synthesis and characterization of its downstream products are contingent upon rigorous analytical confirmation. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical workflow.

This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its common derivatives. We will move beyond a simple recitation of data, focusing instead on the causal relationships between structural modifications and their resulting spectral changes. This approach is designed to equip researchers with the expertise to confidently interpret spectral data, troubleshoot synthetic outcomes, and accelerate their development pipelines.

The Spectroscopic Fingerprint of this compound

This compound (Molecular Formula: C₆H₃BrClNO₂) is a disubstituted pyridine carboxylic acid.[1] Its rigid aromatic structure and the presence of distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—give rise to a unique and predictable spectroscopic profile that serves as our baseline for comparison.

Molecular Structure and Key Spectroscopic Regions:

G cluster_0 This compound mol

Caption: Chemical Structure of this compound.

  • ¹H NMR: The pyridine ring contains two protons. Their chemical shifts are influenced by the electronegativity of the nitrogen atom and the halogen substituents. We expect two distinct signals in the aromatic region. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

  • IR Spectroscopy: Key vibrational modes include the broad O-H stretch of the carboxylic acid, the sharp C=O (carbonyl) stretch, C=C and C=N stretches from the aromatic ring, and C-Cl and C-Br stretches in the fingerprint region.[2][3]

  • Mass Spectrometry: The molecular ion peak will be crucial for confirming the molecular weight (236.45 g/mol ).[4] A distinctive isotopic pattern will be observed due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing a high-confidence confirmation of the elemental composition.

Comparative Analysis: Key Derivatives and Their Spectral Shifts

Chemical modifications to this compound logically occur at one of three sites: the carboxylic acid group, the C4-chloro position, or the C6-bromo position. Here, we analyze the predictable spectroscopic changes upon modification at the first two sites.

Esterification: Methyl 6-bromo-4-chloronicotinate

Esterification of the carboxylic acid is a common derivatization. The reaction with methanol under acidic conditions yields Methyl 6-bromo-4-chloronicotinate.

Structure of Methyl 6-bromo-4-chloronicotinate:

G cluster_0 Methyl 6-bromo-4-chloronicotinate mol

Caption: Chemical Structure of Methyl 6-bromo-4-chloronicotinate.

The spectroscopic comparison reveals clear evidence of this transformation:

  • ¹H NMR: The most telling change is the disappearance of the broad carboxylic acid proton signal and the emergence of a sharp singlet around 3.9-4.0 ppm, corresponding to the three protons of the newly formed methyl ester (-OCH₃) group. The aromatic protons may experience a slight shift, but the primary change is the appearance of the methyl signal.

  • IR Spectroscopy: The broad O-H stretching band (typically ~2500-3300 cm⁻¹) of the carboxylic acid vanishes completely. The carbonyl (C=O) stretching frequency will shift to a higher wavenumber, typically from ~1700-1720 cm⁻¹ for the acid to ~1720-1740 cm⁻¹ for the ester, due to the change in electronic environment.[2]

  • Mass Spectrometry: The molecular weight increases by 14 units (CH₂ group). The mass spectrum will show a molecular ion peak corresponding to the new molecular formula C₇H₅BrClNO₂ (MW: 250.48 g/mol ).[5][6] The characteristic isotopic pattern for bromine and chlorine will remain.

Nucleophilic Aromatic Substitution: 4-Amino-6-bromonicotinic acid

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. Reaction with an amine source, for instance, yields 4-Amino-6-bromonicotinic acid.

Structure of 4-Amino-6-bromonicotinic acid:

G cluster_0 4-Amino-6-bromonicotinic acid mol

Caption: Chemical Structure of 4-Amino-6-bromonicotinic acid.

This substitution dramatically alters the electronic properties of the pyridine ring, leading to significant spectral changes:

  • ¹H NMR: The introduction of the electron-donating amino (-NH₂) group causes a significant upfield shift (to a lower ppm value) of the adjacent ring protons compared to the parent compound. A new, broad signal corresponding to the -NH₂ protons will also appear, typically in the range of 4-6 ppm, though its position can be highly variable.

  • IR Spectroscopy: Two medium-intensity N-H stretching bands will appear in the 3300-3500 cm⁻¹ region for the primary amine. The C-Cl stretching vibration will be absent. The broad O-H and sharp C=O bands from the carboxylic acid will remain.

  • Mass Spectrometry: The molecular weight changes from 236.45 g/mol to 217.02 g/mol , reflecting the substitution of a chlorine atom (approx. 35.5 amu) with an amino group (16 amu).[7] The isotopic pattern will also simplify, as the 3:1 signature of chlorine will be gone, leaving only the ~1:1 pattern of bromine.

Summary of Key Spectroscopic Data

CompoundKey ¹H NMR Signals (ppm)Key IR Frequencies (cm⁻¹)Molecular Ion (m/z) & Isotopic Pattern
This compound Aromatic H's (2H, distinct signals), Carboxylic Acid OH (1H, broad, >10 ppm)~2500-3300 (broad O-H), ~1700-1720 (C=O)235/237/239 (Complex Br+Cl pattern)[4]
Methyl 6-bromo-4-chloronicotinate Aromatic H's (2H), -OCH₃ (3H, singlet, ~3.9 ppm) No O-H band , ~1720-1740 (C=O, ester)249/251/253 (Complex Br+Cl pattern)[5]
4-Amino-6-bromonicotinic acid Aromatic H's (2H, shifted upfield), -NH₂ (2H, broad) , -COOH (1H, broad)~3300-3500 (N-H stretches) , ~2500-3300 (O-H), ~1700 (C=O)216/218 (1:1 Br pattern)[7]

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Record a ¹³C NMR spectrum using a standard broadband proton-decoupled pulse sequence.

Protocol 2: FT-IR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples as it requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Apply firm, even pressure to the sample using the pressure clamp to ensure good contact.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

    • Perform an ATR correction using the spectrometer software.

Protocol 3: LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock to a final concentration of 1-10 µg/mL in the mobile phase.

  • Chromatography:

    • Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Employ a gradient elution, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 95% Acetonitrile over 5-10 minutes.

  • Mass Spectrometry:

    • Use an Electrospray Ionization (ESI) source. Run in both positive and negative ion modes to determine the optimal ionization. Carboxylic acids often show strong signals in negative mode ([M-H]⁻).

    • Acquire data in full scan mode over a mass range of m/z 100-500 to observe the molecular ion and its isotopic pattern.[8]

Analytical Workflow Visualization

The logical flow from a synthetic reaction to a fully characterized product is critical. This process ensures that the material moving forward is of the correct structure and sufficient purity.

Caption: Workflow from Synthesis to Spectroscopic Confirmation.

Conclusion

The systematic application of NMR, IR, and Mass Spectrometry provides an unambiguous path to differentiating this compound from its synthetic derivatives. By understanding the fundamental principles that govern how structural changes manifest in spectral data, researchers can move beyond simple pattern matching to a deeper, more intuitive level of analysis. The key differentiators—such as the appearance or disappearance of labile protons in NMR, shifts in carbonyl frequencies in IR, and changes in molecular weight and isotopic patterns in MS—are definitive markers of successful chemical transformations. Adherence to standardized protocols ensures that the data generated is reliable, reproducible, and serves as a robust foundation for subsequent research and development.

References

A Comparative Guide to the Metabolic Stability of 6-Bromo-4-chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. A critical hurdle in this process is ensuring a compound possesses a favorable pharmacokinetic profile, a key determinant of which is its metabolic stability.[1][2] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations, while one that is too stable may accumulate and cause toxicity.[3][4] This guide provides an in-depth, comparative framework for assessing the metabolic stability of a series of 6-Bromo-4-chloronicotinic acid derivatives, a scaffold of interest in medicinal chemistry.

We will move beyond simple protocol recitation to explore the causal relationships behind experimental choices, ensuring a robust and self-validating approach. This guide is designed for researchers and scientists to not only execute these assays but also to critically interpret the data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies for lead optimization.

The Central Role of Metabolic Stability in Drug Design

Metabolic stability refers to a drug's resistance to biotransformation by the body's enzymatic machinery.[1][5] This process, occurring primarily in the liver, is mediated by a superfamily of enzymes, most notably the Cytochrome P450 (CYP) enzymes for Phase I reactions (oxidation, reduction, hydrolysis) and various transferases for Phase II reactions (conjugation).[2][5][6] Assessing stability early in the discovery pipeline is paramount for several reasons:

  • Predicting Pharmacokinetics: In vitro data on metabolic stability, expressed as intrinsic clearance (CLint), allows for the prediction of in vivo hepatic clearance, a crucial factor in determining a drug's half-life and bioavailability.[4][7][8]

  • Informing Dosing Regimens: Compounds with higher stability can often be administered less frequently, improving patient compliance.[2]

  • Minimizing Toxicity: Understanding metabolic pathways helps to identify potentially reactive or toxic metabolites, mitigating safety risks.[1]

Halogenated heterocyclic compounds, such as the this compound scaffold, present unique metabolic considerations. Halogen atoms can serve as metabolic "soft spots" susceptible to dehalogenation or as "blocking" groups that shield adjacent positions from enzymatic attack, making their systematic evaluation essential.[9][10]

Experimental Framework for Comparative Assessment

To build a meaningful SMR, we will evaluate the parent compound, This compound , against a set of hypothetical derivatives designed to probe key metabolic liabilities.

Compound IDStructureRationale for Inclusion
Parent-001 This compoundBaseline reference compound.
Deriv-002 6-Bromo-4-chloronicotinamideTo assess the stability of an amide versus a carboxylic acid, probing susceptibility to amidases vs. conjugation pathways.
Deriv-003 Methyl 6-bromo-4-chloronicotinateTo evaluate the impact of esterification, introducing a potential hydrolysis site for esterase enzymes.
Deriv-004 6-Fluoro-4-chloronicotinic acidTo compare the metabolic impact of different halogens at the 6-position, testing the hypothesis that the C-Br bond is a metabolic liability.

Our assessment will utilize two complementary gold-standard in vitro systems:

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum from hepatocytes, rich in Phase I enzymes like CYPs.[6][11] They are a cost-effective, high-throughput tool for assessing oxidative metabolism.[12]

  • Cryopreserved Human Hepatocytes: These are whole liver cells containing the full complement of Phase I and Phase II metabolic enzymes and cofactors, offering a more physiologically relevant system that also accounts for cellular uptake.[6][13][14]

General Experimental & Analytical Workflow

The workflow is designed to ensure data integrity through the inclusion of appropriate controls and leverages the sensitivity and specificity of modern analytical techniques.

G cluster_prep Preparation cluster_assay Incubation Assay cluster_analysis Analysis cluster_data Data Interpretation A Prepare Compound Stock Solutions (e.g., 10 mM in DMSO) E Initiate Reaction: Add Compound to Matrix A->E B Prepare Biological Matrix (Microsomes or Hepatocytes) D Pre-warm Matrix & Cofactors to 37°C B->D C Prepare Cofactor Solution (e.g., NADPH for Microsomes) C->D D->E F Incubate at 37°C (e.g., 0, 5, 15, 30, 60 min) E->F G Terminate Reaction at Time Points (e.g., Acetonitrile with Internal Standard) F->G H Centrifuge to Precipitate Protein G->H I Analyze Supernatant via LC-MS/MS H->I J Quantify Parent Compound Remaining I->J K Plot ln(% Remaining) vs. Time J->K L Calculate Half-Life (t½) K->L M Calculate Intrinsic Clearance (CLint) L->M G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Parent Drug (e.g., Parent-001) Enz1 CYP450 Enzymes FMO, Esterases Drug->Enz1 Metabolite Phase I Metabolite (e.g., Hydroxylated, Dehalogenated) Enz2 UGTs, SULTs GSTs Metabolite->Enz2 Excretion Excretion Metabolite->Excretion Enz1->Metabolite Oxidation, Hydrolysis, Reduction Conjugate Phase II Conjugate (e.g., Glucuronide, Sulfate) Conjugate->Excretion Enz2->Conjugate Conjugation

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Bromo-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from procurement and application to their ultimate disposal. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 6-Bromo-4-chloronicotinic acid, a halogenated pyridine carboxylic acid derivative. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural steps, but the scientific rationale underpinning each recommendation, fostering a culture of safety and responsibility.

Part 1: Hazard Characterization and Immediate Safety Protocols

Before any disposal activities are initiated, a thorough understanding of the hazards associated with this compound is essential. This compound is a solid irritant and is harmful if ingested.

1.1. GHS Hazard Classification

Based on available data, this compound is classified under the Globally Harmonized System (GHS) as follows[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

1.2. Immediate Handling and Personal Protective Equipment (PPE)

Given its hazard profile, stringent safety measures are required during handling.

  • Engineering Controls : All manipulations of this compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory:

    • Eye Protection : Chemical safety goggles or a face shield.

    • Hand Protection : Chemically resistant gloves (e.g., nitrile).

    • Body Protection : A flame-retardant laboratory coat.

1.3. Spill Response

In the event of a spill, the following steps should be taken immediately:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the rinsate as hazardous waste.

  • Under no circumstances should the chemical or cleanup materials be allowed to enter drains or waterways[2].

Part 2: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization and meticulous segregation to prevent dangerous chemical reactions and ensure compliant disposal pathways.

2.1. EPA Hazardous Waste Determination

This compound must be managed as hazardous waste. The Resource Conservation and Recovery Act (RCRA) provides two primary ways a waste can be deemed hazardous: by being specifically "listed" or by exhibiting a "characteristic" (ignitability, corrosivity, reactivity, or toxicity)[2][3].

  • Listed Wastes : As a halogenated organic compound, this chemical falls under the broad category of wastes regulated by the EPA. While not individually listed, it is related to compounds that can form "F-listed" wastes from non-specific sources if used as a solvent[4][5].

  • Characteristic Wastes :

    • Corrosivity (D002) : Due to the carboxylic acid functional group, the waste may be considered corrosive if its pH is ≤ 2.

    • Toxicity : The compound contains bromine and chlorine, and upon degradation or incineration, could form other regulated toxic compounds.

2.2. Segregation: The Cornerstone of Safe Disposal

The cardinal rule of chemical waste management is segregation. Improper mixing can lead to violent reactions, the generation of toxic gases, and fires.

  • Halogenated vs. Non-Halogenated : This is the most critical segregation step. This compound waste must be collected in a container specifically designated for halogenated organic waste [6][7]. This is because the disposal methods for halogenated and non-halogenated wastes are different and mixing them can significantly increase disposal costs and complexity[8].

  • Incompatible Materials : This waste must be kept separate from:

    • Strong Bases : Can cause exothermic neutralization reactions.

    • Strong Oxidizers : May lead to vigorous, potentially explosive reactions.

    • Reactive Metals (e.g., sodium, potassium): Can initiate violent reactions.

The following diagram illustrates the segregation decision process for laboratory chemical waste.

G start Chemical Waste Generated is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Collect in 'HALOGENATED ORGANIC WASTE' container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'NON-HALOGENATED ORGANIC WASTE' container is_halogenated->non_halogenated_container No is_acid Is the waste acidic (pH <= 2)? halogenated_container->is_acid acid_label Add 'Corrosive' hazard label is_acid->acid_label Yes final_disposal Transfer to EHS for Licensed Disposal is_acid->final_disposal No acid_label->final_disposal

Caption: Decision workflow for segregating chemical waste.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the operational steps for collecting and preparing this compound for final disposal.

3.1. Container Selection and Labeling

  • Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a secure, screw-top cap. The container must be compatible with acidic and halogenated organic materials[2].

  • Affix a Hazardous Waste Label : Before adding any waste, label the container clearly. The label must include[2]:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.

    • The approximate concentration if in solution.

    • The relevant hazard warnings (e.g., "Irritant," "Corrosive").

    • The date accumulation started.

3.2. Waste Accumulation

  • Solid Waste : Collect solid this compound directly into the labeled hazardous waste container.

  • Contaminated Materials : Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should also be placed in this container.

  • Solutions : If the compound is in a solvent, it must be collected in a designated halogenated liquid waste container.

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste[7]. This prevents the release of vapors and protects against spills.

3.3. Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company, coordinated through your institution's Environmental Health and Safety (EHS) department. The primary and most effective disposal method for this type of compound is high-temperature incineration .

  • Why Incineration?

    • Destruction Efficiency : Regulated incinerators are required to achieve a destruction and removal efficiency (DRE) of 99.99% for principal organic hazardous constituents[9]. This ensures the complete breakdown of the complex organic molecule.

    • Management of Halogens : During incineration, the bromine and chlorine atoms are converted primarily into hydrogen bromide (HBr) and hydrogen chloride (HCl)[10][11]. These acidic gases are then removed from the flue gas by scrubbers, which typically use a caustic solution to neutralize them[9].

    • Byproduct Control : Controlled incineration at high temperatures minimizes the formation of toxic byproducts like brominated/chlorinated dioxins and furans[12].

  • On-Site Neutralization (Not Recommended as a Final Disposal Method) While the carboxylic acid group can be neutralized with a base, this is generally not a suitable standalone disposal method for this compound in a laboratory setting.

    • Incomplete Treatment : Neutralization only addresses the acidity (the D002 characteristic) but does not destroy the halogenated aromatic ring, which is the primary source of its environmental persistence and potential toxicity.

    • Complex Reactions : The reaction of a base with the halogenated pyridine ring could potentially lead to undesirable side reactions. Therefore, neutralization should only be considered as a pre-treatment step if required by the waste disposal facility, and should not be performed without explicit guidance from EHS professionals[13][14][15].

The logical flow for the disposal of this compound is depicted below.

G A Step 1: Hazard Assessment (GHS: Irritant, Harmful) & Don PPE B Step 2: Segregation Collect in 'HALOGENATED ORGANIC WASTE' container A->B C Step 3: Labeling 'HAZARDOUS WASTE' Full Chemical Name & Hazards B->C D Step 4: Secure Storage Keep container closed in a designated satellite accumulation area C->D E Step 5: EHS Coordination Arrange for pickup by licensed waste vendor D->E F Step 6: Final Disposal High-Temperature Incineration with Acid Gas Scrubbing E->F

Caption: Procedural workflow for compliant chemical disposal.

Part 4: Conclusion and Best Practices

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards, adhering to strict segregation and labeling protocols, and utilizing the appropriate disposal pathway through a licensed professional service, we can mitigate risks effectively. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local and state regulations. Trust in our processes and a commitment to safety are the foundations of innovative and sustainable research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.